Benzofuran-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVRAHOQLYAQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197329 | |
| Record name | Benzofuran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-81-2 | |
| Record name | 7-Benzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzofuran-7-ol: Core Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of benzofuran-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its current and potential applications, particularly in the realm of drug discovery. This document is designed to be a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.
Molecular Structure and Core Properties
This compound, also known as 7-hydroxybenzofuran, is an aromatic heterocyclic compound consisting of a benzene ring fused to a furan ring, with a hydroxyl group substituted at the 7-position. This seemingly simple structure gives rise to a unique combination of chemical properties that make it a valuable building block in organic synthesis.
The IUPAC name for this compound is 1-benzofuran-7-ol[1]. Its chemical structure is depicted below:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₂ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| CAS Number | 4790-81-2 | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 42 °C | |
| Boiling Point | 68 °C at 0.4 Torr | |
| pKa (predicted) | 8.88 ± 0.40 | |
| LogP (predicted) | 1.8 |
Synthesis of this compound
The synthesis of hydroxy-substituted benzofurans can be challenging, often requiring multi-step procedures and carefully controlled reaction conditions. A unified and efficient two-step strategy has been developed for the synthesis of various hydroxybenzofurans, including this compound, starting from commercially available dihydroxyacetophenones.
This approach involves the conversion of the corresponding dihydroxyacetophenone into a hydroxybenzofuranone intermediate, followed by its reduction. For the synthesis of this compound, the starting material is 2,3-dihydroxyacetophenone.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 7-Hydroxybenzofuranone from 2,3-Dihydroxyacetophenone
-
Reaction Setup: To a solution of 2,3-dihydroxyacetophenone in a suitable solvent (e.g., anhydrous ethanol or THF), add a base (e.g., sodium ethoxide or potassium carbonate) and a reagent containing a two-carbon electrophile (e.g., diethyl bromomalonate).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the initial condensation and subsequent intramolecular cyclization.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 7-hydroxybenzofuranone, which can be purified by column chromatography or recrystallization.
Step 2: Reduction of 7-Hydroxybenzofuranone to this compound
-
Reaction Setup: The 7-hydroxybenzofuranone intermediate is dissolved in a suitable solvent (e.g., THF or methanol) and cooled in an ice bath.
-
Reducing Agent: A reducing agent, such as lithium borohydride (LiBH₄), is added portion-wise to the solution.
-
Reaction Conditions: The reaction is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reduction of the keto group.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the final product, this compound. Purification can be achieved through column chromatography.
Spectroscopic Characterization
Accurate characterization of synthesized compounds is paramount. While a complete set of experimental spectra for this compound is not widely published, data from closely related analogs can provide valuable insights for its identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a substituted derivative, 2-phenylthis compound, has been reported. The spectrum shows characteristic signals for the aromatic protons of the benzofuran core and the phenyl substituent[2]. For the parent this compound, one would expect distinct signals for the protons on the furan and benzene rings, with chemical shifts influenced by the electron-donating hydroxyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals corresponding to the eight carbon atoms of the benzofuran skeleton. The carbon attached to the hydroxyl group (C-7) and the carbons in its ortho and para positions will exhibit shifts indicative of the hydroxyl group's electronic effects.
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H aromatic stretching (around 3000-3100 cm⁻¹) and C=C aromatic stretching (around 1450-1600 cm⁻¹) will also be present.
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (134.13 g/mol ). Fragmentation patterns will be characteristic of the benzofuran ring system and the hydroxyl substituent. A mass spectrum for the related compound, 7-hydroxy-benzofuran-2-carboxylic acid methyl ester, is available and shows a molecular ion peak consistent with its structure[3].
Reactivity and Potential Reactions
The reactivity of this compound is governed by the interplay of the aromatic benzofuran core and the phenolic hydroxyl group.
-
Electrophilic Aromatic Substitution: The benzofuran ring is generally susceptible to electrophilic attack. The hydroxyl group at the 7-position is an activating, ortho-, para-directing group, which will influence the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts acylation.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of reactions, including:
-
Etherification: Reaction with alkyl halides in the presence of a base to form 7-alkoxybenzofurans.
-
Esterification: Reaction with acyl chlorides or anhydrides to form the corresponding esters.
-
O-Arylation: Coupling reactions to form diaryl ethers.
-
These reactions allow for the further functionalization of the this compound scaffold, enabling the synthesis of a diverse library of derivatives for biological screening.
Biological Activity and Applications in Drug Development
The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[4][5][6][7].
While specific biological data for the parent this compound is limited in publicly available literature, studies on substituted analogs highlight its potential as a valuable pharmacophore. A notable example is the finding that a series of 2-(4-hydroxyphenyl)-benzofuran-5-ols with lipophilic groups at the 7-position are potent and selective estrogen receptor beta (ERβ) ligands[8]. This suggests that the 7-position of the benzofuran ring is a key site for modification to achieve selective biological activity.
The development of selective ERβ ligands is of significant interest for the treatment of various conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. The this compound core provides a promising starting point for the design and synthesis of novel ERβ modulators.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: The parent compound, benzofuran, is flammable and a suspected carcinogen[8]. It may also cause damage to organs through prolonged or repeated exposure[8]. Phenolic compounds can be skin and eye irritants.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the Safety Data Sheet (SDS) for this compound from the supplier before handling and to follow all institutional safety guidelines.
Conclusion and Future Perspectives
This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the amenability of its hydroxyl group to further functionalization make it an attractive scaffold for the development of novel compounds with diverse biological activities. The demonstrated potential of 7-substituted benzofuran derivatives as selective ERβ ligands underscores the importance of further exploring the chemical space around this core structure. Future research efforts should focus on the detailed biological evaluation of this compound and its derivatives, as well as the development of more efficient and scalable synthetic routes to expand its accessibility to the broader research community.
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A Technical Guide to the Natural Sources, Isolation, and Therapeutic Potential of Benzofuran-7-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold in Natural Product Chemistry
Benzofuran and its derivatives represent a critical class of heterocyclic compounds widely distributed throughout nature.[1][2] These compounds, characterized by a fused benzene and furan ring system, form the core structural motif of numerous biologically active natural products and synthetic molecules.[3][4] The inherent versatility of the benzofuran scaffold has captured the attention of medicinal chemists and pharmacologists, as its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2][5] This guide focuses specifically on derivatives of Benzofuran-7-ol, a subset of benzofurans with a hydroxyl group at the 7-position, exploring their natural origins, biosynthetic pathways, methods for their isolation and characterization, and their promising applications in drug discovery and development.
The presence of the benzofuran nucleus in a wide array of natural products isolated from plants, fungi, and marine organisms underscores its evolutionary importance as a privileged scaffold for biological interactions.[4][6] Many compounds containing this moiety have been identified as lead compounds for the development of new therapeutic agents.[2][7] This guide aims to provide a comprehensive technical overview for researchers seeking to explore the rich chemistry and pharmacology of naturally occurring this compound derivatives.
Natural Occurrences of this compound Derivatives
This compound and its derivatives are predominantly found in higher plants, with the Asteraceae (Compositae) family being a particularly rich source.[5][8] Several species within the genera Eupatorium and Ageratina are well-documented producers of these compounds. Fungal metabolites also contribute to the diversity of naturally occurring benzofurans.[4][9]
Key Natural Sources and Their Derivatives:
A summary of prominent natural sources and the specific this compound derivatives they produce is presented below.
| Natural Source (Plant/Fungus) | Derivative(s) of this compound | Family/Class |
| Ageratina adenophora (Crofton Weed) | Tremetone, Hydroxytremetone, Eupatorone | Asteraceae |
| Eupatorium cannabinum | Euparin, Eupatobenzofuran | Asteraceae |
| Eupatorium buniifolium | Euparin | Asteraceae |
| Eupatorium chinense | Euparin, Benzofuran oligomers | Asteraceae |
| Pestalotiopsis fici (Endophytic Fungus) | 2,2-dimethyl-4-(3-methylbut-3-en-1-yn-1-yl)-2,3-dihydrothis compound | Sordariomycetes |
Ageratina adenophora, an invasive plant species, is a notable source of tremetone and related compounds, which are infamous for causing "milk sickness" in humans and "trembles" in livestock.[10][11][12] Despite their toxicity, these compounds are also investigated for their potential therapeutic properties.[13][14] Eupatorium species have a long history in traditional medicine, and chemical investigations have led to the isolation of numerous bioactive compounds, including euparin, a well-studied benzofuran derivative.[15][16][17]
Biosynthetic Pathways: The Genesis of Benzofuran Derivatives in Nature
The biosynthesis of benzofuran derivatives in plants and fungi is a complex process that typically involves precursors from the shikimate and acetate pathways. While the specific enzymatic steps for many derivatives are still under investigation, a general understanding of their formation exists.
The core benzofuran structure is often derived from the cyclization of phenylpropanoid precursors. For instance, the biosynthesis of certain benzofurans is thought to proceed through the oxidative cyclization of an allylic phenol. The diverse substitutions observed on the benzofuran ring arise from the action of various tailoring enzymes, such as methyltransferases, hydroxylases, and glycosyltransferases, which modify the core structure to produce a wide array of natural products.
Caption: Generalized biosynthetic pathway leading to benzofuran derivatives.
Extraction and Isolation Protocols: A Practical Approach
The successful isolation of this compound derivatives from their natural sources is contingent upon the selection of appropriate extraction and chromatographic techniques. The lipophilic nature of many of these compounds dictates the use of organic solvents for initial extraction.
Case Study: Bioassay-Guided Isolation of Euparin from Eupatorium buniifolium
This protocol is adapted from methodologies described for the isolation of bioactive benzofurans.[18][19]
Step 1: Plant Material Preparation
-
Air-dry the aerial parts (leaves and stems) of Eupatorium buniifolium at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
Step 2: Solvent Extraction
-
Macerate the powdered plant material with an organic solvent of medium polarity, such as dichloromethane or a mixture of dichloromethane and methanol, at room temperature for 48-72 hours with occasional agitation. The choice of solvent is critical; less polar solvents will favor the extraction of lipophilic compounds like euparin.
-
Filter the extract through cheesecloth or filter paper to remove the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude organic extract.
Step 3: Bioassay-Guided Fractionation
-
The crude extract is subjected to a preliminary bioassay (e.g., antiviral, antimicrobial, or cytotoxicity assay) to confirm activity.
-
The active crude extract is then fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Each fraction is tested in the bioassay to identify the active fraction(s).
Step 4: Purification of the Active Compound
-
The most active fraction(s) are further purified using repeated column chromatography, often with a less polar solvent system to achieve finer separation.
-
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be employed for the final purification step to yield the pure compound (euparin).
Caption: Workflow for the bioassay-guided isolation of a benzofuran derivative.
Analytical Characterization and Structural Elucidation
Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be indicative of the benzofuran chromophore.
The collective data from these analytical techniques allows for the unambiguous identification and structural elucidation of the isolated this compound derivative.[21][22][23]
Biological Activities and Therapeutic Potential
Naturally occurring this compound derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for drug development.[24][25]
-
Antimicrobial and Antifungal Activity: Many benzofurans exhibit potent activity against various bacterial and fungal pathogens.[3][25] Euparin, for example, has demonstrated significant antifungal activity against Trichophyton mentagrophytes.[26]
-
Antiviral Activity: Euparin has also been identified as a potent antiviral agent, particularly against poliovirus.[18][19][27] Studies suggest that it acts early in the viral replication cycle.[26]
-
Anticancer and Cytotoxic Activity: A number of benzofuran derivatives have shown promising anticancer properties.[8][28] For instance, a derivative isolated from the endophytic fungus Pestalotiopsis fici displayed cytotoxic activity.[24] The mechanisms of action often involve the induction of apoptosis and the inhibition of cancer cell proliferation.
-
Anti-inflammatory and Antioxidant Activity: The phenolic nature of this compound derivatives contributes to their antioxidant potential. Some have also been shown to possess anti-inflammatory properties.[1]
-
Insecticidal Activity: Certain benzofuran-containing extracts and compounds from Eupatorium species have been reported to have insecticidal properties.[16]
Future Perspectives and Conclusion
The structural diversity and broad spectrum of biological activities of naturally occurring this compound derivatives make them a compelling area for future research in drug discovery.[4][29][30] The continued exploration of untapped natural sources, such as endophytic fungi and marine organisms, is likely to yield novel derivatives with unique pharmacological profiles. Furthermore, advances in synthetic chemistry will enable the creation of libraries of analogues based on natural product scaffolds, allowing for the systematic optimization of their therapeutic properties.[31]
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An In-Depth Technical Guide to Benzofuran-7-ol (CAS: 4790-81-2): Properties, Synthesis, and Applications
Abstract
Benzofuran-7-ol, also known as 7-Hydroxybenzofuran, is a key heterocyclic organic compound featuring a benzofuran core with a hydroxyl group at the 7-position. This structure represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for the synthesis of a wide array of biologically active molecules.[1][2][3] Its derivatives have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders.[2][4][5] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, outlining an illustrative synthetic pathway and characterization workflow, discussing its critical role in drug discovery, and summarizing essential safety and handling protocols for laboratory professionals.
Chemical Identity and Physicochemical Properties
This compound is an off-white to light yellow solid at room temperature.[6] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 4790-81-2.[6][7] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4790-81-2 | [6][7] |
| Molecular Formula | C₈H₆O₂ | [7] |
| Molecular Weight | 134.13 g/mol | [7] |
| Synonyms | 7-Hydroxybenzofuran, 1-Benzofuran-7-ol, 7-Benzofuranol | [6] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 42 °C | [6] |
| Boiling Point | 68 °C @ 0.4 Torr | [6] |
| Predicted Density | 1.280 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 8.88 ± 0.40 | [6] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen) | [6] |
Synthesis and Characterization
While numerous methods exist for constructing the benzofuran ring system, a common and effective strategy involves the intramolecular cyclization of a suitably substituted phenolic precursor.[8][9] The following section details a representative synthetic protocol and the subsequent analytical workflow required for structural verification.
Synthetic Strategy: Perkin Rearrangement Approach
A robust method for synthesizing benzofurans involves the Perkin rearrangement. This can be adapted for this compound, typically starting from a protected salicylaldehyde derivative. The key steps involve forming the furan ring via cyclization and subsequent deprotection of the hydroxyl group. This multi-step process ensures high regioselectivity and yields a pure final product.
Illustrative Experimental Protocol
Step 1: Synthesis of 7-Methoxybenzofuran
-
Reactant Preparation: To a flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-3-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate. The use of anhydrous reagents is critical to prevent unwanted hydrolysis of the anhydride.
-
Reaction: Heat the mixture to 180°C under a nitrogen atmosphere for 5-6 hours. The inert atmosphere is necessary to prevent oxidation at high temperatures. The reaction proceeds via the formation of an intermediate cinnamic acid derivative, which then undergoes cyclization.
-
Workup: After cooling, pour the reaction mixture into water and stir until the excess acetic anhydride is hydrolyzed. The crude product will precipitate.
-
Purification: Filter the crude solid, wash with water, and recrystallize from ethanol to yield 7-methoxybenzofuran.
Step 2: Demethylation to form this compound
-
Reactant Preparation: Dissolve the 7-methoxybenzofuran from the previous step in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. The use of anhydrous DCM is crucial as the demethylating agent is highly reactive with water.
-
Reaction: Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise. BBr₃ is a powerful Lewis acid that selectively cleaves the methyl-aryl ether bond. The reaction is highly exothermic and must be cooled to control its rate and prevent side reactions.
-
Quenching & Workup: After stirring for 2-3 hours, slowly quench the reaction by adding methanol, followed by water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan ring protons. The phenolic proton (-OH) will appear as a broad singlet. The protons on the benzene ring and furan ring will exhibit characteristic chemical shifts and coupling constants, allowing for unambiguous assignment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will differentiate between the phenolic carbon, the furan carbons, and the other aromatic carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 134.13, confirming the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenol group. Strong absorptions corresponding to aromatic C=C stretching and C-O-C ether stretching are also expected.
Synthesis & Analysis Workflow
The overall process from starting materials to a fully characterized final product can be visualized as a logical workflow.
Caption: Fig 1. Synthesis and Characterization Workflow for this compound.
Role in Drug Discovery and Chemical Biology
The benzofuran nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and clinically approved drugs.[1][2][3]
A Versatile Scaffold for Therapeutic Agents
Benzofuran derivatives exhibit an exceptionally broad range of pharmacological activities, including potent antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3] This versatility stems from the rigid, planar structure of the benzofuran ring system, which provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The scaffold is present in well-known drugs such as the antiarrhythmic agent Amiodarone.[3]
Applications in Disease Research
-
Oncology: Numerous synthetic benzofuran derivatives have been developed as anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinases, and angiogenesis.[3][4]
-
Neurodegenerative Disorders: The benzofuran framework has been explored for developing agents to combat Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase and β-secretase.[5]
-
Infectious Diseases: The scaffold is integral to the development of novel antibacterial and antifungal agents, which is crucial in the face of rising antimicrobial resistance.[2]
The Strategic Importance of the 7-Hydroxy Group
The hydroxyl group at the 7-position of this compound is not merely a passive feature; it is a strategic chemical handle. It serves two primary purposes in drug development:
-
Target Interaction: As a hydrogen bond donor and acceptor, the -OH group can directly participate in binding to the active site of a target protein or enzyme, enhancing potency and selectivity.
-
Synthetic Derivatization: It provides a reactive site for further chemical modifications. Through etherification, esterification, or other coupling reactions, a diverse library of analogues can be rapidly synthesized from the this compound core. This parallel synthesis approach is fundamental to structure-activity relationship (SAR) studies and the optimization of lead compounds.
Drug Development Workflow
The use of this compound as a starting scaffold in a typical drug discovery campaign is illustrated below.
Caption: Fig 2. Role of a Core Scaffold in Drug Discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10] Use non-sparking tools and take measures to prevent electrostatic discharge.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][12] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[6]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Rinse mouth and consult a physician. Do not induce vomiting.
-
References
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Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules (MDPI) URL: [Link]
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Title: Benzofuran synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
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Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PMC (NIH) URL: [Link]
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Title: Synthesis of Benzofuran Derivatives via Different Methods Source: Synthetic Communications (Taylor & Francis Online) URL: [Link]
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Title: BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT Source: ResearchGate URL: [Link]
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A Strategic Guide to the Preliminary Biological Screening of Benzofuran-7-ol
This document provides a comprehensive technical framework for the initial biological evaluation of Benzofuran-7-ol, a heterocyclic compound belonging to a class of molecules renowned for its broad pharmacological potential. As drug discovery pipelines demand early and robust decision-making, this guide emphasizes a logical, multi-tiered screening cascade. We will proceed from high-throughput computational predictions to targeted in vitro assays, culminating in a preliminary toxicological assessment. The rationale behind each experimental choice is detailed, ensuring a self-validating and scientifically rigorous approach for researchers in drug development.
The benzofuran scaffold is a core structural motif in numerous natural products and synthetic agents, exhibiting a wide array of biological activities including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties.[1][2] this compound, with its hydroxyl group at the 7-position, presents a key site for potential biological interactions and metabolic transformations, making a systematic preliminary screening essential to unlock its therapeutic potential.
Part 1: In Silico & Physicochemical Profiling: The Digital Twin
Before committing to resource-intensive wet-lab experiments, an in silico assessment provides a critical forecast of a compound's likely behavior.[3] This initial step allows for the early identification of potential strengths and liabilities, guiding the subsequent experimental design.[[“]][5]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a molecule's pharmacokinetic profile.[6] Early computational prediction of these characteristics helps to filter out compounds with poor drug-like qualities, reducing late-stage failures.[7][8] For this compound, we will use established computational models to predict key parameters.
Methodology: ADMET Property Prediction
-
Input: Obtain the canonical SMILES or 3D structure (SDF file) of this compound.
-
Platform Selection: Utilize a validated computational tool such as ADMET Predictor®, pkCSM, or ADMETlab.[6][9]
-
Parameter Calculation: Run predictions for a standard suite of ADMET properties. Key parameters include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES mutagenicity, hERG inhibition, Drug-Induced Liver Injury (DILI).[6]
-
-
Analysis: Compare the predicted values against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of 5).[6]
Table 1: Predicted ADMET Profile for this compound (Hypothetical Data)
| Property | Predicted Value | Acceptable Range | Interpretation |
|---|---|---|---|
| Molecular Weight | 134.13 g/mol | < 500 g/mol | Favorable |
| LogP | 1.85 | -0.4 to +5.6 | Favorable |
| H-bond Donors | 1 | ≤ 5 | Favorable |
| H-bond Acceptors | 2 | ≤ 10 | Favorable |
| AMES Toxicity | Non-mutagen | N/A | Favorable |
| hERG Inhibition | Non-inhibitor | N/A | Favorable |
| BBB Permeability | Low | Varies | Low CNS side effects |
Molecular Docking: Identifying Potential Targets
Given the known activities of benzofuran derivatives, we can perform molecular docking studies to predict the binding affinity of this compound to specific biological targets.[10] This helps prioritize which in vitro assays are most relevant. Based on the literature, promising targets include fungal N-myristoyltransferase and Lysine-specific demethylase 1 (LSD1) for anticancer activity.[11][12]
Workflow: Target-Based Virtual Screening
Caption: Workflow for molecular docking simulation.
Part 2: Primary In Vitro Biological Evaluation
The in silico results provide a hypothesis-driven basis for selecting a panel of in vitro assays.[13] This phase aims to confirm the predicted activities and quantify the potency of this compound.
Antimicrobial Susceptibility Testing
Bacterial and fungal infections represent a significant global health threat, and the benzofuran scaffold is a promising starting point for new antimicrobial agents.[14][15]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][16]
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus fumigatus).[17][18]
-
Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.[16]
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in the appropriate broth within a 96-well microtiter plate to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible growth is observed.
Antioxidant Activity Assays
The phenolic hydroxyl group on this compound suggests a strong potential for antioxidant activity. A panel of assays is recommended to evaluate different mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer).[19][20]
Table 2: Panel of Antioxidant Assays
| Assay | Principle | Measured Endpoint |
|---|---|---|
| DPPH Radical Scavenging | A stable free radical (DPPH) is reduced by the antioxidant, causing a color change from purple to yellow.[20] | Decrease in absorbance at ~517 nm. |
| ABTS Radical Scavenging | A pre-formed radical cation (ABTS•+) is neutralized by the antioxidant.[21] | Decrease in absorbance at ~734 nm. |
| FRAP Assay | Ferric reducing antioxidant power measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.[19] | Formation of a blue-colored complex measured at 593 nm. |
| ORAC Assay | Oxygen radical absorbance capacity measures the inhibition of peroxyl radical-induced oxidation.[21] | Preservation of a fluorescent probe's signal over time. |
Protocol: DPPH Radical Scavenging Assay (Example)
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Preparation: Prepare serial dilutions of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Reaction: In a 96-well plate, mix the compound dilutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Anticancer Cytotoxicity Screening
Many benzofuran derivatives have demonstrated potent activity against various cancer cell lines.[22][23] An initial cytotoxicity screen is crucial to identify if this compound possesses antiproliferative effects.[24]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[25]
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with DMSO) and a blank control (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: High-level overview of the in vitro screening cascade.
Part 3: Preliminary Toxicological Assessment
Early assessment of general toxicity is a critical checkpoint.[26] The brine shrimp lethality assay is a simple, low-cost, and rapid method for preliminary cytotoxicity screening of novel compounds.[27]
Protocol: Brine Shrimp Lethality Assay (BSLA)
-
Hatching Shrimp: Hatch brine shrimp (Artemia salina) eggs in artificial seawater for 48 hours under constant light and aeration.[28]
-
Sample Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in artificial seawater (e.g., 1000, 100, 10, 1 µg/mL).[29]
-
Assay Setup:
-
In the wells of a 24-well plate, add 10-15 live brine shrimp nauplii.[30]
-
Add the compound dilutions to the wells.
-
Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).
-
-
Incubation and Counting: Incubate for 24 hours. Count the number of dead (non-motile) nauplii in each well.[31]
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value (the lethal concentration required to kill 50% of the nauplii) using probit analysis. An LC₅₀ value < 1000 µg/mL is generally considered bioactive.[27]
Part 4: Data Interpretation and Strategic Progression
The culmination of this preliminary screening cascade is a multi-faceted dataset.
Table 3: Summary of Decision-Making Thresholds (Illustrative)
| Assay Type | Key Metric | "Hit" Threshold | Implication for Progression |
|---|---|---|---|
| Antimicrobial | MIC | < 32 µg/mL | Proceed to mechanism of action studies. |
| Anticancer | IC₅₀ | < 10 µM | Proceed to selectivity and apoptosis assays. |
| Antioxidant | IC₅₀ | < 50 µM | Consider for applications in oxidative stress-related diseases. |
| Toxicity (BSLA) | LC₅₀ | > 100 µg/mL | Favorable preliminary safety profile. |
A potent antimicrobial or anticancer activity (low MIC or IC₅₀) coupled with a high LC₅₀ in the brine shrimp assay indicates a promising therapeutic window. Such a result would strongly justify progression to more advanced studies, such as mechanism of action elucidation, enzyme inhibition assays, and eventually, in vivo animal models.[32][33] Conversely, high toxicity at concentrations similar to the effective dose would flag the compound for cautious progression or structural modification to improve its safety profile.
This structured approach ensures that resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.
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Unveiling the Therapeutic Potential of Benzofuran-7-ol: A Technical Guide to Putative Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, underpinning the development of numerous therapeutic agents. While extensive research has focused on variously substituted benzofuran derivatives, the parent compound, Benzofuran-7-ol, remains a largely unexplored entity. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing inferences from the well-established structure-activity relationships (SAR) of its derivatives. By examining the known targets of structurally related compounds, particularly those with substitutions at or around the 7-position, we elucidate a compelling hypothesis for the therapeutic utility of this compound in oncology, inflammation, and neurodegenerative disorders. This guide further presents detailed experimental protocols and workflows to facilitate the validation of these putative targets and accelerate the translation of this promising scaffold into novel therapeutics.
The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as the foundational structure for a multitude of natural products and synthetic molecules with significant pharmacological properties.[1][2] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse array of compounds with activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[3][4] The specific substitution pattern on the benzofuran ring system is a critical determinant of the compound's biological activity and target selectivity.[5]
Inferred Therapeutic Targets of this compound
Direct experimental evidence for the specific molecular targets of this compound is currently limited in the public domain. However, a comprehensive analysis of the extensive literature on benzofuran derivatives allows for a scientifically grounded inference of its potential therapeutic targets. The presence of a hydroxyl group at the 7-position is particularly noteworthy, as this functionality can participate in key hydrogen bonding interactions within protein binding pockets and serves as a handle for further chemical modification.
Oncology: Targeting Aberrant Cell Signaling
The anticancer potential of benzofuran derivatives is well-documented, with many compounds exerting their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.[4][6]
-
Protein Kinases: A significant number of benzofuran derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[7] For instance, derivatives of 2-arylbenzofuran have shown inhibitory activity against key kinases implicated in tumor growth. While direct inhibition by this compound is yet to be confirmed, the core scaffold's propensity to interact with kinase active sites suggests this as a primary area of investigation.
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB signaling pathway is a critical regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Several benzofuran derivatives have been shown to inhibit NF-κB activation.[8] The hydroxyl group of this compound could potentially interact with key residues in proteins of the NF-κB pathway, thereby modulating its activity.
-
Poly(ADP-ribose) Polymerase (PARP): A study on 2,3-dihydrobenzofuran-7-carboxamide derivatives identified them as inhibitors of PARP-1, a key enzyme in DNA repair. This finding strongly implicates the 7-position of the benzofuran ring as a crucial interaction point and suggests that this compound could serve as a scaffold for the development of novel PARP inhibitors.
Inflammation: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties.[8][9][10]
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of iNOS and COX-2, key enzymes in the inflammatory response.[8] Molecular docking studies have suggested that these compounds can fit within the active sites of these enzymes.[8] The potential of this compound to act as an anti-inflammatory agent via inhibition of these enzymes warrants investigation.
Neurodegenerative Disorders: A Neuroprotective Role
Emerging evidence suggests that benzofuran derivatives may offer therapeutic benefits for neurodegenerative diseases.
-
N-methyl-D-aspartate (NMDA) Receptor Antagonism: A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed their neuroprotective effects against NMDA-induced excitotoxicity.[11][12][13] This highlights the potential of 7-substituted benzofurans to modulate neuronal signaling and protect against neuronal damage. The free hydroxyl group in this compound could be a key pharmacophoric feature for interaction with the NMDA receptor or related downstream pathways.
-
Antioxidant Activity: The antioxidant properties of phenolic compounds are well-established. This compound, being a phenol, is likely to possess antioxidant activity, which could contribute to its neuroprotective effects by mitigating oxidative stress, a common pathological feature of neurodegenerative diseases.[12][13]
Experimental Workflows for Target Validation
The following section outlines detailed, step-by-step methodologies for the experimental validation of the putative therapeutic targets of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a generic, luminescence-based assay to screen for the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well white, opaque plate, add 1 µL of the serially diluted this compound or DMSO control.
-
Add 2 µL of the respective kinase enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14][15][16][17][18]
Table 1: Representative Kinase Panel for Initial Screening
| Kinase Target | Therapeutic Area |
| EGFR | Cancer |
| VEGFR2 | Cancer (Angiogenesis) |
| PI3Kα | Cancer |
| AKT1 | Cancer |
| MAPK1 (ERK2) | Cancer, Inflammation |
| CDK2 | Cancer (Cell Cycle) |
| IKKβ | Inflammation (NF-κB pathway) |
| p38α | Inflammation |
Cell-Based NF-κB Signaling Assay
This protocol describes a reporter gene assay to assess the effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Determine the IC₅₀ value of this compound for NF-κB inhibition.[19][20][21][22][23]
Diagram 1: Experimental Workflow for NF-κB Reporter Assay
Caption: Workflow for assessing NF-κB inhibition.
In Vivo Models for Efficacy Evaluation
Preclinical evaluation in animal models is a critical step in drug development.
-
Xenograft Model for Anticancer Activity: Human tumor cells (e.g., A549 lung carcinoma) are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or vehicle control. Tumor volume is measured regularly to assess efficacy.[1][3][24][25][26]
-
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity: Inflammation is induced in the paw of a rat or mouse by injecting carrageenan. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time points to determine the reduction in edema.[2][27][28][29][30]
Diagram 2: Signaling Pathways Potentially Modulated by this compound
Caption: Putative signaling pathways targeted by this compound.
Conclusion and Future Directions
While this compound itself has not been extensively studied, the wealth of data on its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The inferred targets in oncology, inflammation, and neurodegeneration represent promising avenues for further research. The experimental protocols outlined in this guide offer a clear path for the scientific community to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Future work should focus on the synthesis of a focused library of this compound derivatives to further probe the structure-activity relationships and optimize potency and selectivity for the identified targets.
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In Silico Prediction of Benzofuran-7-ol Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of a specific small molecule, Benzofuran-7-ol. While direct experimental bioactivity data for this compound is not extensively available in public databases, its core benzofuran scaffold is present in numerous compounds with significant pharmacological activities, particularly as anticancer agents. Benzofuran derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines.[1][2][3]
This guide will utilize a case-study approach, focusing on the Estrogen Receptor alpha (ERα), a validated target in hormone-dependent breast cancers, against which several benzofuran derivatives have shown inhibitory activity.[4][5] We will walk through a complete computational workflow, from initial molecule preparation and target selection to molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools in their own research.
Introduction: The Benzofuran Scaffold and the Rationale for In Silico Investigation
Benzofuran is a heterocyclic compound composed of fused benzene and furan rings, serving as a foundational scaffold for a vast number of natural and synthetic molecules.[6] Its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][7] The diverse pharmacological profiles of these compounds underscore the importance of the benzofuran nucleus as a "privileged structure" in drug design.
This compound, the subject of this guide, is a simple derivative of this scaffold. The application of in silico techniques allows for a rapid and cost-effective preliminary assessment of its potential bioactivities. By modeling its interactions with known biological targets, we can generate testable hypotheses about its mechanism of action and prioritize it for further experimental validation.
The Chosen Target: Estrogen Receptor Alpha (ERα)
The Estrogen Receptor alpha (ERα) is a key protein in the development and progression of a majority of breast cancers. It functions as a ligand-activated transcription factor, and its inhibition is a cornerstone of endocrine therapy for ER-positive breast cancer. Several studies have reported the synthesis and evaluation of benzofuran derivatives as ERα modulators, making it a highly relevant target for our in silico investigation.[4][5][8]
The In Silico Bioactivity Prediction Workflow
The computational prediction of bioactivity follows a structured pipeline. The process begins with preparing the digital 3D models of the small molecule (the ligand) and its biological target (the receptor). This is followed by molecular docking to predict their binding affinity and orientation. Subsequently, pharmacophore modeling can be used to identify the key chemical features responsible for bioactivity, and QSAR analysis can quantitatively correlate structural properties with biological activity.
Caption: A generalized workflow for in silico bioactivity prediction.
Foundational Methodologies: Ligand and Receptor Preparation
The accuracy of any in silico prediction is highly dependent on the quality of the starting structures. This section details the critical first steps of preparing both the ligand (this compound) and the receptor (ERα) for computational analysis.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of a small molecule is typically a 2D drawing. For in silico studies, a chemically correct 3D structure with an optimized geometry is essential.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Export the structure in a standard format like SMILES (Simplified Molecular Input Line Entry System) or MOL. The SMILES string for this compound is c1cc2c(c(c1)O)oc=c2.
-
-
3D Structure Generation:
-
Import the 2D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera).
-
Use the software's built-in tools to generate a 3D conformation. These tools typically employ rule-based algorithms to create a plausible initial 3D geometry.
-
-
Energy Minimization:
-
The initial 3D structure is not necessarily at its most stable energetic state. Energy minimization is a crucial step to optimize the geometry by adjusting bond lengths, angles, and torsions to find a local energy minimum. This process removes steric clashes and results in a more realistic conformation.[8][9]
-
Rationale: Using a low-energy conformation of the ligand is critical because it represents a more physically realistic state, leading to more accurate docking results.
-
Procedure (using Avogadro):
-
Open the 3D structure of this compound.
-
Go to Extensions > Optimize Geometry.
-
Select a suitable force field (e.g., MMFF94 or UFF).
-
Run the optimization until the energy change between steps is minimal.
-
-
Save the energy-minimized structure as a MOL2 or PDBQT file, which are commonly used formats for docking software.
-
Receptor Preparation: Preparing the Protein Target
The crystal structure of the biological target, in this case, ERα, is obtained from the Protein Data Bank (PDB).[2] These structures often contain non-essential molecules (e.g., water, co-crystallized ligands) and may be missing hydrogen atoms, which need to be addressed before docking.
Experimental Protocol: Receptor Preparation
-
PDB Structure Retrieval:
-
Navigate to the RCSB PDB database (rcsb.org).
-
Search for "Estrogen Receptor alpha". A suitable entry is PDB ID: 3ERT, which contains the ligand-binding domain of human ERα in complex with an antagonist.
-
Download the PDB file.
-
-
Structure Cleaning and Preparation (using UCSF Chimera):
-
Open the 3ERT.pdb file in UCSF Chimera.
-
Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking process unless a specific water molecule is known to be critical for ligand binding. Go to Select > Structure > solvent, then Actions > Atoms/Bonds > delete.
-
Remove Original Ligand and Other Heteroatoms: Select and delete the co-crystallized ligand and any other non-protein molecules.
-
Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. These are crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. Go to Tools > Structure Editing > AddH. Choose the appropriate protonation states for the amino acid residues at a physiological pH (e.g., 7.4).
-
Add Charges: Assign partial charges to the protein atoms. A common choice is the AMBER force field. Go to Tools > Structure Editing > Add Charge.
-
Save the prepared receptor as a PDB or PDBQT file.
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The output of a docking simulation includes the binding pose (the 3D orientation of the ligand in the receptor's active site) and a scoring function that estimates the binding affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
The binding site is the region of the protein where the ligand is expected to bind. This is often the location of the co-crystallized ligand in the original PDB structure.
-
In a program like AutoDock Tools or UCSF Chimera, define a "grid box" that encompasses the entire binding pocket of ERα. The size and center of this box are critical parameters. For 3ERT, the grid box should be centered on the binding site of the original ligand.
-
-
Run the Docking Simulation:
-
AutoDock Vina is a widely used open-source docking program. The docking calculation is typically run from the command line.
-
The command requires the prepared ligand (PDBQT), the prepared receptor (PDBQT), and a configuration file specifying the coordinates of the grid box.
-
Example command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The primary output is a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). More negative values indicate stronger predicted binding.
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, UCSF Chimera) to analyze the interactions between this compound and the amino acid residues of ERα. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Caption: The molecular docking workflow using AutoDock Vina.
Data Presentation: Hypothetical Docking Results
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | ERα | -7.5 | Arg394, Glu353, His524 |
| Raloxifene (Reference) | ERα | -10.2 | Arg394, Glu353, His524, Leu387 |
Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an abstract description of the steric and electronic features of a molecule that are necessary for it to interact with a specific biological target.[10] Pharmacophore models can be generated based on a set of known active ligands or from the ligand-receptor complex obtained from docking.
Experimental Protocol: Structure-Based Pharmacophore Generation
-
Input: The output of the molecular docking: the 3D structure of the this compound-ERα complex.
-
Feature Identification (using a tool like LigandScout or Phase):
-
The software analyzes the interactions between the ligand and the receptor.
-
It identifies key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
These features and their spatial relationships define the pharmacophore model.
-
-
Model Validation and Use:
-
The generated pharmacophore can be used as a 3D query to screen large compound databases for molecules that match the pharmacophore and are therefore likely to bind to the same target.
-
Caption: An example of a 3D pharmacophore model with key features.
Quantitative Structure-Activity Relationship (QSAR): Building a Predictive Model
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[3] A robust QSAR model can be used to predict the activity of novel compounds before they are synthesized.
Experimental Protocol: 2D-QSAR Model Development
-
Data Curation:
-
Rationale: A reliable QSAR model requires a high-quality dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC50 values) against the same target.
-
Procedure:
-
Search databases like ChEMBL and PubChem for benzofuran derivatives with measured activity against ERα.
-
Collect a set of at least 20-30 compounds with a good range of activity values.
-
Ensure that the experimental data is consistent (e.g., from the same assay).
-
-
-
Molecular Descriptor Calculation:
-
Molecular descriptors are numerical values that represent various physicochemical properties of a molecule (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
-
Use software like PaDEL-Descriptor or Mordred to calculate a wide range of descriptors for each compound in the dataset.
-
-
Model Building and Validation:
-
Divide the dataset into a training set (typically 80%) and a test set (20%).
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the training set.
-
Validate the model's predictive power using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).
-
Data Presentation: Example QSAR Data Table
| Compound ID | Structure (SMILES) | Experimental pIC50 | Predicted pIC50 |
| BZF-1 | c1ccc(c(c1)O)c2cc3ccccc3o2 | 6.5 | 6.4 |
| BZF-2 | Cc1cc(c2c(c1)oc(c2)c3ccccc3)O | 7.1 | 7.2 |
| BZF-3 | Clc1ccc(cc1)c2cc3cc(ccc3o2)O | 6.8 | 6.7 |
| BZF-7-ol | c1cc2c(c(c1)O)oc=c2 | N/A | 6.2 |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. Through molecular docking, we can hypothesize its binding mode and affinity for specific targets like ERα. Pharmacophore modeling helps to abstract the key chemical features required for this interaction, and QSAR provides a means to quantitatively predict activity based on structure.
The predictions generated from this workflow are not a substitute for experimental validation but serve as a powerful tool to guide and prioritize future research. Based on the hypothetical results presented, this compound may exhibit moderate binding to ERα. Further in silico studies could explore its potential interactions with other cancer-related targets for which benzofuran derivatives have shown activity, such as EGFR and LSD1.[11] The ultimate goal of this computational pre-assessment is to identify the most promising avenues for laboratory investigation, thereby accelerating the path to discovering novel therapeutic agents.
References
-
Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry. [Link]
-
3-Acyl-5-hydroxybenzofuran derivatives as potential anti-estrogen breast cancer agents: a combined experimental and theoretical investigation. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
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Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). Pharmaceuticals. [Link]
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An In-depth Technical Guide to the Chemical Reactivity of Benzofuran-7-ol
Abstract
Benzofuran-7-ol, a hydroxylated derivative of the benzofuran heterocyclic system, represents a cornerstone scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its unique electronic architecture, arising from the fusion of an electron-rich furan ring, a benzene ring, and a phenolic hydroxyl group, imparts a nuanced and versatile chemical reactivity. This guide provides an in-depth exploration of the reactivity of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect the principal modes of reactivity, including reactions at the phenolic hydroxyl group, electrophilic aromatic substitution, and transformations involving the furan moiety. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to serve as a comprehensive resource for the strategic manipulation of this vital chemical entity.
Introduction: Structural and Electronic Landscape
This compound, also known as 7-hydroxybenzofuran, possesses a planar bicyclic structure where a furan ring is fused to a benzene ring. The hydroxyl group at the C7 position is of paramount importance as it profoundly influences the molecule's reactivity.
-
The Phenolic Hydroxyl Group: The –OH group is a strong activating group, donating electron density to the benzene ring via resonance. This enhances the nucleophilicity of the aromatic system, making it highly susceptible to electrophilic attack. The acidity of this phenol (predicted pKa ≈ 8.88) allows for its ready conversion to a phenoxide, a potent nucleophile for a variety of substitution reactions.[4]
-
The Furan Moiety: The furan ring itself is an electron-rich heterocycle. Computational studies and experimental evidence show that in benzofurans, the C2 and C3 positions of the furan ring are the most electron-rich and thus the primary sites for electrophilic attack and cycloaddition reactions.[5][6]
-
Interplay of Moieties: The reactivity of this compound is not merely a sum of its parts. The electronic interplay between the phenolic hydroxyl group and the furan ring dictates the regioselectivity of many reactions. The activating effect of the hydroxyl group further enhances the reactivity of the entire benzofuran system, particularly the benzene portion, compared to the parent benzofuran.
This intricate electronic balance makes this compound a versatile building block, but also one that requires careful consideration of reaction conditions to achieve desired regiochemical outcomes.[7]
Reactions at the Phenolic Hydroxyl Group
The C7-hydroxyl group is often the first point of synthetic modification due to its accessibility and reactivity. These transformations are crucial for installing protecting groups, modulating solubility, and creating key linkages in more complex molecules.
O-Alkylation (Williamson Ether Synthesis)
The conversion of the phenolic hydroxyl to an ether is a fundamental transformation. This is typically achieved via the Williamson ether synthesis, where the corresponding phenoxide attacks an alkyl halide.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. K₂CO₃ is cost-effective and sufficient for many applications. Cs₂CO₃ is a stronger base and can accelerate reactions with less reactive alkyl halides due to the "caesium effect," which involves enhanced nucleophilicity of the phenoxide.
-
Solvent: Polar aprotic solvents like acetone, N,N-dimethylformamide (DMF), or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare" and reactive. Acetone is often preferred for its ease of removal.
Experimental Protocol: Synthesis of 7-Methoxybenzofuran
Objective: To convert this compound to its corresponding methyl ether.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Methyl Iodide (CH₃I, 1.5 eq)
-
Acetone, anhydrous
Procedure:
-
To a solution of this compound in anhydrous acetone, add finely powdered potassium carbonate.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 7-methoxybenzofuran.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a key indicator of successful etherification.
Electrophilic Aromatic Substitution
The benzofuran ring system is activated towards electrophilic aromatic substitution. The presence of the C7-hydroxyl group further enhances this reactivity and directs incoming electrophiles primarily to the positions ortho and para to it, namely the C6 and C4 positions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[8][9] The electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[8][10]
Causality of Experimental Choices:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the substrate.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and typically performed at 0 °C. The subsequent electrophilic substitution may require gentle heating to proceed at a reasonable rate.
-
Work-up: The intermediate iminium salt is hydrolyzed to the aldehyde during an aqueous work-up, often with a mild base like sodium acetate to neutralize the acidic byproducts.[10]
For hydroxybenzofurans, the hydroxyl group is a powerful ortho, para-director. In the case of this compound, substitution is expected to occur at the C6 or C4 positions. Steric hindrance may influence the regiochemical outcome.
Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation workflow.
Nitration and Halogenation
Nitration and halogenation reactions on activated benzofurans proceed readily. For 7-hydroxy-2,3-diphenylbenzofuran, nitration has been shown to occur on the benzene ring.[11] The choice of reagents is critical to control selectivity and prevent oxidation.
-
Nitration: Mild nitrating agents (e.g., dilute nitric acid in acetic acid) are preferred to avoid oxidative degradation of the phenol and furan rings.
-
Bromination: Reagents like N-bromosuccinimide (NBS) in a non-polar solvent or bromine in acetic acid are effective. The strong activation by the hydroxyl group can lead to poly-bromination if the stoichiometry is not carefully controlled.
Reactivity of the Furan Ring
While the benzene ring is activated by the hydroxyl group, the intrinsic reactivity of the furan C2=C3 double bond remains significant.
Oxidation
The furan ring is susceptible to oxidation, which can lead to ring-opened products. The outcome is highly dependent on the oxidant used.
-
Strong Oxidants: Oxidants like potassium permanganate or chromium trioxide can lead to cleavage of the furan ring.
-
Peroxy Acids: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) can epoxidize the C2=C3 double bond. The resulting epoxide is often unstable and can rearrange to form benzofuranones or undergo further oxidation to yield ring-opened products like keto esters.[12]
-
Biomimetic Oxidation: Catalytic systems using metalloporphyrins (e.g., Mn(III) or Fe(III) porphyrins) with hydrogen peroxide can mimic enzymatic oxidation, leading to epoxidation and subsequent transformations.[12] These methods offer a greener alternative to stoichiometric oxidants.[12]
Reduction
Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the C2=C3 double bond of the furan ring to yield the corresponding 2,3-dihydrobenzofuran derivative. This transformation is valuable for accessing scaffolds with different three-dimensional shapes.
Metal-Catalyzed Cross-Coupling Reactions
To expand the molecular complexity, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior functionalization of the benzofuran scaffold, for instance, by converting the hydroxyl group to a triflate or by halogenating the aromatic ring.
-
Suzuki Coupling: A palladium catalyst can be used to couple a bromo- or triflyloxy-benzofuran with a boronic acid, forming a new carbon-carbon bond. This is a powerful method for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[13]
-
Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide, providing access to alkynyl-substituted benzofurans.[14]
Reaction Scheme: Suzuki Cross-Coupling
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The Benzofuran-7-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address complex diseases with greater efficacy and selectivity. Within the vast expanse of heterocyclic chemistry, the benzofuran nucleus has emerged as a cornerstone scaffold, present in a multitude of natural products and synthetic compounds with profound biological activities.[1][2] This guide delves into a specific, yet increasingly significant, member of this family: benzofuran-7-ol. Herein, we will explore the synthetic nuances, structure-activity relationships (SAR), and therapeutic potential of this versatile core, providing a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.
The Strategic Importance of the 7-Hydroxy Group: A Gateway to Enhanced Bioactivity
The benzofuran scaffold itself is a rigid, planar system that provides a robust framework for the spatial orientation of various functional groups. However, the true potential of this scaffold in medicinal chemistry is unlocked through judicious substitution. The positioning of a hydroxyl group at the 7-position is a particularly strategic choice, influencing the molecule's properties in several key ways:
-
Hydrogen Bonding and Target Engagement: The 7-hydroxy group acts as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the amino acid residues of biological targets such as protein kinases and enzymes.[1] This can lead to enhanced binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of a polar hydroxyl group can influence the solubility, lipophilicity, and metabolic stability of the molecule, all critical parameters in drug design.
-
A Handle for Further Derivatization: The phenolic hydroxyl group serves as a convenient synthetic handle for the introduction of a wide array of other functional groups, allowing for the systematic exploration of the surrounding chemical space and the fine-tuning of pharmacological properties.
Synthetic Strategies for Accessing the this compound Core
The construction of the this compound scaffold can be approached through several synthetic routes, each with its own advantages and considerations regarding substrate scope and reaction conditions.
Synthesis of 2-Arylbenzofuran-7-ols
A prevalent and effective method for the synthesis of 2-arylbenzofuran-7-ols involves a multi-step sequence starting from substituted 2-hydroxybenzaldehydes. This approach offers a high degree of control over the final substitution pattern.[3]
Alternative Routes to the Benzofuran Core
While the above method is robust for 2-aryl derivatives, other strategies can be employed for the synthesis of different substitution patterns. These include:
-
Palladium-catalyzed coupling reactions: Sonogashira coupling of o-hydroxy aryl halides with terminal alkynes provides a direct route to the benzofuran ring.[4]
-
Intramolecular cyclizations: Acid-catalyzed cyclization of α-phenoxycarbonyl compounds can be used to construct the furanone ring, which can then be further modified.[5]
-
Domino reactions: Multi-component reactions that form several bonds in a single pot offer an efficient and atom-economical approach to highly substituted benzofurans.
Medicinal Chemistry Applications of this compound Derivatives
The this compound scaffold has been successfully exploited in the development of potent and selective inhibitors for a range of therapeutic targets.
Anticancer Agents: Targeting Key Signaling Pathways
A significant body of research has focused on the development of this compound derivatives as anticancer agents.[6][7] These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.
The PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Several benzofuran derivatives have been identified as potent inhibitors of this pathway, often targeting the mTOR kinase directly.[2][4][10]
The 7-hydroxy group in these inhibitors often plays a critical role in their mechanism of action. It can form a key hydrogen bond with the hinge region of the kinase, anchoring the molecule in the ATP-binding pocket and leading to potent inhibition. The methylation of this hydroxyl group to a methoxy group can lead to a significant decrease in activity, highlighting the importance of this hydrogen bonding interaction.
Quantitative Data on Anticancer Activity:
The following table summarizes the cytotoxic activity of representative benzofuran derivatives against various cancer cell lines.
| Compound ID | R Group at C7 | Cancer Cell Line | IC50 (µM) | Reference |
| BZF-1 | OH | MCF-7 (Breast) | 0.057 | [8] |
| BZF-2 | OH | MDA-MB-231 (Breast) | Potent | [6] |
| Ailanthoidol | OH | Huh7 (Liver) | 22 | [6] |
| Compound 47b | O-Alkyl | MDA-MB-231 (Breast) | 6.27 | [6] |
| Compound 22d | O-Alkyl | MCF-7 (Breast) | 3.41 | [6] |
Neuroprotective Agents: Combating Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's disease represent a significant unmet medical need. The this compound scaffold has shown promise in the development of neuroprotective agents that can combat the underlying pathology of these conditions.[3][11]
Mechanisms of Neuroprotection:
The neuroprotective effects of this compound derivatives are often multifactorial and can include:
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, mitigating the oxidative stress that is a key contributor to neuronal damage.[12]
-
Enzyme Inhibition: Derivatives of this compound have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are involved in the production of amyloid-β plaques in Alzheimer's disease.[3]
-
Modulation of Neurotransmitter Receptors: Some benzofuran derivatives have been found to interact with neurotransmitter receptors, such as the metabotropic glutamate receptor 1 (mGluR1), which can influence neuronal excitability and survival.[13][14]
Experimental Protocols: A Practical Guide
The successful development of this compound derivatives relies on robust and reproducible experimental protocols for their synthesis and biological evaluation.
General Protocol for the Synthesis of 2-Arylthis compound
This protocol is adapted from the literature and provides a general method for the synthesis of 2-arylbenzofuran-7-ols.[3]
Step 1: O-Alkylation
-
To a solution of the substituted 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.2 eq).
-
Add methyl α-bromophenylacetate (1.1 eq) and stir the mixture at 50 °C for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.
Step 2: Hydrolysis
-
Dissolve the crude product from Step 1 in methanol and add a 10% aqueous solution of potassium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
After cooling, acidify the mixture with 10% hydrochloric acid.
-
Collect the resulting precipitate by filtration and wash with water to afford the 2-(2-formylphenoxy)-2-phenylacetic acid.
Step 3: Cyclization and Aromatization
-
A mixture of the acid from Step 2 (1.0 eq) and anhydrous sodium acetate (10 eq) in acetic anhydride is heated at 125 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-arylbenzofuran.
Step 4: Demethylation (if applicable)
-
If the starting material contained a methoxy group at the 7-position, dissolve the 2-aryl-7-methoxybenzofuran in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add a solution of boron tribromide (BBr3) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final 2-arylthis compound.
In Vitro Kinase Inhibition Assay (mTOR)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against the mTOR kinase.[3][15][16]
Materials:
-
Recombinant human mTOR enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide or a protein such as 4E-BP1)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells.
-
Add the mTOR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Read the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The strategic placement of the 7-hydroxy group provides a key anchor for target engagement and a versatile handle for synthetic modification. As our understanding of the molecular drivers of disease continues to grow, the rational design of this compound derivatives targeting a wide range of biological pathways will undoubtedly lead to the discovery of new and effective medicines. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of this remarkable class of compounds.
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Methodological & Application
Step-by-step Benzofuran-7-ol synthesis protocol
An Application Note and Protocol for the Synthesis of Benzofuran-7-ol
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into the core structure of pharmacologically active agents and natural products.[1][2] This document provides a detailed, field-proven protocol for the synthesis of this compound. We present a primary two-step methodology starting from commercially available 2,3-dihydroxyacetophenone, which offers high yields and operational simplicity.[3] Additionally, an alternative and widely applicable strategy involving the demethylation of 7-methoxybenzofuran is discussed. This guide is designed for researchers in organic synthesis, drug development, and related scientific fields, offering in-depth explanations of experimental choices, safety protocols, and troubleshooting to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The benzofuran scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities.[1][4] Specifically, functionalization at the C-7 position with a hydroxyl group provides a key handle for further molecular elaboration. The synthesis of this compound can be approached through several strategic pathways. Common methods for constructing the benzofuran core include intramolecular cyclizations of substituted phenols, transition-metal-catalyzed processes like Sonogashira or Heck couplings, and palladium-catalyzed enolate arylations.[4][5][6][7][8]
While many routes exist, they often require multi-step procedures or harsh conditions.[6] A highly efficient approach involves the synthesis of a stable, protected precursor, such as 7-methoxybenzofuran, followed by a final deprotection step.[9][10][11] However, for directness and efficiency, a recently developed two-step synthesis starting from 2,3-dihydroxyacetophenone stands out as an advantageous method.[3]
This guide will focus on two primary protocols:
-
Primary Recommended Protocol: A two-step synthesis via the formation and subsequent reduction of 7-hydroxy-1-benzofuran-2(3H)-one.[3]
-
Alternative Protocol: A classic demethylation of 7-methoxybenzofuran using boron tribromide (BBr₃), a robust method for cleaving aryl methyl ethers.
Primary Protocol: Two-Step Synthesis from 2,3-Dihydroxyacetophenone
This method provides a direct and efficient route to this compound. The strategy relies on an initial intramolecular cyclization of 2,3-dihydroxyacetophenone to form a benzofuranone intermediate, which is then reduced to the target aromatic benzofuran.[3]
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Supplier | Grade |
| 2,3-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | Sigma-Aldrich | ≥98% |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Sigma-Aldrich | ≥98% |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | Fisher Scientific | ACS Grade |
| Acetone | C₃H₆O | 58.08 | VWR | HPLC Grade |
| Lithium borohydride (LiBH₄) | LiBH₄ | 21.78 | Sigma-Aldrich | 2.0 M in THF |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich | ≥99.9% |
| Hydrochloric acid (HCl) | HCl | 36.46 | Fisher Scientific | 2 M solution |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | N/A | N/A | VWR | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Fisher Scientific | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Protocol
Step 1: Synthesis of 7-Hydroxy-1-benzofuran-2(3H)-one
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxyacetophenone (10.0 g, 65.7 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (18.2 g, 131.5 mmol, 2.0 equiv.) and acetone (150 mL). Stir the suspension vigorously.
-
Reagent Addition: Add ethyl bromoacetate (8.0 mL, 72.3 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
Causality Note: Potassium carbonate acts as a base to deprotonate the more acidic phenolic hydroxyl group, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Work-up: After completion, cool the reaction to room temperature and filter off the potassium salts. Wash the solid residue with acetone (2 x 20 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 7-hydroxy-1-benzofuran-2(3H)-one as a crystalline solid. Expected yield: 80-90%.
Step 2: Reduction and Aromatization to this compound [3]
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 7-hydroxy-1-benzofuran-2(3H)-one (8.2 g, 50.0 mmol) from Step 1 in anhydrous THF (100 mL).
-
Reducing Agent Addition: Carefully add a 2.0 M solution of lithium borohydride in THF (50.0 mL, 100 mmol, 2.0 equiv.) dropwise at 0 °C (ice bath).
-
Causality Note: Lithium borohydride is a potent reducing agent capable of reducing the ketone to a secondary alcohol. The subsequent acid-catalyzed dehydration during work-up leads to the formation of the aromatic benzofuran ring.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 2 M HCl (aq) until the pH is ~2-3 and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: 10-20% gradient of EtOAc in hexanes) to afford this compound as a pure solid. Expected yield: 75-85%.
Alternative Protocol: Demethylation of 7-Methoxybenzofuran
This classic strategy is valuable when starting from precursors like o-vanillin, where the 7-methoxybenzofuran intermediate is more readily accessible.[9][11] The final step involves the cleavage of the robust aryl methyl ether bond.
Experimental Workflow
Caption: Workflow for the demethylation of 7-methoxybenzofuran.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 7-methoxybenzofuran (5.0 g, 33.7 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM, 40.5 mL, 40.5 mmol, 1.2 equiv.) dropwise via a syringe. A dark complex may form.
-
Causality Note: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is performed at low temperature to control its high reactivity and prevent side reactions.
-
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Quenching: Cool the mixture back to 0 °C and quench very carefully by the dropwise addition of methanol (10 mL), followed by water (20 mL).
-
Extraction and Purification: Proceed with an aqueous work-up, extraction with DCM or EtOAc, drying, and purification by column chromatography as described in Section 2.3, Step 2 (steps 5-8).
Safety and Troubleshooting
| Hazard/Issue | Mitigation and Troubleshooting |
| Safety: Lithium Borohydride | Highly flammable and reacts violently with water. Handle only in an inert, dry atmosphere. Quench slowly and carefully at 0 °C. Wear appropriate PPE (flame-retardant lab coat, safety glasses, gloves). |
| Safety: Boron Tribromide | Extremely corrosive and toxic. Reacts violently with moisture to release HBr gas. Must be handled in a well-ventilated fume hood using dry glassware and syringes. |
| Low Yield in Step 1 | Ensure K₂CO₃ is anhydrous and finely powdered to maximize surface area. Confirm the quality of ethyl bromoacetate, as it can degrade over time. Extend reflux time if TLC shows incomplete reaction. |
| Incomplete Reduction (Step 2) | Ensure the LiBH₄ solution has not degraded; use a freshly opened bottle or titrate to confirm molarity. Ensure the reaction is completely anhydrous. |
| Difficult Purification | Co-elution of impurities can occur. Optimize the solvent system for column chromatography. If the product is a solid, recrystallization may be an effective alternative to chromatography. |
Conclusion
The synthesis of this compound is readily achievable through reliable and scalable chemical protocols. The presented two-step method starting from 2,3-dihydroxyacetophenone offers a superior combination of efficiency, high yield, and accessibility of starting materials.[3] For projects where a 7-methoxy substituted intermediate is already available, the BBr₃-mediated demethylation protocol serves as a robust and effective alternative. By understanding the causality behind each step and adhering to the safety precautions, researchers can confidently produce this valuable synthetic intermediate for a wide range of applications.
References
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C. G. Unick, A. G. G. Kutateladze, Molecules, 2020 , 25(10), 2327. (Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans). [Link]
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Singh, P., & Wirth, T. (2011). Synthesis of 7-Allylated Benzofuran Derivatives from o-Allyloxyethynylbenzene via Claisen Rearrangement and TBAF-Catalyzed Annulation. ResearchGate. [Link]
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Mali, R. S., & Jadhav, N. V. (1998). Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans. Journal of Chemical Research, Synopses, (4), 230-231. [Link]
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Mali, R. S., & Jadhav, N. V. (1998). Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans†. Journal of Chemical Research, Synopses. [Link]
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Crystall, B., et al. (2008). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron. [Link]
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Asolkar, R. N., et al. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
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Harrowven, D. C., et al. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. NIH Public Access. [Link]
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Chemtracts. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtracts. [Link]
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Cacchi, S., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. [Link]
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Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters. [Link]
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Al-Rubaye, A. H., et al. (2018). Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. ResearchGate. [Link]
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Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Publishing. [Link]
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Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. [Link]
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Reddy, T. R., et al. (2019). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]
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Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
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Sharma, V., et al. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Indo American Journal of Pharmaceutical Research. [Link]
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Ashraf, R., et al. (2019). Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. ResearchGate. [Link]
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Omae, S., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Science. [Link]
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Appiani, R., et al. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. ARKIVOC. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Kumar, A., & Kumar, R. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications. [Link]
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Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. [Link]
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Boyd, M. J., et al. (2020). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Communications. [Link]
-
Harish Kumar, D. R., & Karvekar, M. D. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. (2020). ACS Omega. [Link]
-
Wang, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
-
Coskun, D., et al. (2020). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. [Link]
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Analytical methods for Benzofuran-7-ol quantification
An Application Note and Protocol for the Quantification of Benzofuran-7-ol
Introduction
This compound, a hydroxylated derivative of benzofuran, is a significant compound in medicinal chemistry and drug metabolism studies. Benzofuran scaffolds are present in numerous pharmacologically active molecules, known for a wide range of activities, including antiviral and immune-modulating properties.[1] As such, this compound may arise as a key metabolite, a synthetic intermediate, or an impurity during drug development and manufacturing. The accurate and precise quantification of this analyte is therefore critical for pharmacokinetic studies, quality control of drug substances, and ensuring product safety and efficacy.
This application note provides a comprehensive guide for the quantitative analysis of this compound. We will explore the principles behind selecting an appropriate analytical technique, present a detailed, validated High-Performance Liquid Chromatography (HPLC) method suitable for routine analysis, and discuss the necessary validation steps to ensure data integrity in accordance with international guidelines.[2][3]
Principles of Analysis: Selecting the Optimal Technique
The choice of analytical method is contingent on the sample matrix, required sensitivity, and the intended purpose of the analysis. For a polar phenolic compound like this compound, several chromatographic techniques are viable.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the method of choice for quantifying aromatic compounds that possess a chromophore.[4] HPLC-UV is robust, cost-effective, and widely available. Reversed-phase chromatography, typically using a C18 column, is ideal for separating polar to moderately nonpolar compounds from various matrices.[5][6] The phenolic ring and furan moiety in this compound provide strong UV absorbance, enabling sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and specificity.[7] However, the polar nature and low volatility of this compound, due to its hydroxyl group, necessitate a derivatization step to convert it into a more volatile and thermally stable compound before GC analysis. This adds complexity and potential for analytical error.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the highest sensitivity and selectivity, making it the gold standard for quantifying trace levels of analytes in complex biological matrices like plasma or urine.[8][9] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can effectively eliminate matrix interferences.[9] While powerful, the instrumentation is more specialized and costly than HPLC-UV.
For routine quality control of bulk substances or formulated products where analyte concentrations are relatively high, HPLC-UV offers the best balance of performance, reliability, and accessibility . For bioanalytical applications requiring sub-nanogram sensitivity, LC-MS/MS is the superior choice. This guide will focus on a detailed HPLC-UV protocol, which can be adapted to an LC-MS/MS system by developing an appropriate mass spectrometric method.[9]
Recommended Method: Reversed-Phase HPLC with UV Detection
This protocol details a validated RP-HPLC-UV method for the quantification of this compound. The methodology is grounded in established principles for the analysis of phenolic compounds and benzofuran derivatives.[6][10][11]
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Syringe filters (0.45 µm or 0.22 µm PTFE or nylon).
-
Volumetric flasks and pipettes (Class A).
-
-
Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (≥98%).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (containing 0.1% v/v Formic Acid) in a 60:40 (v/v) ratio. The addition of formic acid is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and consistent retention. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.
-
Diluent: Use the mobile phase as the diluent to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution should be stored under refrigeration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations across the desired working range (e.g., 1, 5, 10, 25, 50, and 75 µg/mL).
Sample Preparation
The sample preparation procedure must be tailored to the matrix.[12]
-
Protocol A: For Bulk Substance or Pharmaceutical Formulation:
-
Accurately weigh a portion of the sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]
-
If necessary, perform a further dilution with the diluent to bring the concentration within the calibration range.
-
-
Protocol B: For Biological Matrix (e.g., Plasma) - Protein Precipitation:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.[9]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions & System Suitability
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or optimal wavelength determined by UV scan) |
| Run Time | ~10 minutes |
System Suitability Test (SST): Before starting the analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL). The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Analysis and Quantification
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards. Perform a linear regression analysis on the data. The concentration of this compound in the prepared sample solutions is determined using the equation of the line (y = mx + c), where 'y' is the peak area of the analyte. The final concentration in the original sample is calculated by applying the appropriate dilution factors.
Workflow Visualization
The following diagram illustrates the general analytical workflow from sample receipt to final quantification.
Method Validation Protocol
To ensure the analytical method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][13][14] The objective of validation is to demonstrate the method's suitability and reliability.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated by analyzing blank samples (matrix without analyte) and spiked samples to ensure no interfering peaks are present at the retention time of this compound. A PDA detector can be used to confirm peak purity.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[15] Analyze at least five concentrations across the proposed range (e.g., 1-75 µg/mL). The correlation coefficient (r²) of the regression line should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[15] It is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percent recovery, with an acceptance criterion typically between 98.0% and 102.0%.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the test concentration.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The acceptance criterion for both is typically a Relative Standard Deviation (RSD) of ≤ 2.0%.[15]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10][16]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature, ±0.1 mL/min in flow rate).[15] This provides an indication of its reliability during normal usage.
Data Presentation: Summary of Expected Validation Parameters
The following table summarizes the typical performance characteristics expected from the validated HPLC-UV method for this compound, based on established methods for similar phenolic compounds.[5][6][10]
| Validation Parameter | Acceptance Criteria / Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL |
| Specificity | No interference at the analyte retention time |
Conclusion
This application note provides a robust and reliable RP-HPLC-UV method for the quantification of this compound. The detailed protocol, from sample preparation to data analysis, is designed for immediate implementation in a quality control or research laboratory. By adhering to the outlined method and performing a thorough validation according to ICH guidelines, researchers can ensure the generation of accurate, precise, and trustworthy data, which is fundamental to advancing drug development and maintaining product quality. For applications requiring higher sensitivity, the chromatographic principles described herein can be readily adapted to an LC-MS/MS platform.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- BenchChem. (2025). Cross-validation of analytical methods for phenolic compounds.
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- PubMed Central. (2022). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity.
- PubMed. (1981). Determination of carbofuran and its metabolites.
- PubMed. (2007). Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food.
- Agilent. Sample Preparation Guide.
- Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
- Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Benzofuran-7-ol
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzofuran-7-ol. This compound is a key heterocyclic compound and a significant metabolite of various industrially important chemicals, making its accurate quantification crucial in pharmaceutical development, environmental monitoring, and toxicology studies. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been developed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a thorough validation summary in accordance with ICH guidelines.
Introduction: The Analytical Imperative for this compound
Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] this compound, also known as 7-hydroxybenzofuran, is a notable member of this family. It is a known metabolite of the pesticide carbofuran, and its presence can be an indicator of exposure and metabolic pathways.[2] The accurate and reliable quantification of this compound is therefore essential for a range of applications, from assessing the purity of pharmaceutical intermediates to monitoring environmental samples and conducting pharmacokinetic studies.
High-performance liquid chromatography (HPLC) is the preeminent analytical technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note presents a validated HPLC method designed to provide a robust and reliable tool for the analysis of this compound, addressing the need for a well-documented and scientifically sound analytical procedure.
Scientific Rationale and Method Development
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.
Analyte Properties: this compound
This compound (C₈H₆O₂) is a small, aromatic molecule with a phenolic hydroxyl group.[4] Its structure imparts moderate polarity. The phenolic group is weakly acidic, with an expected pKa similar to other phenols, around 9-10.[5] This property is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape. The aromatic benzofuran ring system contains chromophores that absorb UV radiation, making UV detection a suitable and accessible quantification technique. While the exact UV maximum of this compound is not readily published, related benzofuran compounds exhibit strong absorbance in the 280-300 nm range.[3][6] For this method, the detection wavelength was optimized by determining the absorbance maximum of a standard solution.
Chromatographic Choices: A Justified Approach
-
Mode of Chromatography: Reversed-Phase (RP-HPLC) Reversed-phase chromatography is the most widely used mode of HPLC, particularly for the separation of moderately polar to nonpolar compounds.[7] Given the aromatic and moderately polar nature of this compound, RP-HPLC is the ideal choice. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase, and retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[8]
-
Stationary Phase: C18 Column A C18 (octadecylsilane) column was selected due to its strong hydrophobic retention, which is well-suited for aromatic compounds. The high surface area of C18 columns provides excellent separation efficiency.[7] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase: Acetonitrile and Phosphate Buffer The mobile phase consists of a mixture of an organic modifier (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate buffer is used to control the pH of the mobile phase. Maintaining a pH of around 5.8 ensures that the phenolic hydroxyl group of this compound remains protonated, preventing peak tailing and improving chromatographic performance.[3]
-
Detection: UV Absorbance A UV detector is employed for its simplicity, robustness, and sensitivity for aromatic compounds. Based on the analysis of a standard solution and data from similar compounds, a detection wavelength of 285 nm was selected to ensure optimal sensitivity for this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 5.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.01M KH₂PO₄ buffer (pH 5.8)B: Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 15 minutes |
Sample Preparation
For the analysis of this compound in a sample matrix, a suitable extraction procedure should be employed. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary for complex matrices to remove interfering substances. The final extract should be reconstituted in the diluent before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters and their acceptance criteria are presented below.
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | %RSD of peak area < 2.0%Tailing factor < 2.0Theoretical plates > 2000 | Complies |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Intra-day: 0.85%Inter-day: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Specificity/Selectivity | No interference from blank and placebo at the retention time of the analyte. Peak purity of the analyte in stressed samples should pass. | Complies |
| Robustness | %RSD < 2.0% for minor changes in method parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) | Complies |
Visual Workflow and Data
Analytical Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Mobile phase pH too close to analyte pKa- Column contamination or degradation | - Ensure mobile phase pH is at least 2 units below the analyte pKa- Wash the column with a strong solvent or replace the column |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing- Verify column oven temperature stability- Check pump for leaks and perform maintenance |
| Low Sensitivity | - Incorrect detection wavelength- Low sample concentration | - Verify the UV absorbance maximum of the analyte- Concentrate the sample or increase the injection volume |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase- Implement a needle wash step in the autosampler method |
Conclusion
The HPLC method detailed in this application note provides a reliable, sensitive, and robust solution for the quantitative analysis of this compound. The method has been thoroughly developed with a strong scientific rationale and validated according to stringent ICH guidelines, demonstrating its accuracy, precision, and specificity. This stability-indicating method is well-suited for a variety of applications in the pharmaceutical and environmental sciences, offering a valuable tool for researchers and quality control analysts.
References
-
Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. Available at: [Link]
-
Sultana, N., & Arayne, M. S. (2007). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities.... Available at: [Link]
-
NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. Available at: [Link]
-
OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Available at: [Link]
-
PubChem. (n.d.). Benzofuran. Available at: [Link]
-
PubChem. (n.d.). 7-Benzofuranol. Available at: [Link]
-
ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... Available at: [Link]
-
Thieme. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synthesis, 54(10), 2355-2362. Available at: [Link]
-
DergiPark. (2026). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 13(1), 1-12. Available at: [Link]
-
NIST. (n.d.). Benzofuran. Available at: [Link]
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- 3. 7-Benzofuranol | C8H6O2 | CID 78515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Elucidating the Mass Spectrometric Fragmentation of Benzofuran-7-ol
**Abstract
This application note provides a detailed guide to understanding the mass spectrometric fragmentation of benzofuran-7-ol, a significant heterocyclic compound. As a structural motif present in various natural products and pharmacologically active molecules, a thorough characterization of its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in complex matrices. This document outlines the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) and provides detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Significance of this compound
This compound, also known as 7-hydroxybenzofuran, is a bicyclic aromatic ether with a hydroxyl substituent. The benzofuran core is a privileged scaffold in medicinal chemistry, and its hydroxylated derivatives are often key metabolites of more complex drug molecules or are themselves bioactive natural products. Understanding the fragmentation pattern of this fundamental structure is essential for metabolite identification, impurity profiling, and quality control in pharmaceutical development.
Mass spectrometry is a powerful tool for the structural characterization of such compounds.[1][2] The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule's structure. The stability of the aromatic system in this compound results in a prominent molecular ion peak, particularly under the high-energy conditions of Electron Ionization (EI). The presence of the hydroxyl group and the furan ring introduces specific cleavage and rearrangement pathways that are diagnostic of its structure.
Electron Ionization (EI) Fragmentation of this compound
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. When subjected to EI, this compound (molecular weight: 134.13 g/mol ) is expected to undergo a series of characteristic fragmentation reactions.
The primary fragmentation events for aromatic and phenolic compounds under EI are well-established. For this compound, the initial ionization event will form a radical cation (M•+), which is typically the molecular ion peak observed at m/z 134. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Key Predicted EI Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): A hallmark fragmentation of furan and benzofuran derivatives is the expulsion of a neutral CO molecule (28 Da).[3] This is expected to be a major fragmentation pathway for this compound, leading to a prominent ion at m/z 106. This resulting ion is likely a stable cyclopentadienyl cation derivative.
-
Loss of a Hydrogen Radical (H•): The molecular ion can lose a hydrogen radical to form an [M-H]+ ion at m/z 133. This is a common fragmentation for aromatic compounds.
-
Sequential Loss of CO and a Hydrogen Radical: Following the initial loss of CO, the ion at m/z 106 can further fragment by losing a hydrogen radical, resulting in an ion at m/z 105.
-
Formation of Benzynium Ion: Cleavage of the furan ring can also lead to the formation of a benzynium ion at m/z 76 through the loss of C2H2O.
The following diagram illustrates the predicted major fragmentation pathways of this compound under Electron Ionization.
Caption: Predicted EI fragmentation pathways of this compound.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Identity | Neutral Loss |
| 134 | Molecular Ion [M]•+ | - |
| 133 | [M-H]+ | H• |
| 106 | [M-CO]•+ | CO |
| 105 | [M-CO-H]+ | CO, H• |
| 77 | Phenyl Cation [C6H5]+ | C2HO• |
| 76 | Benzynium Ion [C6H4]+ | C2H2O |
Electrospray Ionization (ESI) Fragmentation of this compound
Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation than EI, with the protonated molecule [M+H]+ or deprotonated molecule [M-H]- often being the most abundant ion.[4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion.
Positive Ion Mode ESI-MS/MS ([M+H]+ at m/z 135):
In positive ion mode, this compound will be protonated to form the [M+H]+ ion at m/z 135. The fragmentation of this ion will be influenced by the protonation site, which is likely to be the hydroxyl group or the furan oxygen.
Key Predicted ESI Fragmentation Pathways ([M+H]+):
-
Loss of Water (H2O): Protonation on the hydroxyl group can facilitate the loss of a neutral water molecule (18 Da), leading to a fragment ion at m/z 117. This is a common fragmentation pathway for alcohols and phenols.[5][6]
-
Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO (28 Da) from the furan ring is a plausible fragmentation pathway, resulting in an ion at m/z 107.[7]
Negative Ion Mode ESI-MS/MS ([M-H]- at m/z 133):
In negative ion mode, the phenolic hydroxyl group will readily deprotonate to form the [M-H]- ion at m/z 133. The fragmentation of this anion will be driven by the resulting phenoxide.
Key Predicted ESI Fragmentation Pathways ([M-H]-):
-
Loss of a Hydrogen Radical (H•): The deprotonated molecule could lose a hydrogen radical, forming a radical anion at m/z 132.
-
Ring Opening and Rearrangement: Anionic species can undergo complex ring-opening and rearrangement reactions, which may lead to losses of small neutral molecules.
The following diagram illustrates the predicted fragmentation pathways of this compound under both positive and negative ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
4.1 GC-MS Protocol for EI Fragmentation Analysis
This protocol is designed for the analysis of this compound using a standard single quadrupole or ion trap GC-MS system.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.
-
-
GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Scan Rate: 2 scans/sec.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the peak.
-
Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
-
4.2 LC-MS/MS Protocol for ESI Fragmentation Analysis
This protocol is suitable for a triple quadrupole, Q-TOF, or Orbitrap mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the mobile phase.
-
-
LC Parameters:
-
Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B.
-
1-8 min: 10-90% B.
-
8-10 min: 90% B.
-
10.1-12 min: 10% B (re-equilibration).
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Positive and Negative Ion Modes):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 50-250.
-
MS/MS:
-
Select the precursor ions m/z 135 (positive) and m/z 133 (negative).
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
-
Data Analysis:
-
Extract the chromatogram for the precursor ion masses.
-
Analyze the MS/MS spectra to identify the product ions.
-
Propose fragmentation pathways based on the observed product ions and neutral losses.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles for aromatic, phenolic, and heterocyclic compounds. Under EI, the primary fragmentation is characterized by the loss of CO, a hallmark of the benzofuran ring system. In ESI, the fragmentation is softer, with the loss of water from the protonated molecule and more subtle rearrangements in the deprotonated form. The protocols provided herein offer a robust framework for the analysis of this compound and its derivatives, enabling confident identification and structural characterization in various research and industrial settings.
References
-
Welter, E., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3167-3183. Available at: [Link]
-
Begala, M., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Available at: [Link]
-
NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
ChemLogic. (n.d.). Common Fragmentation Pathways Organic Mass Spec. Available at: [Link]
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available at: [Link]
-
ResearchGate. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. Available at: [Link]
-
PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 29-35. Available at: [Link]
- Smith, R. M. (2004). The Main Fragmentation Reactions of Organic Compounds. In Understanding Mass Spectra: A Basic Approach (2nd ed.). John Wiley & Sons.
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterisation of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
PubChem. (n.d.). 4,7-Dimethylbenzofuran. National Center for Biotechnology Information. Available at: [Link]
-
Grimm, C., et al. (2023). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. ChemistryOpen, 12(1), e202200155. Available at: [Link]
-
CNGBdb. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available at: [Link]
Sources
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Application Notes & Protocols: A Guide to the In Vitro Biological Evaluation of Benzofuran-7-ol
Introduction
Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Benzofuran-7-ol, a specific derivative, presents an intriguing candidate for drug discovery due to its structural alerts suggestive of antioxidant, anti-inflammatory, and other biological activities. The initial characterization of such a compound relies on a robust suite of in vitro biological assays to elucidate its efficacy, potency, and mechanism of action.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for evaluating the biological activities of this compound. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind each assay, the importance of specific controls, and the logical progression from preliminary screening to mechanistic studies. Our approach is designed to build a self-validating dossier of evidence for the compound's biological profile.
Section 1: Assessment of Antioxidant Potential
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathologies. Evaluating the antioxidant capacity of this compound is a foundational first step. We will progress from a simple, cell-free chemical assay to a more biologically relevant cell-based model.
Protocol 1: ABTS Radical Cation Decolorization Assay
Expertise & Experience: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is an excellent primary screen for antioxidant activity.[2] It measures the ability of a compound to scavenge the stable, pre-formed ABTS radical cation (ABTS•+). This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. The principle is straightforward: an antioxidant compound donates a hydrogen atom or an electron to the blue-green ABTS•+, causing it to lose its color. The degree of decolorization, measured spectrophotometrically, is directly proportional to the antioxidant's scavenging capacity.[3]
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - positive control
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol or DMSO for compound dissolution
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Methodology:
-
Preparation of ABTS Radical (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2]
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the radical cation.[2] This stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2] This standardization is critical for assay reproducibility.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions from the stock solution in PBS to achieve a range of final assay concentrations (e.g., 1-100 µM).
-
Prepare a similar dilution series for Trolox to serve as a positive control and for generating a standard curve.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound, Trolox, or solvent control (blank) to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well to initiate the reaction.[4]
-
Incubate the plate at room temperature for 6-10 minutes, protected from light.
-
Measure the absorbance at 734 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[2]
-
Plot the % inhibition against the concentration of this compound and Trolox.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the ABTS•+ radicals). Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Expertise & Experience: While chemical assays like ABTS are useful, they do not account for biological complexity such as cell uptake, metabolism, and localization. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[5] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH.[5][6] A free radical generator, AAPH, induces the production of peroxyl radicals that oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant, like this compound, will enter the cells and quench these radicals, thus inhibiting the formation of DCF and reducing fluorescence.[5]
Detailed Experimental Protocol:
-
Materials:
-
Human hepatocellular carcinoma (HepG2) or HeLa cells
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
This compound
-
Quercetin (positive control)
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
-
Step-by-Step Methodology:
-
Cell Culture:
-
Seed HepG2 cells into a 96-well black plate at a density that will result in 90-100% confluency after 24 hours (e.g., 6 x 10⁴ cells/well).[5]
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound and Probe Loading:
-
Prepare serial dilutions of this compound and Quercetin in treatment medium (culture medium without FBS).
-
Prepare a working solution of DCFH-DA in treatment medium (e.g., 50 µM).
-
Gently wash the confluent cell monolayer once with 100 µL of warm PBS.[6]
-
Add 50 µL of the DCFH-DA working solution and 50 µL of the test compound dilutions (this compound or Quercetin) to the appropriate wells.[7]
-
Incubate for 1 hour at 37°C, protected from light, to allow for probe de-esterification and compound uptake.[5]
-
-
Oxidation and Measurement:
-
After incubation, carefully aspirate the solution from the wells.
-
Wash the cells three times with 100 µL of warm PBS to remove extracellular probe and compound.[8]
-
Prepare the AAPH solution (e.g., 600 µM) in warm HBSS immediately before use.
-
To initiate the oxidative stress, add 100 µL of the AAPH solution to each well.[5]
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 60 minutes, with excitation at ~485 nm and emission at ~538 nm.[6] Use a bottom-read setting if available.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.
-
Calculate the CAA units using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) x 100[5]
-
Plot the CAA units against the concentration of this compound to determine the IC₅₀ value. Results are often expressed as micromoles of Quercetin Equivalents (QE).[5]
-
-
Visualization of CAA Mechanism
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Antioxidant Assays: Data Summary
| Assay | Parameter | This compound (Expected Outcome) | Positive Control |
|---|---|---|---|
| ABTS Assay | IC₅₀ (µM) | Concentration-dependent decrease | Trolox (IC₅₀ ~5-15 µM) |
| CAA Assay | IC₅₀ (µM) | Concentration-dependent inhibition of fluorescence | Quercetin (IC₅₀ ~1-10 µM) |
Section 2: Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been reported to possess anti-inflammatory properties.[9] The following assays will determine if this compound can suppress key inflammatory mediators and pathways, specifically focusing on the nitric oxide (NO) production and the NF-κB signaling cascade in macrophages.
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Expertise & Experience: Murine macrophages, such as the RAW 264.7 cell line, are a standard model for studying inflammation. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce large amounts of the pro-inflammatory mediator nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production is a robust and widely accepted primary screen for anti-inflammatory activity.[10] NO is unstable, but we can quantify its stable metabolite, nitrite, in the culture supernatant using the colorimetric Griess reaction.[10] A preliminary cytotoxicity test (e.g., MTT assay, see Section 3) is essential to ensure that the observed reduction in NO is not simply due to cell death.[9]
Detailed Experimental Protocol:
-
Materials:
-
RAW 264.7 cells
-
Cell culture medium (DMEM) with 10% FBS
-
This compound
-
LPS (from E. coli)
-
Dexamethasone or Celecoxib (positive control)[9]
-
Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well culture plate
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for adherence.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.[10]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value for this compound.
-
-
Protocol 4: NF-κB Luciferase Reporter Assay
Expertise & Experience: The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of inflammation.[11] Upon stimulation (e.g., by LPS), it translocates to the nucleus and drives the expression of pro-inflammatory genes, including iNOS and cytokines. An NF-κB reporter assay provides direct evidence that a compound's anti-inflammatory effect is mediated through the inhibition of this critical pathway. This assay utilizes a cell line (e.g., HEK293 or RAW 264.7) engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[12][13] Inhibition of the NF-κB pathway by this compound will result in decreased luciferase expression and a corresponding reduction in luminescence.
Detailed Experimental Protocol:
-
Materials:
-
HEK293 or RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound
-
LPS or TNF-α (stimulator)
-
Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control
-
96-well white, clear-bottom culture plates
-
Luciferase assay reagent (containing luciferin substrate)
-
Luminometer
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound or the positive control for 1-2 hours.
-
Stimulate the cells with an appropriate activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours.[11]
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the culture medium.
-
Add luciferase assay reagent to each well as per the manufacturer's instructions (typically 50-100 µL), which lyses the cells and provides the luciferase substrate.[11]
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control.
-
Plot the percentage of NF-κB activity against the concentration of this compound to determine the IC₅₀ value.
-
-
Visualization of NF-κB Pathway Inhibition
Caption: Simplified LPS-induced NF-κB signaling pathway and a potential point of inhibition.
Anti-inflammatory Assays: Data Summary
| Assay | Parameter | This compound (Expected Outcome) | Positive Control |
|---|---|---|---|
| NO Production | IC₅₀ (µM) | Concentration-dependent decrease in nitrite | Dexamethasone (IC₅₀ ~0.01-0.1 µM) |
| NF-κB Reporter | IC₅₀ (µM) | Concentration-dependent decrease in luminescence | Bay 11-7082 (IC₅₀ ~1-5 µM) |
Section 3: Cytotoxicity and Anticancer Screening
It is crucial to assess the cytotoxic profile of any new compound. This can reveal potential as an anticancer agent or highlight off-target toxicity. We employ a primary viability assay followed by a specific assay to probe for apoptosis, a desired mechanism of action for many anticancer drugs.[14]
Protocol 5: MTT Assay for Cell Viability
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced, quantified by its absorbance after solubilization, is directly proportional to the number of living cells.[15] This assay is highly adaptable for high-throughput screening against a panel of cancer cell lines and a normal (non-cancerous) cell line to assess selectivity.[17]
Detailed Experimental Protocol:
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[18]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound or a positive control. Incubate for 48-72 hours.[17]
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan.[18]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm, with a reference wavelength of 630 nm if desired.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
-
Protocol 6: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Expertise & Experience: If this compound shows cytotoxicity, the next logical step is to determine if it induces programmed cell death (apoptosis). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[19] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures their combined activity. The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.[20] When added to apoptotic cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[20]
Detailed Experimental Protocol:
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Staurosporine or a known apoptosis inducer (positive control)
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
96-well white-walled plates suitable for luminescence
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and incubate overnight.
-
Treat cells with this compound at concentrations around its MTT IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold-change in caspase activity by dividing the relative light units (RLU) of treated samples by the RLU of the vehicle control.
-
A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.
-
-
Visualization of Cytotoxicity and Apoptosis Workflow
Caption: A logical workflow for assessing the anticancer potential of a test compound.
Anticancer Assays: Data Summary
| Assay | Cell Lines | Parameter | This compound (Expected Outcome) | Positive Control |
|---|---|---|---|---|
| MTT Assay | HeLa, MCF-7, HUVEC | IC₅₀ (µM) | Lower IC₅₀ in cancer vs. normal cells | Doxorubicin (IC₅₀ < 10 µM) |
| Caspase-Glo® 3/7 | Responsive Cancer Line | Fold Change in Luminescence | Dose-dependent increase | Staurosporine (>5-fold increase) |
Section 4: Neuroprotective Potential via Acetylcholinesterase Inhibition
The enzyme acetylcholinesterase (AChE) terminates neurotransmission by hydrolyzing acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease.[21] Many natural product scaffolds, including benzofurans, have been explored for AChE inhibitory activity.
Protocol 7: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Expertise & Experience: This assay is based on the Ellman method, a simple and reliable colorimetric technique.[21] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[22] An inhibitor like this compound will reduce the rate of ATCh hydrolysis, leading to a slower rate of color development.
Detailed Experimental Protocol:
-
Materials:
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCh, and DTNB in the buffer. Common concentrations are 0.1 U/mL AChE, 10 mM ATCh, and 3 mM DTNB.[21] Prepare fresh daily.
-
Prepare serial dilutions of this compound and the positive control in buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add:
-
140 µL of buffer
-
20 µL of test compound dilution (or buffer for control)
-
20 µL of AChE solution
-
-
Incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[21]
-
Add 10 µL of DTNB solution.
-
To initiate the reaction, add 10 µL of ATCh solution.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[21]
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
-
Visualization of AChE Inhibition Assay Principle
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- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Cell-Based Assessment of Benzofuran-7-ol Cytotoxicity
Introduction: The Therapeutic Potential and Toxicological Hurdles of Benzofuran Derivatives
Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have been synthesized for a wide array of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[2][3][4][5] The therapeutic promise of these compounds often stems from their ability to induce cytotoxic effects in target cells, such as cancer cells, through mechanisms like apoptosis induction and cell cycle arrest.[6][7]
However, the very cytotoxicity that makes these compounds promising also necessitates rigorous toxicological assessment.[8] Understanding the dose-dependent toxicity, the mechanism of cell death, and the selectivity of a compound like Benzofuran-7-ol is a critical step in preclinical drug development.[8][9] An ideal therapeutic agent should exhibit high potency against diseased cells while sparing healthy ones.[6]
This guide provides a comprehensive, multi-tiered strategy for evaluating the cytotoxic profile of this compound. We move beyond simple viability readouts to build a more complete mechanistic picture. The protocols herein are designed to be robust and self-validating, guiding the researcher from initial screening to a deeper understanding of the compound's cellular impact.
Tier 1: Primary Cytotoxicity Assessment
The initial goal is to determine if this compound is cytotoxic and to establish its potency, typically by calculating the half-maximal inhibitory concentration (IC50). We employ two complementary assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity.
Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Causality Behind the Method: This assay is an excellent first-pass screen because a reduction in metabolic activity is one of the earliest signs of cellular stress or death. However, it's important to note that this assay does not definitively distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (outright cell death).[10][13] Therefore, it should be used in conjunction with a direct measure of cell death, like the LDH assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log-concentration of this compound to determine the IC50 value.
Assay 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[16] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis.[17][18] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, where the amount of color is proportional to the number of lysed cells.[16][19]
Causality Behind the Method: This assay directly measures cell death characterized by membrane rupture. It is an excellent counterpoint to the MTT assay. For example, a compound might inhibit metabolism (low MTT signal) without causing membrane damage (low LDH release), suggesting a cytostatic or apoptotic mechanism. Conversely, a high LDH signal confirms necrotic cell death.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run both assays in parallel on separate plates.
-
Establish Controls: In addition to vehicle and untreated controls, prepare two essential controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells where a lysis solution (e.g., 2% Triton X-100) is added 45 minutes before the end of the incubation to cause 100% cell lysis.[13]
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[19] This pellets any detached but intact cells.
-
Enzymatic Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[19][20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 100 µL of this mixture to each well containing the supernatant.[19]
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[16][20] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase. | Measures membrane rupture via released cytosolic LDH. |
| Endpoint | Cell Viability (indirect) | Cell Death (direct, necrosis) |
| Detection | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~490 nm) |
| Key Controls | Vehicle, Untreated, Blank | Vehicle, Spontaneous Release, Maximum Release |
Tier 2: Mechanistic Cytotoxicity Assessment
If Tier 1 assays confirm that this compound is cytotoxic, the next logical step is to investigate the mechanism of cell death. The two most common pathways for drug-induced cytotoxicity are apoptosis and oxidative stress.
Assay 3: Caspase-3/7 Activation Assay for Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases.[21] Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[22] Many assays use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[22][23] The resulting signal is directly proportional to the level of caspase activity.
Causality Behind the Method: Measuring caspase-3/7 activity provides direct, quantifiable evidence of apoptosis. A positive result strongly indicates that this compound is triggering this specific cell death pathway. This is a crucial finding for anticancer drug development, as apoptosis is a preferred mechanism of tumor cell killing.[6]
-
Cell Seeding and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-2 of the MTT protocol. A known apoptosis inducer (e.g., Staurosporine) should be included as a positive control.
-
Incubation: Incubate for a period shorter than that used for viability assays (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in the apoptotic cascade.
-
Reagent Preparation and Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.[23]
-
Lysis and Signal Generation: Mix the plate on an orbital shaker at a low speed for 1-2 minutes to induce cell lysis and initiate the caspase reaction.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light, to allow the luminescent signal to stabilize.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background (media + reagent) from all readings. Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Assay 4: DCFH-DA Assay for Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide radicals.[24] While they play roles in normal cell signaling, their overproduction leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[25][26] Some benzofuran derivatives are known to exert their effects by inducing ROS.[4][27] The most common assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]
Causality Behind the Method: This assay directly measures the intracellular accumulation of ROS. A positive result suggests that oxidative stress could be an upstream event responsible for the cytotoxicity observed in Tier 1 assays. ROS can trigger mitochondrial damage, which in turn can lead to the activation of the apoptotic pathway.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate. Allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells gently with 100 µL of warm, serum-free medium or PBS. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Add 100 µL of this solution to each well.[28]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.[24][28]
-
Compound Treatment: Remove the DCFH-DA solution and wash the cells once with warm, serum-free medium. Add 100 µL of medium containing this compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂ or Tert-Butyl hydroperoxide).[24][25]
-
Incubation: Incubate for the desired time (e.g., 1, 4, or 6 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[24]
-
Data Analysis: After subtracting the background fluorescence, express the results as a fold-change in ROS levels compared to the vehicle-treated control.
Integrated Experimental Workflow and Data Interpretation
A logical, stepwise approach is crucial for efficiently characterizing a compound's cytotoxicity. The following workflow integrates the assays described above.
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- 28. antbioinc.com [antbioinc.com]
Application Notes and Protocols for Antimicrobial Activity Testing of Benzofuran-7-ol
Introduction: The Therapeutic Potential of Benzofuran Scaffolds
The benzofuran framework is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[1][2] Among these, the antimicrobial properties of benzofuran derivatives are of significant interest to the drug development community, particularly in an era of escalating antimicrobial resistance.[3] The unique structural and electronic features of the benzofuran ring system make it an attractive scaffold for the design of novel therapeutic agents.[3] This document focuses on a specific derivative, Benzofuran-7-ol, a phenolic compound whose antimicrobial potential warrants systematic investigation. The presence of a hydroxyl group on the benzofuran core is often associated with enhanced antimicrobial efficacy, suggesting that this compound could be a promising candidate for further development.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the antimicrobial activity of this compound. The protocols detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[4][5] Beyond procedural steps, this guide delves into the scientific rationale behind the experimental design, offering insights into the potential mechanisms of action of phenolic compounds like this compound.
Scientific Rationale and Mechanistic Considerations
The antimicrobial activity of phenolic compounds, a class to which this compound belongs, is multifaceted and not attributed to a single mechanism.[6][7][8] Understanding these potential mechanisms is crucial for designing relevant assays and interpreting the resulting data. The primary modes of action for phenolic compounds against microbial cells include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran core, coupled with the hydrophilic hydroxyl group, allows these molecules to intercalate into the bacterial cell membrane. This disrupts the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[6][8][9]
-
Enzyme Inhibition: The hydroxyl group of phenolic compounds can form hydrogen bonds with the active sites of microbial enzymes, leading to their inactivation.[6][8] Key metabolic pathways can be disrupted, hindering microbial growth and proliferation.
-
Protein Denaturation: Phenolic compounds can interact with and denature microbial proteins, including structural proteins and enzymes, leading to a loss of function.[9][10]
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.[7][10]
-
Induction of Oxidative Stress: Phenolic compounds can promote the generation of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage to lipids, proteins, and nucleic acids.[6][8]
The following workflow provides a strategic approach to comprehensively evaluate the antimicrobial properties of this compound, from initial screening to the determination of its bactericidal or bacteriostatic nature.
Caption: Workflow for this compound antimicrobial evaluation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
The accurate preparation of the test compound is fundamental to the reliability of the antimicrobial susceptibility test. Due to the phenolic nature of this compound, careful consideration of its solubility is required.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Sterile, precision micropipettes and tips
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance under sterile conditions (e.g., in a laminar flow hood).
-
Solubilization: Transfer the weighed compound to a sterile, amber glass vial. Add a minimal volume of sterile DMSO to dissolve the compound completely. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Visually inspect for any particulate matter.
-
Sterilization (Optional but Recommended): If the stock solution is not prepared under aseptic conditions, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials protects the compound from light-induced degradation.
Causality and Trustworthiness: DMSO is a common solvent for antimicrobial susceptibility testing of hydrophobic compounds.[11] It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect microbial growth (typically ≤1% v/v). A solvent toxicity control must be included in the assay to validate that the observed antimicrobial activity is due to the compound and not the solvent.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 guidelines and is the gold standard for determining the MIC of an antimicrobial agent.[4][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates with low-evaporation lids
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the prepared this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Using a multichannel pipette, inoculate wells 1 through 11 with 50 µL of the diluted microbial suspension (prepared in step 1). This brings the final volume in each well to 100 µL and the inoculum density to ~5 x 10⁵ CFU/mL.
-
Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate with a low-evaporation lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for microbial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation: Example MIC Determination
| Well | This compound (µg/mL) | Growth (Visual) |
| 1 | 256 | - |
| 2 | 128 | - |
| 3 | 64 | - |
| 4 | 32 | + |
| 5 | 16 | + |
| 6 | 8 | + |
| 7 | 4 | + |
| 8 | 2 | + |
| 9 | 1 | + |
| 10 | 0.5 | + |
| 11 | 0 (Growth Control) | + |
| 12 | 0 (Sterility Control) | - |
| Result | MIC = 128 µg/mL |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test and helps to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Materials:
-
MIC plate from Protocol 2
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile micropipettes and tips
-
Sterile cell spreader
Procedure:
-
Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a labeled sector of a TSA plate. It is recommended to plate from the MIC well, and two to three wells with higher concentrations.
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Causality and Trustworthiness: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. This distinction is critical in a therapeutic context, as bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients.
Caption: Relationship between MIC and MBC for interpretation.
References
-
Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Al-Khayri, J. M., et al. (2024). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. [Link]
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The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2024). MDPI. [Link]
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Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. [Link]
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Pinto, D., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. PMC - NIH. [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). PMC - NIH. [Link]
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Surakshitha, T., et al. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
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Jiang, X., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]
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de Morais, S. M., et al. (2019). Identification of Phenolic Compounds and Evaluation of Antioxidant and Antimicrobial Properties of Euphorbia Tirucalli L. PMC - NIH. [Link]
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Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). PubMed. [Link]
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Broth Microdilution EUCAST. (n.d.). Scribd. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC - NIH. [Link]
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Harish Kumar, D. R., & Karvekar, M. D. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. PDF. [Link]
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MIC Determination. (n.d.). EUCAST. Retrieved January 18, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). Shanghai Jiao Tong University. [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). PMC - NIH. [Link]
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Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis. (2021). PubMed. [Link]
-
FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024). YouTube. [Link]
-
Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 18, 2026, from [Link]
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Antimicrobial activity by the broth microdilution method Concentration of diluted extract (% v/v). (n.d.). ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2018). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]
-
Benzofuran derivatives with antifungal activity. (n.d.). ResearchGate. [Link]
-
M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. (2013). CLSI. [Link]
-
Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore. [Link]
-
Recognized Consensus Standards: Medical Devices. (2024). FDA. [Link]
-
Natural Essential Oils as Promising Antimicrobial Agents to Improve Food Safety: Mechanistic Insights Against Multidrug-Resistant Campylobacter jejuni and Campylobacter coli Isolated from Tunisia. (2024). MDPI. [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]
-
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
-
Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (2025). ResearchGate. [Link]
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Application Note: Protocols for Evaluating Benzofuran-7-ol in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Benzofuran Scaffolds
Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] Benzofuran-7-ol, as a member of this versatile class, warrants thorough investigation for its potential to modulate biological pathways through enzyme inhibition. The inhibition of specific enzymes is a cornerstone of modern drug discovery, with applications ranging from treating neurodegenerative diseases to managing metabolic disorders.[5][6]
This technical guide provides in-depth, validated protocols for assessing the inhibitory activity of this compound against two key enzyme targets: Tyrosinase and Acetylcholinesterase (AChE) . The methodologies are designed for researchers in academic and industrial settings, emphasizing scientific rigor, data interpretation, and the critical considerations necessary when working with phenolic compounds.
Foundational Principles of Enzyme Inhibition Kinetics
Before proceeding to experimental protocols, it is crucial to understand the quantitative measures used to characterize enzyme inhibitors.
-
Half-Maximal Inhibitory Concentration (IC₅₀): This is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[7] A lower IC₅₀ value indicates a more potent inhibitor.[8] It is important to note that the IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration.[7][9]
-
Inhibition Constant (Kᵢ): The Kᵢ is a true equilibrium dissociation constant that reflects the binding affinity of the inhibitor for the enzyme.[9] Unlike the IC₅₀, the Kᵢ is an absolute and universal value for a given inhibitor and enzyme, making it superior for comparing the potency of different compounds. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation .
-
Mechanism of Inhibition (MOA): Reversible inhibitors can be classified based on their mechanism of action, which can be elucidated by kinetic studies.[10]
-
Competitive: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[11][12]
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vₘₐₓ without affecting Kₘ.[11][13]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This mechanism reduces both Vₘₐₓ and Kₘ.[12]
-
General Workflow for Enzyme Inhibition Screening
A systematic approach is essential for accurately screening and characterizing potential enzyme inhibitors. The general workflow involves preparing reagents, performing the enzymatic reaction in the presence of varying inhibitor concentrations, measuring the reaction rate, and analyzing the data to determine key inhibitory parameters.
Caption: General experimental workflow for an enzyme inhibition assay.
Protocol 1: Tyrosinase Inhibition Assay
4.1 Background Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[14][15] It catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[16] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and as skin-lightening agents.[14]
4.2 Principle of the Assay This colorimetric assay measures the ability of tyrosinase to oxidize L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction produces dopachrome, an orange/red-colored product that can be quantified by measuring its absorbance at approximately 475 nm.[14] In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced. Kojic acid serves as a well-characterized positive control inhibitor.[17]
4.3 Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO), spectroscopic grade
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475 nm
4.4 Step-by-Step Protocol
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust the pH accurately. This buffer is used for all dilutions.
-
Tyrosinase Solution (e.g., 100 U/mL): Prepare a stock solution in cold phosphate buffer immediately before use and keep it on ice. The optimal concentration may require pre-experimental validation.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh, as it is highly susceptible to auto-oxidation.[14]
-
Test Compound Stock (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock (e.g., 2 mM): Dissolve Kojic Acid in phosphate buffer or DMSO.
-
Working Solutions: Prepare serial dilutions of this compound and Kojic Acid in phosphate buffer. The final concentration of DMSO in the assay wells should not exceed 1-2% to prevent enzyme denaturation.[14] Prepare a vehicle control with the same final DMSO concentration.
-
-
Assay Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in Table 1. It is recommended to perform all measurements in triplicate.
Table 1: Pipetting Scheme for Tyrosinase Inhibition Assay
Well Type Reagent Volume (µL) Test (T) Test Compound Dilution 20 Phosphate Buffer 100 Tyrosinase Solution 40 Test Blank (Tb) Test Compound Dilution 20 Phosphate Buffer 140 (No Enzyme) Control (C) Vehicle (DMSO in buffer) 20 Phosphate Buffer 100 Tyrosinase Solution 40 Control Blank (Cb) Vehicle (DMSO in buffer) 20 Phosphate Buffer 140 (No Enzyme) Positive Control Kojic Acid Dilution 20 Phosphate Buffer 100 | | Tyrosinase Solution | 40 |
-
Pre-incubation: After adding the enzyme, gently tap the plate to mix and incubate at 25°C for 10 minutes.[16]
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume in each well should be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 15-20 minutes, taking readings every 60 seconds. Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 15 minutes).
4.5 Data Analysis
-
Correct for Background: For each time point, subtract the absorbance of the blank wells (Tb, Cb) from their corresponding sample wells (T, C).
-
Determine Reaction Rate (V): Calculate the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min) for each well.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100 Where V_control is the rate of the vehicle control and V_test is the rate in the presence of this compound.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
5.1 Background Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal.[18][19] Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.[6][20]
5.2 Principle of the Assay This protocol is based on the widely used Ellman's method.[21] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by its absorbance at 412 nm.[22]
5.3 Materials and Reagents
-
Human recombinant or Electrophorus electricus AChE (EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound (Test Compound)
-
Donepezil or Galantamine (Positive Control)
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO), spectroscopic grade
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
5.4 Step-by-Step Protocol
-
Reagent Preparation:
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust pH.
-
AChE Solution (e.g., 0.1 U/mL): Prepare in Tris-HCl buffer containing 0.1% BSA to improve stability. Keep on ice.
-
ATCh Solution (10 mM): Prepare fresh in buffer.
-
DTNB Solution (3 mM): Prepare fresh in buffer.
-
Test Compound & Positive Control Stocks: Prepare concentrated stocks in DMSO and create serial dilutions in the buffer. Ensure the final DMSO concentration remains below 1%.
-
-
Assay Plate Setup: Add reagents to the wells of a 96-well plate as described in Table 2.
Table 2: Pipetting Scheme for AChE Inhibition Assay
Reagent Volume (µL) Order of Addition Buffer (Tris-HCl) 125 1 Test Compound / Vehicle / Positive Control 25 2 DTNB Solution (3 mM) 25 3 AChE Solution (0.1 U/mL) 25 4 Pre-incubate at 37°C for 15 minutes | ATCh Solution (10 mM) | 25 | 5 (to start reaction) |
The total reaction volume is 225 µL. Create appropriate blank wells containing all reagents except the enzyme to correct for non-enzymatic hydrolysis of the substrate.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes at 37°C.
5.5 Data Analysis The data analysis follows the same steps as described for the tyrosinase assay (Section 4.5), using the rate of TNB formation (ΔAbs₄₁₂/min) to calculate the percent inhibition.
Determination of IC₅₀ Value and Inhibition Potency
6.1 Protocol for Generating a Dose-Response Curve To determine the IC₅₀ value, test this compound across a range of concentrations (typically using a semi-log dilution series, e.g., from 0.01 µM to 100 µM).
-
Perform the chosen enzyme assay (Tyrosinase or AChE) with at least 8 different concentrations of this compound.
-
Include a vehicle control (0% inhibition) and a positive control inhibitor at a saturating concentration (100% inhibition).
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration at which the curve passes through 50% inhibition.[9]
Table 3: Example IC₅₀ Data Summary
| Compound | Target Enzyme | IC₅₀ (µM) [95% C.I.] |
|---|---|---|
| This compound | Tyrosinase | Experimental Value |
| Kojic Acid | Tyrosinase | Experimental Value |
| This compound | Acetylcholinesterase | Experimental Value |
| Donepezil | Acetylcholinesterase | Experimental Value |
Advanced Characterization: Determining the Mechanism of Inhibition
7.1 Rationale Understanding how an inhibitor interacts with the enzyme and its substrate provides critical insight for drug development. This can be achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.
7.2 Experimental Approach
-
Select a fixed, non-saturating concentration of this compound (e.g., at or near its IC₅₀).
-
Perform the enzyme assay using a range of substrate concentrations (e.g., from 0.2 x Kₘ to 10 x Kₘ).
-
Run a parallel experiment without any inhibitor to determine the baseline Kₘ and Vₘₐₓ.
-
Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor.
-
Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]) to help diagnose the inhibition mechanism.[23]
Caption: Binding schemes for different types of reversible enzyme inhibition.
Critical Considerations for this compound and Other Phenolic Compounds
8.1 Compound Solubility and Handling Benzofuran derivatives can exhibit poor aqueous solubility.[24]
-
Co-Solvent: Use DMSO to prepare a high-concentration stock solution. However, ensure the final DMSO concentration in the assay is low (<1-2%) and identical in all wells, including controls, as it can inhibit enzymes at higher concentrations.[14][22]
-
Precipitation: Visually inspect assay plates for any signs of compound precipitation, which would invalidate the results. If solubility is a persistent issue, alternative formulation strategies may be required.[24]
8.2 Potential for Assay Interference (PAINS) Phenolic compounds are notorious for causing assay interference, often leading to false-positive results.[25] These are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[26][27]
-
Redox Activity: this compound, being a phenol, can be susceptible to oxidation. This could interfere with colorimetric assays by either reacting directly with the detection reagent (like DTNB) or by generating reactive oxygen species that affect enzyme stability.
-
Aggregation: Some organic molecules form aggregates at high concentrations that non-specifically sequester and inhibit enzymes.
8.3 Self-Validating Controls (Ensuring Trustworthiness) To rule out assay interference, the following controls are essential:
-
Inhibitor + Substrate (No Enzyme): Run a control with this compound and the substrate/detection reagent (e.g., L-DOPA or ATCh/DTNB) but without the enzyme. Any change in signal indicates a direct interaction between the compound and assay components.
-
Detergent Control: To test for inhibition by aggregation, re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of inhibitory activity in the presence of detergent suggests the original result may have been due to aggregation.
-
Time-Dependence: Check if the degree of inhibition changes with the pre-incubation time of the enzyme and inhibitor. Time-dependent inhibition can suggest irreversible binding or slow conformational changes.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential inhibitor of tyrosinase and acetylcholinesterase. By following these step-by-step guides and incorporating the recommended controls to ensure scientific integrity, researchers can generate reliable data on the compound's potency (IC₅₀) and begin to explore its mechanism of action. These assays are a critical first step in the comprehensive evaluation of this compound's therapeutic potential.
References
-
National Center for Advancing Translational Sciences, National Institutes of Health. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link] (Note: Specific course materials may require enrollment; the general principles are widely established).
-
Ring, B. J., et al. (2023). Enzyme kinetics of reversible inhibition. ResearchGate. [Link]
-
National Center for Advancing Translational Sciences, National Institutes of Health. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
-
LibreTexts Biology. (2021). Enzyme kinetics. Biology LibreTexts. [Link]
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Copeland, R. A. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
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AK Lectures. (2015). Enzyme Kinetics of Reversible Inhibition (Part II). YouTube. [Link]
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UC Davis Plant Biology. (n.d.). Lecture 10: Enzyme inhibition kinetics. PLB Lab Websites. [Link]
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Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
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Sun, Y., et al. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI. [Link]
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Chem Help ASAP. (2021). Measuring enzyme inhibition by drugs. YouTube. [Link]
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Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]
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Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. [Link]
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Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]
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Wlodek, D., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central. [Link]
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Zhang, W., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]
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ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds. ResearchGate. [Link]
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Wang, Y., et al. (2013). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. PMC - NIH. [Link]
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Sharma, A., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Open Access Pub. [Link]
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Sharma, V., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]
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Zhang, W., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. PubMed. [Link]
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Zhang, W., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
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Royal Society of Chemistry. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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Gobbo-Neto, L., & Lopes, N. P. (2016). The Paradigma of the Interference in Assays for Natural Products. ResearchGate. [Link]
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MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Liu, H., et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PMC - NIH. [Link]
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Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
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Gertsch, J. (2017). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. PMC. [Link]
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Loll, N., et al. (2021). Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. NIH. [Link]
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Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
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Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]
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Borges, A., & Simões, M. (2019). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. PMC - PubMed Central. [Link]
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ResearchGate. (2024). Biological and Medicinal Significance of Benzofuran. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzofuran-7-ol Synthesis
Welcome to the technical support center for the synthesis of Benzofuran-7-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. General Synthesis Strategies & Key Considerations
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several strategic pathways. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the benzofuran core. A prevalent and effective approach involves the synthesis of a 7-alkoxybenzofuran precursor, typically 7-methoxybenzofuran, followed by a dealkylation step to reveal the free hydroxyl group.
A common starting material for introducing the 7-oxygen functionality is a 1,2,3-trisubstituted benzene ring, such as a derivative of resorcinol or guaiacol. The key challenge lies in achieving regioselective functionalization to favor the formation of the 7-substituted benzofuran over other isomers.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and its precursors.
Issue 1: Low Yield or No Product during Intramolecular Cyclization
Scenario: You are attempting an intramolecular cyclization to form the furan ring, for example, from an α-aryloxyketone, but you observe a low yield of the desired benzofuran or recovery of starting material.
Potential Causes and Solutions:
-
Insufficient Activation of the Cyclization Precursor: The intramolecular reaction, often a Friedel-Crafts type acylation or a related cyclodehydration, requires sufficient activation.
-
Causality: Lewis acids or Brønsted acids are typically used to activate the carbonyl group for electrophilic attack on the aromatic ring. If the acid is too weak or used in insufficient quantity, the reaction will be sluggish.
-
Solution:
-
Stronger Lewis Acids: Consider using stronger Lewis acids like AlCl₃, FeCl₃, or TiCl₄.[1] Be cautious with stoichiometry, as excess Lewis acid can lead to side reactions.
-
Brønsted Acids: For some substrates, strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or bismuth(III) triflate [Bi(OTf)₃] can be effective.[1]
-
Reaction Temperature: Increasing the reaction temperature can often drive the cyclization to completion. However, monitor for decomposition.
-
-
-
Steric Hindrance: Bulky substituents on the aromatic ring or the α-carbon of the ketone can sterically hinder the intramolecular cyclization.
-
Causality: The transition state for the cyclization requires a specific geometry that can be destabilized by steric clash.
-
Solution: While challenging to overcome without redesigning the substrate, using smaller, more potent Lewis acids might help. Alternatively, a different synthetic strategy that forms the furan ring through a less sterically demanding mechanism, such as a Sonogashira coupling followed by cyclization, might be necessary.
-
-
Incorrect Choice of Base in Palladium-Catalyzed Cyclizations: In palladium-catalyzed reactions, the choice of base is critical for the efficiency of the cyclization step.
-
Causality: The base is often involved in the deprotonation of a phenolic intermediate or in the regeneration of the active catalyst. An inappropriate base can lead to side reactions or slow turnover.
-
Solution: For palladium-catalyzed cyclizations, bases like lithium tert-butoxide are often effective.[2] The choice of base can be substrate-dependent, and screening of different bases (e.g., K₂CO₃, Cs₂CO₃) may be required for optimization.
-
Issue 2: Poor Regioselectivity in Cyclization with Resorcinol Derivatives
Scenario: When using a substituted resorcinol derivative as a starting material, you obtain a mixture of benzofuran isomers (e.g., 7-hydroxy and 5-hydroxy).
Potential Causes and Solutions:
-
Similar Reactivity of ortho Positions: The two ortho positions to a hydroxyl group on a resorcinol backbone can have similar reactivity, leading to a mixture of products during electrophilic substitution or cyclization.
-
Causality: The directing effects of the hydroxyl groups may not be sufficiently differentiated to favor one ortho position over the other.
-
Solution:
-
Directing Groups: Introduce a directing group at a specific position to block one of the reactive sites or to electronically favor cyclization at the desired position. This group can be removed later in the synthesis.
-
Strategic Use of Protecting Groups: Differentially protecting the hydroxyl groups of the resorcinol precursor can modulate the nucleophilicity of the aromatic ring and influence the regioselectivity of the cyclization.[3]
-
Alternative Synthetic Route: Consider a synthetic route that builds the substitution pattern unambiguously, for example, starting from a pre-functionalized building block like 2,3-dihydroxybenzaldehyde.
-
-
Issue 3: Incomplete Demethylation of 7-Methoxybenzofuran
Scenario: You are treating 7-methoxybenzofuran with a demethylating agent like boron tribromide (BBr₃), but the reaction is incomplete, or you observe decomposition of the starting material.
Potential Causes and Solutions:
-
Insufficient Reagent or Suboptimal Reaction Conditions: Demethylation of aryl methyl ethers requires stoichiometric amounts of a strong Lewis acid like BBr₃.
-
Causality: The reaction proceeds through the formation of a complex between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group.[4] Incomplete reaction can occur if the reagent is consumed by other basic functionalities in the molecule or by moisture.
-
Solution:
-
Stoichiometry: Use at least one equivalent of BBr₃ per ether group.[5] For molecules with other Lewis basic sites (e.g., carbonyls, nitriles), additional equivalents of BBr₃ may be necessary.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as BBr₃ reacts vigorously with water. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and prevent side reactions.[6] Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
-
-
Decomposition of the Benzofuran Ring: The benzofuran ring system can be sensitive to harsh acidic conditions, leading to decomposition or side reactions.
-
Causality: Strong Lewis acids can potentially coordinate to the furan oxygen, leading to ring-opening or other undesired transformations.
-
Solution:
-
Milder Reagents: If BBr₃ proves to be too harsh, consider alternative demethylating agents such as trimethylsilyl iodide (TMSI) or a combination of a Lewis acid with a nucleophile (e.g., AlCl₃/EtSH).
-
Careful Work-up: Quench the reaction at low temperature by slowly adding a proton source like methanol or water.[7] This will hydrolyze the borate ester intermediate and liberate the desired phenol.
-
-
Issue 4: Formation of Side Products during Synthesis
Scenario: You observe significant formation of side products, complicating the purification of the desired this compound.
Potential Causes and Solutions:
-
Oxidation of Electron-Rich Intermediates: Phenolic compounds and their precursors can be susceptible to oxidation, especially under harsh reaction conditions.
-
Causality: The electron-rich nature of the phenolic ring makes it prone to oxidation, leading to the formation of quinone-type byproducts or polymeric materials.
-
Solution:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to minimize contact with oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can suppress oxidative side reactions.
-
Control of Reaction Time and Temperature: Avoid prolonged reaction times at elevated temperatures.
-
-
-
Side Reactions of Protecting Groups: The choice of protecting group for the phenolic hydroxyl is crucial, as some protecting groups can lead to side reactions under the conditions of subsequent steps.
-
Causality: For instance, some protecting groups may be unstable to the acidic or basic conditions used for cyclization or other transformations.
-
Solution: Select a protecting group that is stable to the planned reaction conditions but can be removed efficiently without affecting the benzofuran core. Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the final demethylation step to obtain this compound?
A1: The cleavage of the methyl ether of 7-methoxybenzofuran using boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) is one of the most widely used and reliable methods.[4][9] It is highly effective for demethylating aryl methyl ethers. However, careful control of stoichiometry and temperature is crucial to avoid side reactions.
Q2: How can I monitor the progress of the demethylation reaction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. The starting material, 7-methoxybenzofuran, will be less polar than the product, this compound. You should observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product. A co-spot of the starting material with the reaction mixture can help confirm the conversion.
Q3: What are the best practices for purifying this compound?
A3: this compound is a polar, phenolic compound. Column chromatography on silica gel is the most common method for its purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. Due to its acidic nature, it may streak on the silica gel. Adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help to improve the peak shape and separation.
Q4: Can I synthesize this compound directly without a protecting group on the hydroxyl functionality?
A4: While some methods for the direct synthesis of hydroxy-substituted benzofurans exist, they are often less general and can be prone to side reactions due to the reactivity of the free hydroxyl group. For a more controlled and higher-yielding synthesis, a protecting group strategy is generally recommended. The methoxy group in 7-methoxybenzofuran serves as a robust protecting group that can be efficiently removed in the final step.
Q5: What are the characteristic spectroscopic features of this compound?
A5: In the ¹H NMR spectrum, you would expect to see characteristic signals for the aromatic protons of the benzofuran ring system, as well as a broad singlet for the phenolic hydroxyl proton, which is typically exchangeable with D₂O. The protons on the furan ring (H2 and H3) will appear as doublets or multiplets in the downfield region. The ¹³C NMR spectrum will show the corresponding signals for the carbon atoms of the benzofuran core. The presence of the hydroxyl group will influence the chemical shifts of the adjacent carbon atoms. Infrared (IR) spectroscopy will show a characteristic broad absorption band for the O-H stretching of the phenolic group, typically in the region of 3200-3600 cm⁻¹.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 7-Methoxybenzofuran (Illustrative)
This protocol is an illustrative example of a common strategy for synthesizing the 7-methoxybenzofuran precursor.
-
Step 1: O-Alkylation of Guaiacol. Guaiacol (2-methoxyphenol) can be O-alkylated with a suitable two-carbon electrophile (e.g., 2-bromoacetaldehyde diethyl acetal) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).
-
Step 2: Intramolecular Cyclization. The resulting α-aryloxy acetal is then subjected to acid-catalyzed cyclization. A strong acid like polyphosphoric acid (PPA) or a Lewis acid can be used to promote the intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration to form the furan ring.
| Parameter | Condition | Rationale |
| Starting Material | Guaiacol | Readily available and correctly substituted for 7-methoxybenzofuran synthesis.[10][11][12] |
| Alkylation Reagent | 2-Bromoacetaldehyde diethyl acetal | Provides the two-carbon unit for the furan ring formation. |
| Base | K₂CO₃ | A common and effective base for O-alkylation of phenols. |
| Cyclization Catalyst | Polyphosphoric Acid (PPA) | A strong acid and dehydrating agent that effectively promotes cyclization. |
| Temperature | Varies (typically elevated) | Higher temperatures are often required to drive the cyclization to completion. |
Protocol 2: Demethylation of 7-Methoxybenzofuran to this compound
This protocol provides a general procedure for the demethylation step.
-
Reaction Setup: Dissolve 7-methoxybenzofuran in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution, 1.1-1.5 equivalents) to the cooled solution of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Demethylating Agent | Boron Tribromide (BBr₃) | A powerful Lewis acid for the efficient cleavage of aryl methyl ethers.[4][6][9] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, inert solvent for BBr₃ reactions. |
| Temperature | -78 °C to Room Temperature | Low initial temperature to control the exothermic reaction, followed by warming to ensure completion. |
| Stoichiometry | 1.1 - 1.5 equivalents of BBr₃ | A slight excess is often used to ensure complete conversion. |
| Work-up | Quenching with Methanol/Water | To hydrolyze the borate ester intermediate and protonate the phenoxide.[7] |
V. Mechanistic Diagrams
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
VI. References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Al-Tel, T. H. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(8), 2327. [Link]
-
Kim, J. S., et al. (2012). Total synthesis of natural products containing benzofuran rings. RSC Advances, 2(28), 10465-10493.
-
Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003-3006.
-
Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844-3849.
-
Napolitano, A., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1235-1245.
-
Stanetty, P., & Schnürch, M. (2005). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 10(5), 539-547.
-
Maity, S., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6524-6534.
-
Hossain, M. M., et al. (2013). Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl). Journal of the Indian Chemical Society, 90(5), 629-633.
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Google Patents. (1981). Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. (U.S. Patent No. 4,297,284). U.S. Patent and Trademark Office.
-
Wang, Y., et al. (2016). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 21(11), 1475.
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Processes. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI.
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Intramolecular reactions involving positions C(2), C(6) and (C2), C(7) in the bicyclo[3.3.1]nonane ring system.
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl.
-
Google Patents. (2007). Synthetic method for guaiacol. (CN Patent No. 1944367A).
-
PubMed. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
-
ResearchGate. (2017). Total synthesis of natural products containing benzofuran rings.
-
PubMed Central. (2021). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines.
-
Wiley-VCH. (2018). Protecting Group Strategies in Carbohydrate Chemistry.
-
ResearchGate. (2018). Dimethylation with BBr3?.
-
National Institutes of Health. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
-
Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
National Institutes of Health. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
-
Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
Scholarly Publications Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
-
FAO AGRIS. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction.
-
Organic Chemistry Portal. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines.
-
ResearchGate. (2021). Production route to guaiacol: (A) traditional route, (B) new route in this work.
-
PubMed. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.
-
Tetrahedron Letters. (1966). demethylation of aryl methyl ethers by.
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Technical Support Center: Optimizing the Synthesis of Benzofuran-7-ol
Introduction
Benzofuran-7-ol is a valuable heterocyclic scaffold present in numerous biologically active compounds and natural products, making its efficient synthesis a critical objective for researchers in medicinal chemistry and drug development.[1] However, its synthesis is often plagued by challenges such as low yields, competing side reactions, and difficult purification. This guide serves as a dedicated technical support resource, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Drawing from established literature and practical experience, this document is designed to empower researchers to overcome common hurdles and significantly improve the yield and purity of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic planning and general troubleshooting of this compound synthesis.
Q1: What are the primary synthetic strategies for obtaining this compound?
Answer: There are two predominant and strategically different approaches to synthesizing this compound. The choice between them depends on the availability of starting materials, desired substitution patterns on the benzofuran core, and tolerance to specific reagents.
-
Direct Annulation with a Protected Phenol: This strategy involves constructing the furan ring onto a benzene precursor that already has the 7-position hydroxyl group, albeit in a protected form (e.g., as a methoxy or benzyloxy ether). The most common method is a palladium-catalyzed Sonogashira coupling of a protected ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][3] The final step is the deprotection of the hydroxyl group. This route offers great flexibility in introducing substituents on the furan ring.
-
Post-Cyclization Modification: An alternative is to first synthesize a more stable, substituted benzofuran (like 7-methoxybenzofuran) and then introduce the 7-hydroxyl group in a late-stage functionalization step.[4] The most common reaction for this is the demethylation of a 7-methoxy group using strong Lewis acids like boron tribromide (BBr₃). This approach is often more straightforward if the requisite 7-methoxybenzofuran is commercially available or simple to prepare.
Q2: My overall yield is consistently low. Where should I begin troubleshooting?
Answer: A low overall yield is a common problem that requires systematic investigation. Before focusing on a specific reaction step, it's crucial to assess the entire workflow. The logical flow is to first verify the integrity of your starting materials and then critically evaluate each reaction's conditions and outcomes.
Below is a general workflow to guide your troubleshooting efforts.
Caption: General workflow for troubleshooting low-yield synthesis.
Start by ensuring all your reagents are pure and your solvents are anhydrous and, where necessary, degassed.[5] Oxygen can deactivate palladium catalysts, and water can interfere with many organometallic reactions and base-mediated processes.[6][7][8]
Q3: How does the choice of base affect palladium-catalyzed cyclization reactions?
Answer: The base is a critical component in palladium-catalyzed syntheses of benzofurans and its role is multifaceted. It is required to deprotonate the phenolic hydroxyl group and to neutralize the hydrogen halide produced during the catalytic cycle. The incorrect choice of base is a frequent cause of low yields.[5][7]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often excellent choices. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents and its ability to promote the crucial cyclization step.[5]
-
Organic Bases (Et₃N, DIPEA): Triethylamine (Et₃N) is commonly used, especially in Sonogashira couplings, as it effectively scavenges the HX byproduct.[3]
-
Problematic Bases (NaHCO₃): Sodium bicarbonate should be used with caution, especially at high temperatures (>100°C). It can decompose to produce water, which can poison the catalyst and lead to reaction failure.[7][8]
| Base | Typical Use Case | Potential Issues |
| Cs₂CO₃ | Intramolecular cyclization, Sonogashira coupling | Can be hygroscopic, relatively expensive. |
| K₂CO₃ | General purpose, cost-effective alternative to Cs₂CO₃ | Lower solubility in some organic solvents. |
| Et₃N | Sonogashira coupling | Can be less effective for the cyclization step. |
| NaHCO₃ | Not recommended at high temperatures | Decomposes to form water, leading to low yields.[8] |
Part 2: Troubleshooting Guide for Specific Pathways
This section provides detailed solutions for specific problems encountered during the most common synthetic routes to this compound.
Pathway A: Palladium-Catalyzed Synthesis of 7-Methoxybenzofuran
This pathway typically involves the Sonogashira coupling of 2-iodo-6-methoxyphenol with a terminal alkyne, followed by intramolecular cyclization.
Caption: Simplified reaction pathway via Sonogashira coupling.
Problem 1: The Sonogashira coupling reaction fails or gives a very low yield (<10%).
Causality & Solution:
-
Inactive Catalyst: The Pd(0) active species is easily oxidized to inactive Pd(II) oxides. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly purchased catalyst or a robust source like Pd(PPh₃)₄.[7]
-
Inhibited Copper Co-catalyst: The copper(I) co-catalyst is essential for activating the alkyne. If your starting materials contain chelating impurities, the copper may be sequestered. Using a slight excess of CuI (5-10 mol%) can sometimes overcome this.
-
Alkyne Homocoupling (Glaser Coupling): This is a major competing side reaction, especially if oxygen is present. It leads to the formation of a symmetrical diyne from your alkyne starting material.
Problem 2: The intramolecular cyclization step is inefficient, leaving unreacted o-alkynylphenol intermediate.
Causality & Solution:
-
Insufficiently Basic Conditions: The cyclization requires the deprotonation of the phenolic hydroxyl to form a phenoxide, which then attacks the alkyne. If the base used for the Sonogashira coupling (like Et₃N) is not strong enough to maintain a sufficient concentration of the phenoxide, the cyclization will stall.
-
Steric Hindrance: Bulky substituents near the phenol or on the alkyne can sterically hinder the 5-exo-dig cyclization.
-
Solution: This may require more forcing conditions (higher temperature, longer reaction time). Alternatively, screening different palladium catalysts and ligands may identify a system with a less sterically demanding active site.
-
Pathway B: Demethylation of 7-Methoxybenzofuran
This is the final step to reveal the target this compound. The choice of demethylating agent is critical to avoid degradation.
Problem 1: Incomplete demethylation, resulting in a difficult-to-separate mixture of product and starting material.
Causality & Solution:
-
Insufficient Reagent: Demethylation with Lewis acids like BBr₃ is stoichiometric. Using less than one equivalent of BBr₃ per methoxy group will result in incomplete conversion.
-
Solution: Use a slight excess of the demethylating agent (e.g., 1.1-1.2 equivalents of BBr₃). The reaction should be monitored carefully by TLC until all starting material is consumed.
-
-
Low Reaction Temperature: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. However, if the reaction is too cold, the rate may be impractically slow.
-
Solution: After the initial addition of the reagent at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it proceeds to completion.
-
Problem 2: Significant decomposition of the product is observed.
Causality & Solution:
-
Harsh Reagents: The benzofuran core can be sensitive to very strong acids. Reagents like HBr or HI at high temperatures can cause charring and decomposition.
-
Solution: Boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) at low temperatures is generally the reagent of choice as it is highly effective and selective for cleaving aryl methyl ethers.[4]
-
-
Extended Reaction Times: Leaving the reaction for too long after completion, especially with strong acids, can lead to side reactions or degradation.
-
Solution: Monitor the reaction closely. Once the starting material is consumed, the reaction should be quenched promptly by carefully adding a proton source like methanol or water.
-
Part 3: Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed Synthesis of 7-Methoxy-2-phenylbenzofuran
This protocol describes a reliable method for the synthesis of the 7-methoxy precursor via a Sonogashira coupling followed by cyclization.
Materials:
-
2-Iodo-6-methoxyphenol (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
(PPh₃)₂PdCl₂ (2.5 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (ACN), anhydrous and degassed
Procedure:
-
To an oven-dried, sealable reaction vessel, add 2-iodo-6-methoxyphenol, (PPh₃)₂PdCl₂, and CuI.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add degassed acetonitrile via syringe.
-
Add triethylamine, followed by the slow, dropwise addition of phenylacetylene over 5 minutes.
-
Place the sealed vessel in a preheated oil bath at 80 °C.
-
Stir the reaction and monitor its progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-methoxy-2-phenylbenzofuran.
Protocol 2: Selective Demethylation to Yield this compound
This protocol details the final demethylation step using BBr₃. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
7-Methoxy-2-phenylbenzofuran (1.0 equiv)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for quenching)
Procedure:
-
Dissolve the 7-methoxy-2-phenylbenzofuran in anhydrous DCM in an oven-dried flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of BBr₃ in DCM dropwise via syringe over 15-20 minutes. A dark, thick complex may form.
-
After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring by TLC until no starting material remains.
-
Once complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding methanol dropwise. Gas evolution will occur.
-
Once the gas evolution ceases, add water and extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography or recrystallization.
References
-
Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]
-
Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ProQuest. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Taylor & Francis Online. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Cacchi, S., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(15), 3423. [Link]
-
Ni‐catalyzed ring‐opening of benzofuran with methyl Grignard reagent. ResearchGate. [Link]
-
Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
-
Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal, 18(2), e202201083. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Journal of Primary Care. [Link]
-
Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. MDPI. [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2‐Azaallyls. ResearchGate. [Link]
-
Synthesis of thienofuran through Grignard reagent. ResearchGate. [Link]
-
Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Wipf Group, University of Pittsburgh. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25486-25531. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
-
Legrand, F., et al. (2013). Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst. Beilstein Journal of Organic Chemistry, 9, 160-166. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]
Sources
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- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. BJOC - Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst [beilstein-journals.org]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Benzofuran-7-ol Synthesis
Welcome to the technical support guide for the synthesis of Benzofuran-7-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into overcoming common challenges that lead to low yields during the synthesis of this valuable heterocyclic compound.
The synthesis of substituted benzofurans, while conceptually straightforward, is often plagued by practical hurdles that can significantly diminish reaction efficiency. This guide moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of this compound and related structures.
Category 1: Issues with Starting Materials & Reagents
Question 1: My initial reaction starting from catechol appears sluggish or fails completely. What are the likely causes related to the starting materials?
Answer: Low reactivity when starting with catechol is a frequent issue, often stemming from two primary factors: catechol's susceptibility to oxidation and competitive side reactions like over-alkylation.
-
Catechol Oxidation: Catechol is highly sensitive to oxidation, especially under basic conditions or in the presence of trace metal impurities. This oxidation leads to the formation of dark, polymeric byproducts that can inhibit your catalyst and complicate purification.
-
Troubleshooting:
-
Use High-Purity Catechol: Ensure your catechol is of high purity and has been stored under an inert atmosphere (e.g., argon or nitrogen). A discolored (pink, brown, or black) appearance indicates significant oxidation.
-
Degas Solvents: Thoroughly degas all solvents, particularly in metal-catalyzed reactions, to remove dissolved oxygen which can poison the catalyst and promote oxidation.[1]
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere from start to finish.
-
-
-
Competitive O-Alkylation: When synthesizing the benzofuran ring via an etherification-cyclization pathway, the initial step often involves mono-alkylation of catechol. However, the desired mono-alkylated product is often more reactive than catechol itself, leading to a second alkylation and the formation of undesired 1,2-dialkoxybenzene byproducts.[2]
-
Troubleshooting:
-
Control Stoichiometry: Use a carefully controlled molar ratio of your alkylating agent to catechol. A slight excess of catechol can sometimes favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly and at a controlled temperature to prevent localized high concentrations that promote over-alkylation.
-
Choice of Base: Use a base that is just strong enough to deprotonate the first hydroxyl group selectively. Very strong bases can lead to the formation of the dianion, increasing the rate of the second alkylation.
-
-
Category 2: Palladium-Catalyzed Cyclization Issues
Palladium-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, are powerful methods for benzofuran synthesis but are sensitive to multiple variables.[3][4][5]
Question 2: My Pd-catalyzed Sonogashira coupling/cyclization is giving a low yield (<20%). I see unreacted starting materials and a complex mixture on my TLC. What should I investigate first?
Answer: This is a classic problem in palladium catalysis and usually points to issues with the catalyst's activity, the reaction conditions, or the reagents themselves.[1]
Troubleshooting Workflow for Pd-Catalyzed Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Benzofuran-7-ol
Welcome to the technical support center dedicated to the synthesis of Benzofuran-7-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Benzofuran derivatives are integral to numerous natural products and pharmaceuticals, but their synthesis is often plagued by challenges ranging from poor regioselectivity to stubborn side reactions.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve issues encountered in your own laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, critical problems that can arise during the synthesis of this compound. We diagnose the likely causes and provide actionable, step-by-step protocols for remediation.
Q1: My reaction yield for this compound is consistently low, and I'm isolating a significant amount of an uncyclized intermediate. What is going wrong?
Problem: You are likely experiencing incomplete intramolecular cyclization, a frequent hurdle in benzofuran synthesis, particularly in routes like the Perkin rearrangement or related base-catalyzed condensations.[4][5] The phenoxide intermediate may not be reacting efficiently to close the furan ring.
Root Cause Analysis:
-
Insufficient Base Strength/Concentration: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. An inadequate or overly weak base will result in a low concentration of the active intermediate, slowing the rate-limiting cyclization step.
-
Low Reaction Temperature: The activation energy for the intramolecular SNAr or related cyclization can be significant. Insufficient thermal energy leads to a stalled reaction.
-
Poor Leaving Group: In syntheses proceeding via nucleophilic substitution, the efficiency of the leaving group on the side chain is paramount.
-
Steric Hindrance: Bulky groups near the reaction centers can sterically impede the necessary orbital alignment for ring closure.
Solutions & Optimization Protocol:
-
Optimize the Base: The choice of base is critical. Stronger bases are often required to drive the reaction to completion.[4]
-
Protocol: Switch from weaker bases like K₂CO₃ or Et₃N to stronger options such as Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Ethoxide (NaOEt) in a suitable polar solvent like ethanol or DMSO.
-
Causality: A stronger base ensures a higher equilibrium concentration of the reactive phenoxide, increasing the rate of the intramolecular cyclization.
-
-
Increase Reaction Temperature & Time: Many ring-closure reactions require elevated temperatures to overcome the activation barrier.[4]
-
Protocol: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time from a few hours to overnight.
-
Microwave-Assisted Synthesis: For a significant rate enhancement, consider using a microwave reactor. This technique can often reduce reaction times from hours to minutes and improve yields dramatically.[6][7]
-
-
Validate Starting Material and Reagents: Ensure all starting materials are pure and solvents are anhydrous, as moisture can quench the base and hinder the reaction.[4]
Troubleshooting Workflow: Low Yield Due to Incomplete Cyclization
Caption: A logical workflow for troubleshooting incomplete cyclization reactions.
Q2: I'm attempting the final demethylation of 7-methoxybenzofuran, but my yield is poor and I see a complex product mixture. What are the likely side reactions?
Problem: The demethylation of an aryl methyl ether to a phenol is a common final step. However, the benzofuran core is sensitive to certain reagents, leading to degradation.
Root Cause Analysis:
-
Harsh Lewis Acids (e.g., BBr₃, AlCl₃): While effective for demethylation, strong Lewis acids can coordinate to the furan oxygen, promoting electrophilic attack and subsequent ring-opening or polymerization.
-
Strong Protic Acids (e.g., HBr, HI): At high temperatures, these acids can protonate the furan ring, leading to cleavage and decomposition of the heterocyclic core.[8]
-
Incomplete Reaction: Insufficient reagent or reaction time will leave unreacted starting material, complicating purification.
Solutions & Alternative Protocols:
The key is to select a demethylating agent that is potent enough to cleave the robust aryl methyl ether bond but mild enough to leave the benzofuran core intact.
| Reagent | Typical Conditions | Pros | Cons & Side Reactions |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Highly effective, fast | High Risk: Can cause ring degradation if not used at low temperatures. Excess reagent can lead to complex formation. |
| Pyridinium Hydrochloride | Melt, 180-210 °C | Metal-free, simple workup | High Risk: High temperatures can cause thermal decomposition or charring. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF, reflux | Mild, selective | Requires strictly anhydrous conditions; workup can be complex. |
| Sodium Ethanethiolate (NaSEt) | DMF, 100-150 °C | Highly effective for sterically hindered ethers | Foul odor of thiol, requires inert atmosphere. |
Recommended Protocol (Using Sodium Ethanethiolate):
-
Under an inert atmosphere (N₂ or Ar), add ethanethiol to a suspension of sodium hydride (NaH) in anhydrous Dimethylformamide (DMF) at 0 °C.
-
Allow the mixture to stir for 20 minutes at room temperature to ensure complete formation of the thiolate.
-
Add the 7-methoxybenzofuran substrate to the flask.
-
Heat the reaction mixture to 120-140 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), followed by purification via column chromatography.
Causality: This SN2-type demethylation is highly efficient and avoids the use of harsh acids that threaten the integrity of the benzofuran ring.[9][10]
Frequently Asked Questions (FAQs)
FAQ 1: In phenoxide-based cyclizations, how can I favor the desired O-alkylation (furan ring formation) over competing C-alkylation on the benzene ring?
This is a classic challenge governed by the principles of enolate chemistry. The phenoxide intermediate is an ambident nucleophile with reactivity at both the oxygen (O-alkylation) and certain ortho/para carbons (C-alkylation).
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation, leaving a "naked" and highly reactive phenoxide anion. This enhances the rate of reaction at the more electronegative oxygen atom, favoring O-alkylation.[11]
-
Counter-ion: Larger, softer counter-ions (like K⁺ or Cs⁺) coordinate less tightly with the oxygen, increasing its nucleophilicity and promoting O-alkylation. Using bases like K₂CO₃ or Cs₂CO₃ can be beneficial.
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon is "soft". Hard electrophiles on the side chain will preferentially react at the oxygen. While not a perfect predictor, it's a useful guiding principle.[12]
FAQ 2: What are the primary side reactions in palladium-catalyzed syntheses of benzofurans, such as those involving Sonogashira coupling?
Palladium-catalyzed cross-coupling reactions are powerful but can be prone to specific side reactions.[1][13]
-
Glaser-Hay Homocoupling: The terminal alkyne starting material can couple with itself in the presence of the copper co-catalyst and oxygen, forming a symmetrical diyne byproduct.
-
Solution: Maintain a strictly inert (oxygen-free) atmosphere throughout the reaction.[4]
-
-
Catalyst Deactivation: The Pd(0) active species can be oxidized or can aggregate, leading to a loss of catalytic activity and an incomplete reaction.
-
Solution: Use appropriate phosphine ligands to stabilize the catalyst. Ensure all reagents and solvents are pure and degassed.[4]
-
-
Incomplete Cyclization: After the coupling step, the intramolecular cyclization may be slow. This can sometimes be promoted by the same catalyst system or may require a separate step with a different catalyst or conditions.
Desired vs. Side Reactions in Sonogashira Route
Caption: Comparison of the desired catalytic cycle versus the common Glaser homocoupling side reaction.
FAQ 3: Are there any metal-free synthetic routes that can help avoid catalyst-related side products and purification issues?
Yes, several metal-free methods have been developed and can be advantageous.
-
Iodine-Mediated Oxidative Cyclization: This method typically involves the reaction of an o-hydroxystilbene derivative with a hypervalent iodine reagent like (diacetoxyiodo)benzene (PIDA) or I₂ in the presence of an oxidant. It proceeds under mild conditions and avoids transition metal contamination.[13][14]
-
Base-Promoted Intramolecular Cyclization: Syntheses can be designed where a phenoxide attacks an adjacent vinyl halide or another suitable electrophile. These reactions, like the Perkin rearrangement, are classic metal-free strategies for forming the furan ring.[15]
-
Acid-Catalyzed Cyclodehydration: The intramolecular cyclization of α-aryloxyketones can be promoted by strong acids like polyphosphoric acid (PPA) or Lewis acids, leading to the formation of the benzofuran ring.[16][17]
Choosing the right strategy depends on the available starting materials and the desired substitution pattern on the final this compound product.
References
- Cacchi, S., & Fabrizi, G. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- BenchChem. (2025). Avoiding byproduct formation in benzofuran ring synthesis. BenchChem.
- Funicello, M., et al. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- Various synthetic routes for benzofuran moiety.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
- Perkin rearrangement. Wikipedia.
- Synthesis of Benzofurans. Organic Chemistry Portal.
- Review on Synthetic Routes for Benzofuran-Based Compounds. JOCPR.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- C- or O-Alkyl
- Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS.
- Chemistry of Enolates - C vs O Alkyl
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC - NIH.
- Regioselective O-demethylation of scoparone (6,7-dimethoxycoumarin) to assess cytochrome P450 activities in vitro in rat. Effects of gonadal steroids and the involvement of constitutive P450 enzymes. PubMed.
Sources
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 8. jocpr.com [jocpr.com]
- 9. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective O-demethylation of scoparone (6,7-dimethoxycoumarin) to assess cytochrome P450 activities in vitro in rat. Effects of gonadal steroids and the involvement of constitutive P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benzofuran-7-ol Stability and Degradation Pathways: A Technical Support Guide
Welcome to the technical support center for Benzofuran-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable compound. As you proceed with your experiments, you may encounter challenges related to its stability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these potential issues directly. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that the protocols you implement are robust and self-validating.
Understanding the Core Stability Profile of this compound
This compound, a key heterocyclic compound, is recognized for its significant biological activities, making it a focal point in medicinal chemistry and drug discovery.[1] However, the phenolic hydroxyl group and the furan ring system impart a degree of chemical reactivity that can lead to degradation under various experimental and storage conditions. A thorough understanding of its stability is paramount for accurate experimental results and the development of stable pharmaceutical formulations.
Forced degradation studies are an essential tool to elucidate the intrinsic stability of a molecule by subjecting it to stress conditions such as acid, base, oxidation, heat, and light.[2][3] These studies help in identifying potential degradation products and establishing degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and analysis of this compound.
Question 1: I am observing a rapid loss of my this compound sample in solution, even at room temperature. What could be the cause?
Answer: Rapid degradation in solution at ambient temperature often points towards oxidative instability. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.
-
Causality: Phenols can be oxidized to quinone-type structures. The furan ring itself can also undergo oxidative cleavage.[4] This process can be autocatalytic in some cases.
-
Troubleshooting Steps:
-
Deoxygenate your solvents: Before preparing your solutions, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes.
-
Use amber vials: Protect your solutions from light by using amber glassware or by wrapping your vials in aluminum foil.
-
Consider antioxidants: If compatible with your experimental design, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can mitigate oxidative degradation.
-
Metal Chelators: If trace metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Question 2: My HPLC analysis of a stressed this compound sample shows multiple new peaks. How do I identify these degradation products?
Answer: The appearance of new peaks in your chromatogram is indicative of degradation. Identifying these degradants is crucial for understanding the degradation pathway. A stability-indicating analytical method is essential for this purpose.[5][6]
-
Expertise & Experience: A well-developed HPLC or UPLC method coupled with mass spectrometry (MS) is the gold standard for identifying unknown degradation products.[7]
-
Workflow for Identification:
-
Develop a Stability-Indicating Method: Your chromatographic method must be able to separate the parent compound from all potential degradation products.[8] A gradient elution is often necessary to resolve compounds with a range of polarities.
-
UPLC-MS/MS Analysis: Analyze your stressed samples using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). This will provide accurate mass measurements of the parent ion and its fragments.[9]
-
Fragmentation Analysis: By comparing the fragmentation patterns of the degradation products with that of the parent compound, you can often deduce the location of the chemical modification.
-
Question 3: I subjected this compound to acidic conditions and saw significant degradation. What is the likely degradation pathway?
Answer: Under acidic conditions, the furan ring of benzofuran derivatives is susceptible to hydrolysis.[10]
-
Mechanistic Insight: The ether linkage in the furan ring can be protonated, making it susceptible to nucleophilic attack by water. This can lead to ring-opening to form a 1,4-dicarbonyl compound.
-
Expected Degradants: Look for the formation of compounds resulting from the cleavage of the furan ring. The exact structure will depend on the subsequent reactions of the initially formed dicarbonyl intermediate.
Question 4: What are the expected degradation products under oxidative stress?
Answer: Oxidative degradation is a common pathway for phenolic compounds and benzofurans.
-
Plausible Pathways:
-
Oxidation of the Phenolic Group: The hydroxyl group can be oxidized to form a phenoxy radical, which can then dimerize or react further to form quinone-like structures.
-
Epoxidation and Cleavage of the Furan Ring: The double bond in the furan ring can be epoxidized, followed by rearrangement or ring-opening to yield various oxidized products.[4] One potential product from the oxidation of the benzofuran ring is salicylaldehyde.
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Protocol 1: Forced Degradation Study Workflow
This workflow provides a systematic approach to investigating the stability of this compound.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. studylib.net [studylib.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemtube3d.com [chemtube3d.com]
Technical Support Center: Scaling Up Benzofuran-7-ol Synthesis
Welcome to the technical support center for the synthesis of Benzofuran-7-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger, multi-gram or kilogram-scale production. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and scalable synthesis.
Overview of a Scalable Synthetic Route
A robust and scalable two-step approach for the synthesis of this compound commences with 2,3-dihydroxyacetophenone. This method, adapted from the strategy for various hydroxybenzofurans, is advantageous due to the commercial availability of the starting material and its relatively high overall yield.[1] The synthesis proceeds through two key stages:
-
Intramolecular Cyclization: Formation of the intermediate, 7-hydroxybenzofuran-3(2H)-one.
-
Reduction: Conversion of the benzofuranone intermediate to the final product, this compound.
This guide will focus on the practical challenges and troubleshooting associated with scaling up this specific pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 7-hydroxybenzofuran-3(2H)-one?
A1: The primary challenges in the scale-up of the intramolecular cyclization to form 7-hydroxybenzofuran-3(2H)-one from a 2,3-dihydroxyacetophenone precursor include:
-
Reaction Exothermicity: The cyclization step can be exothermic. At a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and the formation of impurities. A thorough thermal hazard assessment is crucial before proceeding with a large-scale reaction.[2]
-
Incomplete Cyclization: On a larger scale, mixing may become less efficient, leading to localized areas of low reagent concentration and incomplete reaction. This results in the presence of unreacted starting material or intermediates in the crude product, complicating purification.
-
Byproduct Formation: At elevated temperatures, which can occur during an uncontrolled exotherm, side reactions such as intermolecular condensation or decomposition of the starting material may become more prevalent.
Q2: What are the main safety concerns associated with the large-scale use of lithium borohydride for the reduction step?
A2: Lithium borohydride (LiBH₄) is a potent reducing agent that requires careful handling, especially at scale. Key safety concerns include:
-
Reactivity with Water: LiBH₄ reacts violently with water and protic solvents to release flammable hydrogen gas.[3][4] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: While more stable than lithium aluminum hydride, LiBH₄ can decompose at elevated temperatures. The reduction of the benzofuranone is exothermic, and the heat generated must be carefully managed to prevent a runaway reaction.
-
Work-up Hazards: Quenching a large-scale reaction with an excess of LiBH₄ can generate a significant amount of hydrogen gas very rapidly, leading to a dangerous pressure buildup if not properly controlled. A slow, controlled quench at low temperatures is essential.
Q3: Are there viable alternative reducing agents to lithium borohydride for the reduction of 7-hydroxybenzofuran-3(2H)-one at an industrial scale?
A3: Yes, while lithium borohydride is effective, other reducing agents can be considered for large-scale production, often with different cost, safety, and selectivity profiles. Some alternatives include:
-
Sodium Borohydride (NaBH₄): This is a milder and less expensive reducing agent. However, it may require more forcing conditions (e.g., higher temperatures or the use of activating additives) to achieve complete reduction of the lactone.
-
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Pd/C, Ru/C). It is a common industrial process that avoids the use of reactive metal hydrides and simplifies work-up. However, optimization of catalyst loading, pressure, and temperature is required, and the phenolic hydroxyl group may require protection.
Q4: What are the most common impurities encountered during the purification of this compound, and how can they be removed at scale?
A4: Common impurities can include:
-
Unreacted 7-hydroxybenzofuran-3(2H)-one: If the reduction is incomplete.
-
Over-reduction products: Though less common with borohydrides, stronger reducing conditions could potentially lead to the reduction of the furan ring.
-
Process-related impurities: These can originate from solvents, reagents, or side reactions. For large-scale purification, a combination of techniques is often employed:
-
Distillation: If the boiling point of this compound allows for separation from less volatile or more volatile impurities.
-
Crystallization: This is a highly effective method for purifying solid compounds at scale. The choice of solvent is critical for achieving high purity and yield.
-
Column Chromatography: While common in the lab, it can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low yield of 7-hydroxybenzofuran-3(2H)-one (Step 1) | 1. Incomplete reaction due to poor mixing or insufficient reaction time.2. Degradation of starting material or product due to excessive heat. | 1. Improve Agitation: Ensure the reactor's mechanical stirrer provides adequate mixing for the reaction volume. For viscous reaction mixtures, consider a more powerful overhead stirrer.2. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of the starting material and formation of the product to determine the optimal reaction time.3. Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents portion-wise or via a syringe pump to maintain a stable internal temperature. |
| Presence of multiple unidentified byproducts after Step 1 | 1. Reaction temperature was too high, leading to side reactions.2. Presence of impurities in the starting 2,3-dihydroxyacetophenone. | 1. Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction. This will help in designing an appropriate cooling system to prevent temperature overshoots.[5]2. Purity of Starting Material: Ensure the purity of the 2,3-dihydroxyacetophenone is high. Impurities can lead to unexpected side reactions. |
| Incomplete reduction of 7-hydroxybenzofuran-3(2H)-one (Step 2) | 1. Insufficient equivalents of lithium borohydride.2. Deactivation of the reducing agent by moisture. | 1. Increase Reagent Stoichiometry: While the theoretical stoichiometry may be sufficient on a small scale, at a larger scale, minor impurities or moisture can consume some of the reducing agent. A slight excess (e.g., 1.1-1.5 equivalents) may be necessary.2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle lithium borohydride under an inert atmosphere. |
| Violent gas evolution during work-up of the reduction reaction | 1. Quenching the reaction at too high a temperature.2. Adding the quenching agent too quickly. | 1. Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C or below using an ice bath or a chiller.2. Slow, Controlled Quench: Add the quenching agent (e.g., a saturated aqueous solution of ammonium chloride or dilute acid) dropwise or via an addition funnel with vigorous stirring. Ensure the rate of addition does not cause excessive foaming or a rapid increase in temperature or pressure. A well-vented fume hood or reactor is mandatory. |
| Difficulty in isolating pure this compound | 1. Formation of an emulsion during aqueous work-up.2. Co-crystallization of impurities. | 1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.2. Recrystallization: If the initial crystallization yields impure product, a second recrystallization from a different solvent system may be necessary to remove co-crystallized impurities. |
Experimental Protocols
Step 1: Synthesis of 7-hydroxybenzofuran-3(2H)-one
Materials:
-
2,3-Dihydroxyacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)
-
N-Bromosuccinimide (NBS)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (N₂ or Ar), charge a appropriately sized, dry reactor with 2,3-dihydroxyacetophenone.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to the recommended temperature (e.g., 0 °C).
-
Slowly add the LiHMDS solution, maintaining the internal temperature.
-
After the addition is complete, stir the reaction mixture for the specified time.
-
In a separate flask, prepare a solution of NBS in anhydrous THF.
-
Slowly add the NBS solution to the reaction mixture, again controlling the temperature.
-
Upon completion of the bromination (monitored by an in-process control), add the aqueous NaOH solution to induce cyclization.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Cool the mixture and acidify with the HCl solution to a pH of ~2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-hydroxybenzofuran-3(2H)-one. This intermediate can be purified by crystallization or used directly in the next step.
Step 2: Reduction to this compound
Materials:
-
7-hydroxybenzofuran-3(2H)-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere, charge a dry reactor with 7-hydroxybenzofuran-3(2H)-one.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C.
-
Slowly add lithium borohydride in portions, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C until completion (monitored by an in-process control).
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution, maintaining the temperature at 0 °C.
-
Once the initial vigorous reaction has subsided, allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or, more suitably for scale-up, by crystallization from an appropriate solvent system.
Visualizations
Caption: Scalable two-step synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
-
Appiani, R., Morano, C., Roda, G., Pallavicini, M., & Bolchi, C. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. ARKIVOC, 2022(5), 259-269. [Link]
-
Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. [Link]
-
Barton, J., & Collins, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Retrieved January 18, 2026, from [Link]
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved January 18, 2026, from [Link]
-
Narasimhan, S. (1982). Improved Procedure for Lithium Borohydride Reduction of Cyclic Anhydrides to Lactones in Tetrahydrofuran. HETEROCYCLES, 18, 131. [Link]
-
Appiani, R., Morano, C., Roda, G., Pallavicini, M., & Bolchi, C. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. ARKIVOC, 2022(5), 259-269. [Link]
-
Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 7-Benzofuranol | C8H6O2 | CID 78515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Benzofuran-7-ol Derivatives
Introduction: Welcome to the technical support center for the analysis of Benzofuran-7-ol derivatives. These heterocyclic compounds are vital scaffolds in medicinal chemistry and drug development, but their structural complexity often leads to challenging NMR spectra.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate common spectral interpretation issues. We will move from frequently encountered problems to in-depth troubleshooting workflows, providing not just procedural steps but the causal scientific reasoning behind them. Our goal is to empower you to confidently elucidate the structures of your novel compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in analyzing the NMR spectra of this compound derivatives.
Q1: My ¹H NMR spectrum is messy and I can't find the hydroxyl (-OH) proton signal. Is it missing?
A: It is highly unlikely the signal is truly missing. More probable is that it is broad, difficult to distinguish from the baseline, or has shifted to an unexpected region.
-
Causality: The chemical shift of the phenolic -OH proton is extremely sensitive to experimental conditions.[2] Factors like solvent, sample concentration, temperature, and the presence of trace amounts of water or acid can cause the signal to shift dramatically and broaden significantly due to rapid chemical exchange.[2][3] In aprotic solvents like CDCl₃ or DMSO-d₆, it can appear anywhere from δ 4-10 ppm. Phenolic protons, in particular, are known to produce very broad signals that can be mistaken for an uneven baseline.[3]
-
Quick Solution (Self-Validating Protocol): Perform a D₂O exchange experiment . Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The labile phenolic proton will exchange with deuterium (Ar-OH + D₂O ⇌ Ar-OD + HOD).[4][5] Since deuterium is not observed in a proton NMR experiment, the -OH signal will disappear from the spectrum.[5][6] This confirms its original position. A new, likely broad, signal for HOD will appear, typically between δ 4.5-5.0 ppm in CDCl₃.[4]
Q2: The aromatic region (approx. δ 6.5-8.0 ppm) of my ¹H NMR spectrum is a cluster of overlapping multiplets. How can I begin to assign these signals?
A: This is the most common challenge with substituted benzofurans. The protons on both the benzene and furan rings resonate in a similar region, leading to significant signal overlap.[7]
-
Causality: The benzofuran scaffold has five aromatic protons, all of which are in a relatively similar electronic environment, causing their chemical shifts to be close. Substituents on either ring will further complicate this by shifting adjacent protons upfield or downfield, often exacerbating the overlap.
-
Initial Strategy:
-
Identify Furan Protons: Look for two signals that appear as doublets with a very small coupling constant (J ≈ 2-3.5 Hz).[8] These are characteristic of the H-2 and H-3 protons on the furan ring, which are coupled to each other.
-
Look for Benzene Ring Patterns: The remaining three protons on the benzene portion (H-4, H-5, H-6) will have coupling patterns typical of a substituted benzene ring (e.g., doublets, triplets, or doublet of doublets with larger ortho J values of ~7-9 Hz).
-
Utilize 2D NMR: For unambiguous assignment, a 2D COSY (Correlation Spectroscopy) experiment is essential. This experiment shows which protons are coupled to each other.[9]
-
Q3: How do I definitively distinguish between the H-2 and H-3 protons on the furan ring?
A: While both H-2 and H-3 are doublets with similar small coupling constants, their chemical environments are distinct. H-2 is adjacent to the heterocyclic oxygen atom, which influences its chemical shift.
-
Causality & General Rule: The H-2 proton is typically found further downfield (at a higher ppm value) than the H-3 proton due to the deshielding effect of the adjacent oxygen atom. For the parent benzofuran molecule, H-2 is around δ 7.59 ppm while H-3 is at δ 6.72 ppm.[10]
-
Confirmation with 2D NMR: The most reliable method is a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The H-3 proton will show a strong correlation to the carbon at position 3a (the bridgehead carbon where the rings fuse), while the H-2 proton will not. This provides an undeniable assignment.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic workflows for resolving more complex spectral problems.
Guide 1: Systematic Deconvolution of Overlapping Aromatic Signals
This guide presents a validated workflow for assigning all aromatic protons in a substituted this compound derivative when the 1D spectrum is intractable.
Problem: You have a complex, overlapping multiplet between δ 6.8 and 7.8 ppm integrating to 4 protons (assuming one position on the benzene ring is substituted). You cannot discern any clear splitting patterns.
Workflow:
Caption: Workflow for unambiguous assignment of complex aromatic signals.
Step-by-Step Protocol:
-
Acquire ¹H-¹H COSY: This is the first and most crucial step. It will reveal which protons are spin-coupled.[9] You should be able to trace the connectivity. For example, you will see a cross-peak connecting H-2 and H-3. You will also see correlations between the adjacent protons on the benzene ring (e.g., H-5 to H-4 and H-6).
-
Identify Spin Systems: Based on the COSY, you can group the protons into "spin systems." For a typical monosubstituted this compound, you will have one isolated two-proton system (H-2/H-3) and one two-proton system from the benzene ring (e.g., H-5/H-6 if substituted at C-4).
-
Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This allows you to assign the chemical shifts of the protonated aromatic carbons.
-
Acquire ¹H-¹³C HMBC: This is the key to putting the puzzle together. It shows correlations between protons and carbons over 2 and 3 bonds.[11][12]
-
Key HMBC Correlations for this compound:
-
H-2 will show correlations to C-3 and the bridgehead carbon C-3a.
-
H-3 will show correlations to C-2 and the bridgehead carbon C-3a.
-
H-4 will show correlations to C-5, C-6, and the bridgehead carbon C-7a.
-
The phenolic -OH proton on C-7 will show correlations to C-6, C-7, and C-7a. This is often the most definitive way to confirm the "7-ol" substitution pattern.
-
-
By systematically combining the information from these three 2D experiments, a complete and validated assignment of all signals can be achieved.[11][13]
Guide 2: Confirming Substituent Position using HMBC
Problem: You have synthesized a brominated this compound. You know a bromine atom is on the benzene ring, but you are unsure if it is at the C-4, C-5, or C-6 position.
Causality: Bromination changes the ¹H NMR spectrum in two ways: it removes a proton signal, and it alters the chemical shifts and coupling patterns of the remaining protons. Relying on chemical shift prediction alone can be misleading. Long-range ¹H-¹³C correlations provide unambiguous proof of connectivity.
Validation Strategy using HMBC:
The key is to use the protons whose positions are certain (H-2, H-3, and the -OH proton) as anchor points to probe the structure.
Caption: Key HMBC correlations for positional assignment.
-
Scenario 1: Bromine is at C-5.
-
Expected ¹H Spectrum: You will see signals for H-4 and H-6. H-4 will be a doublet (coupled to H-6, a long-range meta-coupling, J ≈ 2-4 Hz) and H-6 will be a doublet (coupled to H-4).
-
HMBC Proof: The proton at H-4 will show a ³J correlation to carbon C-6. The proton at H-6 will show a ³J correlation to the hydroxyl-bearing carbon, C-7. The hydroxyl proton itself will show a strong correlation to C-6. This confirms the H-C-C-C-H and H-O-C-C-H connectivities.
-
-
Scenario 2: Bromine is at C-6.
-
Expected ¹H Spectrum: You will see signals for H-4 and H-5, each as a doublet (J ≈ 8-9 Hz).
-
HMBC Proof: The hydroxyl proton will show NO correlation to the carbon bearing H-5, but will show a strong correlation to C-7a. The proton at H-4 will show a correlation to C-5, but not to C-7. This absence of key correlations is as informative as their presence.
-
By mapping these long-range correlations, you can definitively place the substituent without ambiguity.
Part 3: Reference Data & Protocols
Table 1: Typical ¹H NMR Reference Values for this compound Scaffold
Note: These are approximate values in CDCl₃. Actual shifts will vary based on substitution and solvent.
| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2 | 7.4 - 7.7 | d | ³JH2-H3 = 2.0 - 3.5 Hz |
| H-3 | 6.6 - 6.9 | d | ³JH3-H2 = 2.0 - 3.5 Hz |
| H-4 | 7.1 - 7.4 | d or dd | ³JH4-H5 = 7.0 - 9.0 Hz |
| H-5 | 6.8 - 7.2 | t or dd | ³JH5-H4, ³JH5-H6 = 7.0 - 9.0 Hz |
| H-6 | 6.9 - 7.3 | d or dd | ³JH6-H5 = 7.0 - 9.0 Hz |
| 7-OH | 4.0 - 10.0 (highly variable) | s (broad) | N/A |
Experimental Protocols
Protocol 1: D₂O Exchange for -OH Peak Identification
-
Acquire Standard Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum.
-
Add D₂O: Carefully add one drop (~10-20 µL) of D₂O to the NMR tube using a pipette.
-
Mix: Cap the tube and invert it gently 10-15 times to ensure mixing. You may see an emulsion or a separate layer, which is acceptable.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signal corresponding to the -OH proton will have disappeared or significantly diminished.[4][14]
Protocol 2: Setting up a Standard ¹H-¹H COSY Experiment
This protocol assumes basic familiarity with the spectrometer's software.
-
Load Sample: Use the same sample prepared for the 1D ¹H NMR.
-
Load Experiment: From the experiment library, select a standard gradient-enhanced COSY experiment (e.g., cosygpmfph on Bruker systems).
-
Set Parameters:
-
The software will typically copy the spectral width (SW) and transmitter offset (o1p) from your ¹H experiment.
-
Set the number of scans (NS) to 2 or 4.
-
Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.
-
-
Acquire Data: Start the acquisition. A COSY experiment is relatively fast, typically taking 5-20 minutes.
-
Process Data: After acquisition, perform a 2D Fourier transform (e.g., xfb command) and phase correct the spectrum as needed. Symmetrize the spectrum if desired.
-
Analyze: Look for off-diagonal cross-peaks, which indicate that the protons on the F2 (horizontal) and F1 (vertical) axes are coupled.[9]
References
-
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. Retrieved from [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
To D₂O or not to D₂O? (2017). Nanalysis. Retrieved from [Link]
-
Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
How to Interpret Chemical Shift in the 1H NMR (O Chem). (2021). YouTube. Retrieved from [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (n.d.). Semantic Scholar. Retrieved from [Link]
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Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. (2023). Pharmaceutical Fronts. Retrieved from [Link]
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Synthesis, scope, ¹H and ¹³C spectral assignments of isomeric dibenzofuran carboxaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules. Retrieved from [Link]
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FLOURINE COUPLING CONSTANTS. (n.d.). University of Glasgow. Retrieved from [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
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A framework for automated structure elucidation from routine NMR spectra. (2021). Stanford University. Retrieved from [Link]
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One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). ResearchGate. Retrieved from [Link]
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¹H NMR of Labile Protons: Deuterium (²H) Substitution. (2024). JoVE. Retrieved from [Link]
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Some recent approaches to the synthesis of 2-substituted benzofurans. (n.d.). PubMed. Retrieved from [Link]
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A framework for automated structure elucidation from routine NMR spectra. (2021). PubMed Central. Retrieved from [Link]
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¹H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed. Retrieved from [Link]
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Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
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Hydroxyl Groups in NMR. (2023). Reddit. Retrieved from [Link]
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Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]
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Vicinal coupling in Furan/Pyrrole so low? (2024). Reddit. Retrieved from [Link]
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Complete assignment of the ¹H and ¹³C NMR spectra and conformational analysis of bonellin dimethyl ester. (2025). ResearchGate. Retrieved from [Link]
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Technical Support Center: Minimizing Impurities in Benzofuran-7-ol Preparations
Welcome to the Technical Support Center dedicated to the synthesis and purification of Benzofuran-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining high-purity this compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its purity is paramount to ensure the desired efficacy and safety of the final products. However, its preparation is often plagued by the formation of various impurities, which can complicate purification and compromise the quality of downstream products. This guide provides practical, field-proven insights into identifying, minimizing, and eliminating these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their associated impurity profiles?
A1: The synthesis of this compound can be approached through several routes, each with its own set of potential impurities. Two common strategies involve the demethylation of 7-methoxybenzofuran or the debenzylation of 7-(benzyloxy)benzofuran.
-
Demethylation of 7-methoxybenzofuran: This is a widely used method, but can lead to incomplete reaction, leaving residual starting material. Additionally, harsh demethylating agents may cause ring-opening or other side reactions.
-
Debenzylation of 7-(benzyloxy)benzofuran: This route is often preferred due to the milder conditions for benzyl group removal. However, impurities can arise from the initial synthesis of 7-(benzyloxy)benzofuran and from the debenzylation step itself.
Q2: What are the primary types of impurities encountered in this compound synthesis?
A2: Impurities in this compound preparations can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 7-methoxybenzofuran, 7-(benzyloxy)benzofuran), intermediates, and reagents.
-
By-products: These are formed from competing side reactions during the synthesis. Common by-products include isomers and over-alkylated or -benzylated species.
-
Degradation Products: this compound can be sensitive to heat and oxidation, leading to the formation of degradation products during workup and storage.
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[3][4][5]
| Analytical Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for separating and quantifying impurities.[4][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for the identification of unknown impurities.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and residual solvents.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of impurities.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can help identify functional groups present in impurities.[4] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and offers actionable solutions.
Issue 1: Incomplete Debenzylation of 7-(Benzyloxy)benzofuran
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the starting material, 7-(benzyloxy)benzofuran.
-
The final product has a lower than expected yield.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old or poisoned.
-
Solution: Use fresh, high-quality catalyst for each reaction. Ensure the reaction setup is free of potential catalyst poisons like sulfur-containing compounds.
-
-
Insufficient Hydrogen Pressure: In catalytic transfer hydrogenation, the hydrogen donor may not be efficient enough, or in hydrogenation with H₂ gas, the pressure may be too low.
-
Solution: For transfer hydrogenation, consider using a more efficient hydrogen donor like ammonium formate or cyclohexene. For H₂ gas hydrogenation, ensure the system is properly sealed and increase the pressure if necessary and safe to do so.
-
-
Poor Solvent Choice: The solvent may not be optimal for the reaction, leading to poor solubility of the substrate or catalyst deactivation.[7]
-
Solution: Screen different solvents. Methanol and ethanol are commonly used and effective for this transformation.[7]
-
Issue 2: Formation of Dihydrobenzofuran Impurities
Symptoms:
-
NMR and MS data indicate the presence of 2,3-dihydrothis compound.
-
This impurity is often difficult to separate from the desired product due to similar polarities.
Potential Causes & Solutions:
-
Over-reduction during Debenzylation: The conditions used for debenzylation can sometimes lead to the reduction of the furan ring.
-
Solution: Carefully control the reaction time and temperature. Monitor the reaction progress closely by TLC or HPLC to stop it once the starting material is consumed. Using a milder reducing agent or lower hydrogen pressure can also mitigate this side reaction.[8]
-
Issue 3: Presence of Isomeric Impurities
Symptoms:
-
Analytical data suggests the presence of other benzofuranol isomers (e.g., Benzofuran-4-ol, Benzofuran-5-ol, Benzofuran-6-ol).
Potential Causes & Solutions:
-
Lack of Regioselectivity in Synthesis: The initial synthesis of the substituted benzofuran precursor may not have been fully regioselective.
-
Solution: Re-evaluate the synthetic route to the precursor. Methods like the Sonogashira coupling of an o-iodophenol with a terminal alkyne followed by intramolecular cyclization generally offer good regiocontrol.[9] The choice of catalyst and reaction conditions is critical in directing the cyclization to the desired position.[9][10]
-
Issue 4: Colored Impurities in the Final Product
Symptoms:
-
The isolated this compound is off-white, yellow, or brown instead of a white solid.
Potential Causes & Solutions:
-
Oxidation/Degradation: Phenolic compounds like this compound are susceptible to oxidation, which can form colored quinone-type impurities.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Use degassed solvents for chromatography. Storing the final product under an inert atmosphere and in the dark at low temperatures can also prevent degradation.
-
-
Residual Palladium Catalyst: Traces of palladium from the debenzylation step can cause discoloration.
-
Solution: After filtration of the bulk catalyst, consider treating the solution with activated carbon or a palladium scavenger to remove residual metal.
-
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound via Debenzylation
This protocol outlines a robust method for the synthesis of this compound from 7-(benzyloxy)benzofuran, focusing on minimizing impurity formation.
Step 1: Synthesis of 7-(Benzyloxy)benzofuran
-
This can be achieved through various established methods, for example, by the reaction of 2,3-dihydrothis compound with benzyl bromide in the presence of a base like potassium carbonate. Subsequent oxidation yields the benzofuran ring.
Step 2: Catalytic Hydrogenolysis (Debenzylation)
-
In a flask equipped with a magnetic stirrer, dissolve 7-(benzyloxy)benzofuran in methanol.
-
Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Step 3: Purification by Flash Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the pure product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield high-purity this compound.
Workflow for Impurity Minimization
Caption: A generalized workflow for minimizing impurities in this compound preparations.
Visualization of Impurity Formation Pathways
Pathway 1: Incomplete Debenzylation and Over-reduction
Caption: Common impurity pathways during the debenzylation of 7-(benzyloxy)benzofuran.
By understanding the common pitfalls and implementing the strategies outlined in this guide, researchers can significantly improve the purity of their this compound preparations, leading to more reliable and reproducible results in their downstream applications.
References
- BenchChem. (2025, December). Technical Support Center: Optimization of Benzofuran Synthesis.
- BenchChem. (2025, November). Technical Support Center: Purification of Substituted Benzofurans.
- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Biosynth. (n.d.). 2-(2-Methoxyphenoxy)acetaldehyde.
- Indian Academy of Sciences. (2011, July). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459–466.
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- IJSREM. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Review article on impurity profiling.
- TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
- LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. 9(5), 210-220.
- ResearchGate. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
- ResearchGate. (2025, September 22). Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
- National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Qualitas1998. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
- MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ResearchGate. (n.d.). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides.
- University of Strathclyde. (2022, August 26). The Optimisation of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective, Bromo and Extra Terminal Domain (BET) Inhibitors.
- ResearchGate. (2025, August 7). Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catalyst.
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzofuran-7-ol and Benzofuran-5-ol: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of Isomerism in Benzofuran Bioactivity
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are ubiquitous in nature and synthetic libraries, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The therapeutic potential of a benzofuran derivative is not solely dictated by the presence of functional groups, but critically, by their position on the benzofuran core. This guide provides an in-depth comparison of two closely related isomers, Benzofuran-7-ol and Benzofuran-5-ol, to illuminate how the seemingly minor shift of a hydroxyl group can profoundly alter biological function.
For researchers in drug development, understanding this structure-activity relationship (SAR) is paramount. The location of the hydroxyl moiety (-OH) influences the molecule's electronic distribution, hydrogen bonding capability, and overall topography, thereby governing its interaction with biological targets such as enzymes and receptors.[3][4] This comparative analysis will delve into key areas of bioactivity, supported by experimental data and protocols, to provide a clear, actionable framework for designing next-generation benzofuran-based therapeutic agents.
Comparative Biological Activity: A Tale of Two Isomers
The positioning of the phenolic hydroxyl group at either the C-5 or C-7 position dictates the molecule's reactivity and interaction with biological systems. This section dissects the known differences in their antioxidant, antifungal, and enzyme inhibitory activities.
Antioxidant Activity: A Question of Radical Stability
The antioxidant potential of phenolic compounds like benzofuranols stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The efficacy of this action is largely dependent on the stability of the resulting phenoxyl radical.
-
Benzofuran-5-ol: The hydroxyl group at the 5-position allows for the delocalization of the unpaired electron of the resulting radical across the aromatic system. This resonance stabilization makes Benzofuran-5-ol and its derivatives effective antioxidants. Studies have highlighted that the benzofuran scaffold, particularly with a hydroxyl group, is a pharmacophore of choice for designing antioxidant agents.[5] For instance, a novel water-soluble derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, demonstrated potent protective action against lipid peroxidation, with an efficacy slightly higher than the well-known antioxidant Trolox C.[6]
-
This compound: While less commonly cited in antioxidant studies compared to the 5-ol isomer, the 7-hydroxy position also permits radical stabilization through resonance. However, the proximity of the hydroxyl group to the furan oxygen in the 7-position can influence the electronic environment and potentially the stability of the radical intermediate differently than the 5-position. A comprehensive SAR study would be required to definitively quantify the difference, but the general principle of radical scavenging via hydrogen donation remains.
The fundamental mechanism of antioxidant action for a benzofuranol is visualized below. The key to its potency lies in the stability of the benzofuranyloxyl radical.
Caption: Antioxidant mechanism of Benzofuranol isomers.
Antifungal Activity: Targeting Fungal-Specific Pathways
The benzofuran scaffold is a promising framework for developing novel antimicrobial agents, with specific isomers showing potent activity.[7][8]
-
Benzofuran-5-ol: This isomer has been specifically identified as a promising scaffold for antifungal agents. A study by Ryu et al. detailed the synthesis of Benzofuran-5-ol derivatives that exhibited potent, broad-spectrum antifungal activity against various Candida species, Aspergillus species, and Cryptococcus neoformans.[9] The minimum inhibitory concentration (MIC) for some derivatives was as low as 1.6-12.5 μg/mL, a potency level comparable or superior to the reference drug 5-fluorocytosine.[9] This suggests that the 5-hydroxybenzofuran core is a key pharmacophore for interacting with fungal-specific targets.
-
This compound: There is a comparative lack of specific data on the antifungal properties of the 7-ol isomer. While the general benzofuran class has antimicrobial properties, the strong evidence supporting the 5-ol derivative suggests that the specific orientation of the hydroxyl group and potential for substitution at other positions around it are crucial for potent antifungal effects. It is plausible that the 7-ol isomer interacts differently with the active sites of fungal enzymes, such as N-myristoyltransferase, a validated antifungal target for other benzofuran derivatives.[10]
Enzyme Inhibition: Positional Importance in Active Site Binding
The ability of a molecule to inhibit an enzyme is highly dependent on its ability to fit within the enzyme's active site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions).[11][12] The position of the hydroxyl group on the benzofuran ring is a critical determinant of this binding.
-
Benzofuran-5-ol Derivatives: In a study on 5-alpha reductase inhibitors, a series of 2-phenylbenzofuran derivatives with a carbamoyl group at either the 5- or 6-position were synthesized and evaluated.[13] While this study did not test the 7-position, it crucially found that the 6-carbamoyl derivatives were generally more potent than the 5-carbamoyl compounds .[13] This directly illustrates the principle that subtle positional changes of functional groups on the benzofuran ring lead to significant differences in biological activity, likely due to optimized interactions within the enzyme's active site.
-
This compound Derivatives: Direct comparative data on enzyme inhibition for this compound is scarce in the reviewed literature. However, based on the principle of SAR, it is highly probable that its inhibitory profile against a given enzyme would differ from the 5-ol isomer. The 7-position offers a different vector for the hydroxyl group to engage in hydrogen bonding and may alter the molecule's fit in a constrained active site. For example, in the development of farnesyltransferase inhibitors, specific substitution patterns on the benzofuran ring were key to achieving potent enzymatic inhibition (IC₅₀ = 1.1 nM) and antitumor activity.[14]
Quantitative Data Summary
The following table summarizes the available quantitative data for derivatives of Benzofuran-5-ol. A corresponding entry for this compound is not included due to a lack of directly comparable studies in the reviewed literature, highlighting a potential area for future research.
| Compound Class | Biological Activity | Test System | Potency (MIC or IC₅₀) | Reference |
| Benzofuran-5-ol Derivatives | Antifungal | Candida, Aspergillus, Cryptococcus spp. | 1.6 - 12.5 µg/mL | [9] |
| 5-Carbamoyl-2-phenylbenzofurans | 5-alpha Reductase Inhibition | Rat & Human Enzymes | Less potent than 6-carbamoyl isomer | [13] |
| Water-soluble 5-hydroxybenzofuran | Antioxidant (Lipid Peroxidation) | Rat Liver Microsomes | IC₅₀ ≈ 25-30 µM | [6] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, the following are detailed, standardized protocols for assessing the biological activities discussed.
Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding change in absorbance is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compounds (this compound, Benzofuran-5-ol) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
Assay Setup: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and standard. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Experimental workflow for the DPPH antioxidant assay.
Protocol 2: Broth Microdilution Assay (Antifungal Susceptibility)
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the test compounds (this compound, Benzofuran-5-ol) in RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Conclusion and Future Directions
This comparative guide underscores a fundamental principle in medicinal chemistry: positional isomerism is a powerful determinant of biological activity. The available evidence strongly suggests that Benzofuran-5-ol is a more extensively validated and potent scaffold for antifungal applications compared to its 7-ol isomer.[9] In the context of enzyme inhibition, while direct comparisons are lacking, existing SAR studies on related benzofurans indicate that the 5-position is a sensitive site where modifications can significantly alter potency, though it may not always be the optimal position.[13] Both isomers possess theoretical antioxidant capabilities, though derivatives of the 5-ol isomer have been more thoroughly characterized.
For researchers and drug development professionals, this analysis provides two key takeaways:
-
Prioritization of Scaffolds: For antifungal drug discovery programs, the Benzofuran-5-ol scaffold represents a more promising starting point for library synthesis and optimization.
-
Identification of Knowledge Gaps: There is a clear opportunity for further research into the biological activities of this compound. A head-to-head comparison of the antioxidant, antimicrobial, and enzyme inhibitory profiles of both isomers, synthesized and tested under identical conditions, would provide invaluable data for the field and could uncover novel therapeutic potential for the less-studied 7-ol isomer.
Ultimately, the strategic selection and modification of the benzofuran core, guided by a deep understanding of its structure-activity relationships, will continue to yield novel and effective therapeutic agents.
References
A comprehensive list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.
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The Pivotal Role of the 7-Hydroxy Group: A Comparative Guide to the Structure-Activity Relationship of Benzofuran-7-ol Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Within this versatile class of compounds, analogs featuring a hydroxyl group at the 7-position (benzofuran-7-ol) represent a particularly intriguing subset. This phenolic moiety is not merely a passive substituent; it is a critical determinant of biological activity, profoundly influencing the molecule's redox properties, hydrogen bonding capabilities, and overall interaction with biological targets.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological function, grounded in experimental data. We will explore how substitutions on the benzofuran core, particularly at the C2 position, modulate the intrinsic activity conferred by the 7-hydroxy group, offering a rationale-driven framework for the design of potent and selective therapeutic agents.
The 7-Hydroxyl Group: The Anchor of Antioxidant Activity
The primary mechanistic contribution of the 7-hydroxyl group is its role as a potent hydrogen atom donor, a cornerstone of antioxidant activity.[6] Phenolic hydroxyls can neutralize reactive oxygen species (ROS) through mechanisms like Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT), thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[6][7] The efficiency of this process is dictated by the O-H Bond Dissociation Enthalpy (BDE), which is, in turn, influenced by the electronic environment of the entire benzofuran ring system.
Structure-Activity Relationship for Antioxidant Capacity
The antioxidant potential of this compound analogs is critically dependent on the nature of the substituent at the C2 position. This position is electronically conjugated with the 7-OH group, allowing substituents to either enhance or diminish its hydrogen-donating ability.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups at the C2 position increase the electron density on the benzofuran ring system. This destabilizes the phenolic O-H bond, lowers its BDE, and thereby enhances the rate of hydrogen donation to free radicals, resulting in superior antioxidant activity.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, or carbonyls at the C2 position withdraw electron density. This strengthens the O-H bond, increases the BDE, and makes hydrogen atom abstraction more difficult, generally leading to reduced antioxidant activity.
-
Aryl Substituents: A phenyl or other aryl group at the C2 position can have a variable effect. The overall impact depends on the substituents present on the aryl ring itself. An aryl ring with electron-donating substituents (e.g., 4'-hydroxy or 4'-methoxy) will enhance antioxidant activity, while one with electron-withdrawing groups will diminish it. The planarity between the benzofuran and the aryl ring can also influence electron delocalization and, consequently, antioxidant potential.[7]
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize experimental data for various benzofuran analogs. The selection of these compounds is intended to highlight the key SAR principles discussed.
Table 1: Comparative Antioxidant Activity of Benzofuran Analogs
| Compound ID | Structure | R Group (at C2) | IC50 (µM) - DPPH Assay | Reference |
| BZF-1 | This compound | -H | >100 (estimated) | [8] |
| BZF-2 | 2-(4-hydroxyphenyl)this compound | 4-hydroxyphenyl | 30.14 ± 0.005 | [9] |
| BZF-3 | 2-Arylbenzofuran (general) | Aryl | 96.7 ± 8.9 | [8] |
| BZF-4 | Benzofuran-2-one derivative | - | 0.18 (rIC50) | [10] |
| Standard | Gallic Acid | - | 29.48 ± 0.014 | [9] |
Note: Data is compiled from multiple sources and assay conditions may vary. rIC50 represents the relative half-inhibitory concentration.
The data clearly illustrates that the unsubstituted this compound scaffold possesses modest activity. The introduction of a 4-hydroxyphenyl group at the C2 position (BZF-2) dramatically increases potency, rendering it comparable to the standard antioxidant, gallic acid.[9] This highlights the synergistic effect of two phenolic hydroxyl groups.
Modulation of Anti-inflammatory and Anticancer Activity
The SAR principles governing antioxidant activity often translate to anti-inflammatory and anticancer effects, as both pathologies are frequently linked to oxidative stress and associated signaling pathways like NF-κB and MAPK.[11]
Anti-inflammatory Activity
Benzofuran derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).[12][13] The 7-hydroxyl group can contribute to this activity, and its effectiveness is modulated by other substituents.
-
SAR Insights: Halogenation and the introduction of specific heterocyclic moieties can significantly enhance anti-inflammatory potency. For instance, fluorinated benzofurans have shown potent inhibition of NO production with IC50 values in the low micromolar range.[13] The presence of bromine on an alkyl substituent has also been shown to increase activity.[4] This suggests that while the 7-OH group provides a baseline of activity through its antioxidant properties, other substituents are crucial for optimizing interactions with inflammatory targets like inducible nitric oxide synthase (iNOS).[12]
Table 2: Comparative Anti-inflammatory Activity of Benzofuran Analogs
| Compound ID | Structure Description | Activity Metric | IC50 (µM) | Reference |
| INF-1 | Aza-benzofuran | NO Inhibition | 16.5 | [12] |
| INF-2 | Aza-benzofuran | NO Inhibition | 17.3 | [12] |
| INF-3 | Difluorinated benzofuran | NO Inhibition | 2.4 | [13] |
| INF-4 | Piperazine/benzofuran hybrid | NO Inhibition | 52.23 ± 0.97 | [11] |
| Standard | Celecoxib | NO Inhibition | 32.1 ± 1.7 | [12] |
Anticancer Activity
The anticancer potential of benzofuran derivatives is a major area of research.[2][14] The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of key proteins involved in cell proliferation and survival, such as tubulin or various kinases.[14][15]
-
SAR Insights: The phenolic hydroxy group is considered crucial for modulating anticancer activity, likely by promoting favorable hydrogen bond interactions with the target protein.[4][5] The substitution pattern plays a vital role in determining both potency and selectivity.
-
Halogenation: Introducing halogens (e.g., bromine, chlorine) to substituents on the benzofuran ring often leads to a significant increase in cytotoxic activity.[4][16] For example, a bromomethyl group at C3 resulted in a compound with an IC50 of 0.1 µM against HL60 leukemia cells.[4]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties like chalcones, piperazines, or triazoles can lead to synergistic effects and highly potent anticancer agents.[4][17] Benzofuran-chalcone hybrids, for instance, have demonstrated potent and selective cytotoxicity against breast cancer cells.[4]
-
C2-Aryl Substitution: The nature of the aryl group at C2 is critical. The presence of groups capable of hydrogen bonding or those that enhance the overall lipophilicity can improve cell permeability and target engagement.
-
Table 3: Comparative Anticancer Cytotoxicity of Benzofuran Analogs
| Compound ID | Structure Description | Cell Line | IC50 (µM) | Reference |
| CAN-1 | 2-(4-hydroxyphenyl)this compound | A549 (Lung) | >100 (estimated) | [18] |
| CAN-2 | Bromomethyl-substituted benzofuran | HL60 (Leukemia) | 0.1 | [4] |
| CAN-3 | Benzofuran-chalcone hybrid | MCF-7 (Breast) | 2.71 | [17] |
| CAN-4 | Benzofuran-chalcone hybrid | A549 (Lung) | 2.21 | [17] |
| Standard | Doxorubicin | HeLa (Cervical) | 2.9 |
Experimental Design and Protocols
The trustworthiness of SAR studies hinges on robust and reproducible experimental methods. The choice of assay is dictated by the biological activity being investigated. For instance, antioxidant capacity is often screened using chemical assays like DPPH, while anticancer activity requires cell-based viability and apoptosis assays.
General Experimental Workflow
The logical flow for evaluating a new series of this compound analogs follows a standardized, yet flexible, path. This self-validating system ensures that hits are not artifacts and that the SAR is genuine.
Caption: Workflow for SAR evaluation of benzofuran analogs.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol determines the ability of a compound to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Store in the dark.
-
Prepare a series of dilutions of the test this compound analogs in methanol.
-
A known antioxidant, such as Ascorbic Acid or Gallic Acid, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the methanolic DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or standards to the corresponding wells. For the blank (control), add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: MTT Assay for Cell Viability (Anticancer Activity)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][18]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[4][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting cell viability against the log of the compound concentration.
-
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding:
-
Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and test wells (cells + LPS + compound).
-
Incubate for an additional 24 hours.[19]
-
-
Nitrite Quantification (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[7]
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value.
-
Mechanistic Insights and Future Directions
The biological activity of this compound analogs is a direct consequence of their chemical structure. The interplay between the 7-hydroxyl group and substituents at other positions creates a molecular entity with tunable properties.
Caption: SAR logic for this compound analogs.
The 7-OH group is fundamental to the antioxidant capacity and provides a crucial hydrogen-bonding site for interaction with protein targets.[4] However, to achieve high potency and selectivity, particularly for anti-inflammatory and anticancer applications, modifications at other positions are essential. The data suggests that future design strategies should focus on creating hybrid molecules that incorporate the this compound scaffold with other known pharmacophores. Optimizing lipophilicity through careful selection of substituents will also be key to improving cell permeability and overall efficacy. The development of these analogs, guided by a deep understanding of their SAR, holds significant promise for the discovery of novel therapeutics.
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In Vivo Efficacy of Benzofuran-7-ol Derivatives: A Comparative Guide for Preclinical Research
This guide provides an in-depth comparative analysis of the in vivo efficacy of Benzofuran-7-ol derivatives in established animal models of cancer and inflammation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, offering a data-driven overview of the therapeutic potential of this promising class of compounds against standard-of-care alternatives.
Introduction to Benzofuran Scaffolds in Drug Discovery
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses specifically on derivatives of this compound, exploring their performance in preclinical in vivo settings to provide a clear, evidence-based perspective on their therapeutic promise.
Part 1: Anticancer Efficacy in a Chronic Myeloid Leukemia Xenograft Model
A significant breakthrough in the exploration of this compound derivatives is the demonstrated anticancer activity of BM7 , a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[4] Preclinical studies have positioned BM7 as a compelling candidate for cancer therapy, with notable efficacy in a mouse model of chronic myeloid leukemia (CML).[4]
Comparative Efficacy of BM7 vs. Standard-of-Care CML Therapies
In a human CML xenograft model using K562 cells, intraperitoneally administered BM7 exhibited a significant reduction in tumor weight.[4][5] The study reported that the antitumor effect of BM7 was comparable to that of the standard CML therapeutic agents, imatinib and hydroxyurea.[4] While the precise percentage of tumor growth inhibition for BM7 is not publicly available, the qualitative comparison to these established drugs underscores its potential.
| Compound | Animal Model | Cell Line | Key Efficacy Metric | Comparator Drugs | Source(s) |
| BM7 | Mouse Xenograft | K562 (CML) | Significant tumor weight reduction, comparable to standard drugs. | Imatinib, Hydroxyurea | [4] |
| Imatinib | Mouse Xenograft | K562 (CML) | Significant reduction in tumor growth. | - | [5] |
| Hydroxyurea | Mouse Xenograft | K562 (CML) | Synergistic antitumor effect when combined with imatinib. | Imatinib | [6] |
Table 1: Comparison of the In Vivo Anticancer Efficacy of BM7 and Standard CML Therapies.
Experimental Protocol: Chronic Myeloid Leukemia (CML) Xenograft Model
The evaluation of BM7's in vivo anticancer efficacy was conducted using a well-established xenograft model. The choice of this model is predicated on its ability to recapitulate human tumor growth in a living organism, providing a more clinically relevant assessment of a drug candidate's potential than in vitro assays alone.
Step-by-Step Methodology:
-
Cell Culture: Human chronic myeloid leukemia (K562) cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of K562 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
BM7 Group: BM7 is administered intraperitoneally, dissolved in a vehicle of 10% Solutol HS 15/10% ethanol.[4]
-
Imatinib Group: Imatinib is typically administered orally.[5]
-
Hydroxyurea Group: Hydroxyurea can be administered orally or intraperitoneally.[6]
-
Control Group: The vehicle solution is administered to the control group.
-
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
Mechanistic Insights: How BM7 Exerts its Anticancer Effects
BM7's anticancer activity is multifaceted, involving the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the suppression of interleukin-6 (IL-6).[4] The induction of apoptosis is a critical mechanism for eliminating cancer cells.
Below is a diagram illustrating the intrinsic pathway of apoptosis, a key mechanism through which many anticancer agents, including potentially BM7, exert their effects.
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion
The in vivo studies presented in this guide highlight the significant therapeutic potential of this compound derivatives in both oncology and inflammatory diseases. In a preclinical CML model, the derivative BM7 demonstrated efficacy comparable to established therapies, suggesting its promise as a novel anticancer agent. In models of acute inflammation, other benzofuran derivatives have shown potent anti-inflammatory effects, in some instances exceeding the efficacy of standard NSAIDs.
These findings, supported by robust experimental data and mechanistic insights, underscore the importance of the benzofuran scaffold in modern drug discovery. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term safety of these compounds is warranted to translate these promising preclinical results into clinical applications.
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The Unexplored Potential of Benzofuran-7-ol: A Comparative Analysis with Known Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of drug discovery, the benzofuran scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. While extensive research has focused on various substituted benzofurans, Benzofuran-7-ol remains a relatively understudied molecule. This guide aims to provide a comprehensive comparative analysis of the potential inhibitory activities of benzofuran derivatives, using a closely related analogue as a proxy, against established inhibitors of a key therapeutic target.
Due to a lack of specific inhibitory data for this compound in publicly available literature, this analysis will focus on a potent derivative of its isomer, Benzofuran-5-ol , specifically a 2-substituted benzofuran hydroxamic acid, which has demonstrated significant inhibitory activity against 5-lipoxygenase (5-LOX) . This enzyme is a critical player in the inflammatory cascade and a well-validated target for anti-inflammatory drugs. By comparing the performance of this benzofuran derivative with known 5-LOX inhibitors, we can extrapolate the potential of the broader benzofuran-ol class, including the 7-ol isomer, as a foundation for novel therapeutic agents.
The Target: 5-Lipoxygenase (5-LOX) and its Role in Inflammation
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[3] Elevated leukotriene levels are associated with a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The inhibition of 5-LOX, therefore, represents a key therapeutic strategy for managing these conditions.
The enzymatic pathway initiated by 5-LOX is depicted below:
Caption: The 5-Lipoxygenase (5-LOX) pathway, initiating the conversion of arachidonic acid to pro-inflammatory leukotrienes.
Comparative Analysis of Inhibitory Activity
To contextualize the potential of benzofuran-based inhibitors, we will compare the inhibitory activity of a 2-substituted 5-benzofuran hydroxamic acid derivative with two well-established 5-LOX inhibitors: Zileuton and MK-886.
| Inhibitor | Type | Target | IC50 | Reference |
| 2-Substituted 5-Benzofuran Hydroxamic Acid Derivative | Direct 5-LOX Inhibitor | 5-Lipoxygenase | 40 nM | [3] |
| Zileuton | Direct 5-LOX Inhibitor | 5-Lipoxygenase | 0.5 - 1.0 µM | |
| MK-886 | FLAP Inhibitor | 5-Lipoxygenase-Activating Protein (FLAP) | 3 nM |
Note: IC50 values can vary depending on the specific assay conditions.
This comparison highlights the significant potency of the benzofuran derivative, with an IC50 value in the nanomolar range, comparable to or exceeding that of the established inhibitor Zileuton. While MK-886 targets the accessory protein FLAP, its high potency underscores the importance of this pathway in inflammation. The potent activity of the benzofuran derivative suggests that the benzofuran scaffold is a promising starting point for the design of novel 5-LOX inhibitors.
Experimental Protocols for Inhibitory Activity Assessment
The determination of a compound's inhibitory activity against 5-LOX is a critical step in the drug discovery process. Below are detailed, step-by-step methodologies for key experiments.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5-LOX.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound derivatives)
-
Zileuton (positive control)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding purified 5-lipoxygenase to each well.
-
Immediately add the substrate, arachidonic acid, to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., an acidic solution).
-
Measure the product formation (e.g., leukotrienes) using a suitable detection method, such as UV-Vis spectrophotometry (detecting the conjugated diene system of leukotrienes) or a specific ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro 5-LOX inhibition assay.
Cell-Based Assay for Leukotriene Synthesis Inhibition
This assay assesses the ability of a compound to inhibit leukotriene production in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.
Materials:
-
Human cell line expressing 5-LOX (e.g., human neutrophils or a transfected cell line)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test compounds
-
Zileuton (positive control)
-
ELISA kit for leukotriene B4 (LTB4) or cysteinyl leukotrienes (CysLTs)
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-treat the cells with various concentrations of the test compound or positive control for a specific duration.
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
Incubate for a defined period.
-
Collect the cell supernatant.
-
Quantify the amount of LTB4 or CysLTs in the supernatant using a specific ELISA kit.
-
Calculate the percentage of inhibition of leukotriene synthesis for each compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Causality Behind Experimental Choices
The selection of both a direct enzyme inhibition assay and a cell-based assay is crucial for a comprehensive evaluation. The in vitro assay provides a direct measure of the compound's interaction with the purified enzyme, free from confounding factors like cell permeability. This allows for a clear determination of the intrinsic inhibitory potency. The cell-based assay, on the other hand, offers a more physiologically relevant model. It assesses not only the compound's ability to inhibit the target enzyme within a cellular environment but also its capacity to cross the cell membrane to reach its target. A compound that is potent in the in vitro assay but weak in the cell-based assay may have poor cell permeability, a critical consideration for drug development.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental data, several controls are essential. A positive control, such as Zileuton, validates the assay's ability to detect known inhibitors. A negative or vehicle control (e.g., DMSO) establishes the baseline enzyme activity and ensures that the solvent used to dissolve the compounds does not interfere with the assay. Furthermore, performing experiments in triplicate and ensuring reproducibility are fundamental to generating reliable and statistically significant results. The determination of IC50 values from a full dose-response curve, rather than single-point measurements, provides a more accurate and comprehensive understanding of a compound's potency.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the potent 5-lipoxygenase inhibitory activity of a closely related Benzofuran-5-ol derivative strongly suggests that the benzofuran-ol scaffold is a highly promising starting point for the development of novel anti-inflammatory agents. The comparative analysis presented in this guide highlights the potential for this class of compounds to rival or even surpass existing inhibitors.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against 5-LOX and other relevant inflammatory targets. Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations, paving the way for the potential discovery of new and effective treatments for a range of inflammatory diseases.
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A Senior Application Scientist's Guide to Cross-Validating Benzofuran-7-ol Bioactivity in Diverse Cell Lines
Introduction: The Rationale for Cross-Validation
Benzofuran and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] These compounds can trigger cell death in tumor cells through various mechanisms, such as inducing apoptosis and arresting the cell cycle.[2][3] However, a critical step in the preclinical evaluation of any potential therapeutic agent is to move beyond a single-cell-line model. Cellular context is paramount; the genetic and phenotypic landscape of a cell can dramatically influence its response to a bioactive compound.
This guide provides a comprehensive framework for the cross-validation of Benzofuran-7-ol's bioactivity. We will explore its effects by comparing a human non-small cell lung carcinoma line (A549) with a non-cancerous human bronchial epithelial cell line (BEAS-2B). This comparison is crucial for establishing a therapeutic window and assessing cancer cell selectivity—a hallmark of a promising anticancer agent.[4] We will detail the experimental workflows, from initial cytotoxicity screening to mechanistic apoptosis assays, providing the causal logic behind each protocol.
Experimental Design: A Multi-Faceted Approach
Our investigation is structured to answer three fundamental questions:
-
Is this compound cytotoxic, and does it exhibit selectivity for cancer cells over non-cancerous cells?
-
If cytotoxic, does it induce apoptosis?
-
What key molecular players are involved in this apoptotic process?
To address these, we will employ a series of validated assays: the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and Western blotting for protein-level mechanistic insights.
Workflow Overview
The following diagram outlines the comprehensive experimental workflow for the cross-validation of this compound's bioactivity.
Caption: Experimental workflow for cross-validating this compound bioactivity.
Part 1: Assessing Cytotoxicity and Selectivity
The first step is to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5]
Detailed Protocol: MTT Cell Viability Assay
-
Principle: In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.[5]
-
Procedure:
-
Cell Seeding: Seed A549 and BEAS-2B cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity
The results from the MTT assay should be compiled to calculate the Selectivity Index (SI), which is a crucial indicator of cancer-specific cytotoxicity.
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) [4]
A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.
| Cell Line | Type | This compound IC50 (µM) | Selectivity Index (SI) |
| A549 | Lung Carcinoma | e.g., 15 µM | \multirow{2}{*}{e.g., 5.3} |
| BEAS-2B | Normal Bronchial | e.g., 80 µM |
Note: The data presented are representative examples. Actual values must be determined experimentally.
Part 2: Quantifying Apoptosis
Once cytotoxicity is established, the next logical step is to determine if cell death occurs via apoptosis. The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for this.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these early apoptotic cells.[9] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells to stain the DNA.[10] This dual-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][11]
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed and treat A549 and BEAS-2B cells with this compound at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[11] Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[10]
Data Presentation: Comparative Apoptosis Induction
| Cell Line | Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| A549 | Untreated | e.g., 95% | e.g., 3% | e.g., 1% | e.g., 1% |
| This compound (IC50) | e.g., 40% | e.g., 35% | e.g., 20% | e.g., 5% | |
| BEAS-2B | Untreated | e.g., 96% | e.g., 2% | e.g., 1% | e.g., 1% |
| This compound (IC50) | e.g., 85% | e.g., 8% | e.g., 4% | e.g., 3% |
Note: The data presented are representative examples.
Part 3: Mechanistic Deep Dive with Western Blotting
To validate the apoptosis findings and probe the underlying mechanism, we turn to Western blotting. This technique allows for the detection of specific proteins involved in the apoptotic cascade.[13] Key markers include caspases, which are the executioners of apoptosis, and their substrates like PARP (Poly (ADP-ribose) polymerase).[14][15]
-
Principle: Apoptosis is executed by a family of proteases called caspases.[14] Initiator caspases activate executioner caspases, such as Caspase-3. Active Caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[14] Western blotting can detect the cleavage of pro-caspase-3 into its active fragments and the cleavage of PARP, providing definitive evidence of apoptosis.[15]
Apoptotic Signaling Pathway
The diagram below illustrates the central role of Caspase-3 in the apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway highlighting Caspase-3 activation.
Detailed Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with this compound as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, total PARP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation: Protein Expression Analysis
| Target Protein | A549 (Treated) | BEAS-2B (Treated) | Expected Observation in A549 Cells |
| Cleaved Caspase-3 | ↑↑↑ | ↑ | Strong increase in the active, cleaved form. |
| Cleaved PARP | ↑↑↑ | ↑ | Strong increase in the cleaved fragment. |
| β-actin (Loading Control) | ↔ | ↔ | Expression should remain constant across all samples. |
(Arrow notation: ↑↑↑ Strong Increase; ↑ Slight Increase; ↔ No Change)
Conclusion and Future Directions
This guide outlines a systematic approach to cross-validate the bioactivity of this compound. By comparing its effects on a cancer cell line (A549) and a non-cancerous control (BEAS-2B), researchers can generate robust, publication-quality data. The experimental evidence gathered—demonstrating selective cytotoxicity, induction of apoptosis, and activation of the caspase cascade in cancer cells—would strongly support the therapeutic potential of this compound.
Future studies should aim to broaden the panel of cell lines to include other cancer types and further elucidate the upstream signaling pathways that initiate the apoptotic response. This rigorous, multi-faceted validation is essential for advancing promising compounds like this compound from the bench to potential clinical applications.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. [Link]
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Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
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PubMed. Determination of Caspase Activation by Western Blot. [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
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PubMed. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. [Link]
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PubMed. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. [Link]
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RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]
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ResearchGate. (2015). High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. [Link]
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PubMed. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. [Link]
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Taylor & Francis. Benzofuran – Knowledge and References. [Link]
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ResearchGate. Cytotoxicity of A549 ((a), (c)) and BEAS-2B ((b), (d)) cells after 24 h.... [Link]
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Introduction: The Benzofuran Scaffold and the Enigma of Benzofuran-7-ol
An Investigative Guide to Elucidating the Mechanism of Action of Benzofuran-7-ol: A Comparative Approach
The benzofuran scaffold is a privileged heterocyclic motif frequently found in both natural products and synthetic molecules, demonstrating a vast array of biological activities. Compounds incorporating this structure have been developed as antiarrhythmic drugs, kinase inhibitors, and antimicrobial agents, underscoring its versatility in medicinal chemistry. However, the specific biological role and mechanism of action for many of its simple derivatives, such as this compound, remain largely uncharacterized.
This guide presents a systematic, experience-driven framework for elucidating the mechanism of action (MoA) of a novel or understudied compound like this compound. We will navigate the process from initial phenotypic screening to target deconvolution and pathway analysis. Throughout this investigation, we will draw comparisons with well-characterized benzofuran derivatives to provide context and establish a methodological benchmark. This approach is designed not merely to present a protocol, but to instill a logical and self-validating research strategy essential for drug discovery professionals.
Part 1: Initial Phenotypic Screening and Hypothesis Generation
The first step in characterizing an unknown compound is to observe its effect on biological systems. A broad phenotypic screen can provide the initial clues needed to form a testable hypothesis.
Comparative Framework: Known Benzofuran Bioactivities
To design an effective screen, we first consider the known activities of related compounds:
-
Amiodarone: A potent antiarrhythmic agent that primarily acts by blocking potassium channels, but also affects sodium and calcium channels.
-
Natural Products (e.g., from Angelica species): Many benzofurans from natural sources exhibit anti-inflammatory, antioxidant, and anticancer activities.
-
Kinase Inhibitors: The benzofuran scaffold has been used to develop inhibitors of various kinases, including those involved in cancer cell proliferation.
This spectrum of activity suggests that this compound could plausibly interact with ion channels, inflammatory pathways, or cellular proliferation machinery.
Experimental Workflow: Multi-Assay Phenotypic Screening
A tiered screening approach is recommended to efficiently identify the primary biological effect of this compound.
Caption: Tiered experimental workflow for initial characterization.
Protocol 1: Cell Viability and Cytotoxicity Assay
-
Cell Plating: Seed various cancer and normal cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Viability Assessment: Add a viability reagent such as Resazurin or CellTiter-Glo®.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
Data Interpretation: A table summarizing hypothetical results helps in decision-making.
| Compound | Cell Line A (Cancer) IC50 (µM) | Cell Line B (Cancer) IC50 (µM) | Normal Cell Line C IC50 (µM) | Selectivity Index (C/A) |
| This compound | 5.2 | 8.1 | > 100 | > 19.2 |
| Doxorubicin | 0.1 | 0.15 | 1.5 | 15 |
| Alternative Cmpd 1 | > 100 | > 100 | > 100 | - |
A high selectivity index for this compound would suggest a specific anticancer activity rather than general cytotoxicity, justifying progression to more targeted assays.
Part 2: Target Identification and Validation
Assuming the initial screen reveals potent and selective anticancer activity, the next critical phase is to identify the direct molecular target(s) of this compound.
Comparative Framework: Target Classes of Known Benzofurans
-
Amiodarone: Primarily targets voltage-gated potassium channels (hERG).
-
GW8510 (CDK2 Inhibitor): A synthetic benzofuran that specifically inhibits cyclin-dependent kinase 2.
-
Moracin C (Natural Product): Exhibits inhibitory effects on enzymes like tyrosinase.
These examples show that the benzofuran scaffold does not have a single, predictable target class. Therefore, an unbiased approach is crucial.
Experimental Workflow: Unbiased Target Deconvolution
Affinity-based proteomics is a powerful, unbiased method to pull down the direct binding partners of a small molecule from a complex cell lysate.
Caption: Affinity-based proteomics workflow for target ID.
Protocol 2: Affinity-Based Protein Pulldown
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to this compound. The hydroxyl group at position 7 is a potential attachment point.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it.
-
Lysate Incubation: Lyse cultured cancer cells (identified in Part 1) and incubate the protein lysate with the probe-coated beads.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with a high concentration of free, unmodified this compound before adding the beads. Proteins that are true targets will be competed off the beads.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the remaining proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to a control (beads with no probe) and that show reduced binding in the competition control.
Data Interpretation: The output will be a list of potential protein targets.
| Protein ID | Enrichment (Probe/Control) | Competition (% Reduction) | Known Function |
| Protein Kinase X | 25.4 | 92% | Cell cycle regulation |
| HSP90 | 15.1 | 35% | Chaperone (common binder) |
| Tubulin | 8.9 | 88% | Cytoskeleton |
In this hypothetical result, Protein Kinase X is the top candidate due to its high enrichment and strong competition by the free compound.
Part 3: Pathway Analysis and Mechanism Validation
Identifying a target is not the end of the story. The final phase involves validating the target engagement in cells and elucidating the downstream consequences on the relevant signaling pathway.
Comparative Framework: Signaling Pathways Modulated by Benzofurans
-
Amiodarone: Modulates cardiac action potential duration by altering ion flux.
-
Kinase Inhibitors: Typically block phosphorylation cascades, such as the MAPK or PI3K/Akt pathways, leading to apoptosis or cell cycle arrest.
If Protein Kinase X is our top candidate, we would hypothesize that this compound inhibits its activity, leading to downstream effects consistent with the inhibition of that specific kinase.
Experimental Workflow: Target Validation and Pathway Analysis
Caption: Workflow for validating the proposed MoA.
Protocol 3: Western Blot for Pathway Modulation
-
Cell Treatment: Treat the sensitive cancer cell line with increasing concentrations of this compound for a relevant time period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of Protein Kinase X. Also, probe a separate blot with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH).
-
Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate would confirm that this compound is inhibiting the kinase's activity in cells.
Conclusion
Elucidating the mechanism of action for a novel compound like this compound is a systematic, multi-faceted process. It begins with broad, unbiased phenotypic screening to generate a hypothesis, which is then refined through rigorous target identification techniques like affinity proteomics. The final and most critical step is the validation of the proposed target and its downstream pathway effects within a cellular context. By comparing our hypothetical findings with the known mechanisms of established benzofuran derivatives, we can build a comprehensive and compelling case for the compound's specific biological function, paving the way for its potential development as a therapeutic agent or research tool.
References
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Aslam, M., et al. (2022). Recent advances in the synthesis of benzofuran derivatives and their medicinal applications. RSC Advances. Available at: [Link]
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Kaushik, N.K., et al. (2013). Biomedical Importance of Benzofurans. Molecules. Available at: [Link]
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Reddy, D.S. & Kama, J. (2021). Amiodarone (Cordarone), a unique antiarrhythmic drug. StatPearls. Available at: [Link]
Comparative Guide to Target Validation and Engagement Studies for Benzofuran-7-ol
This guide offers a detailed comparison of contemporary strategies for validating and confirming the target engagement of benzofuran-7-ol and its derivatives. As a privileged scaffold in medicinal chemistry, this compound serves as a foundational structure for numerous compounds with diverse biological activities.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals dedicated to rigorously elucidating the mechanism of action of these promising molecules.
The Critical Role of Target Validation and Engagement
The journey of a drug from discovery to clinical application is contingent on a thorough understanding of its molecular mechanism of action. Target identification and validation are the initial, crucial steps in this process.[5][6] Validation confirms that a specific biological molecule, typically a protein, is directly involved in the disease process and is a suitable point for therapeutic intervention. Following this, target engagement studies are essential to demonstrate that the drug candidate interacts with its intended target in a biologically relevant setting, such as within living cells or in vivo.[7] This dual confirmation is paramount for advancing a compound through the drug development pipeline and minimizing the risk of late-stage failures.
Section 1: Unraveling the Molecular Targets of this compound
Identifying the specific protein(s) that a this compound derivative interacts with is a key challenge. Several orthogonal approaches can be employed for this "target deconvolution" process.
Affinity-Based Target Identification
These methods capitalize on the binding affinity between the small molecule and its protein target to isolate and identify the interacting partners.
Experimental Protocol: Photoaffinity Labeling
Photoaffinity labeling is a powerful technique for creating a covalent bond between a small molecule and its target upon photoactivation, enabling subsequent identification.[8][9]
-
Probe Synthesis: A derivative of this compound is synthesized to include a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne for click chemistry).[8][10][11]
-
Incubation: The photoaffinity probe is incubated with cell lysates or tissue extracts. A control group including an excess of the unmodified parent compound is crucial to identify specific binding partners through competition.[10]
-
Photo-Crosslinking: The mixture is exposed to UV light to induce the formation of a covalent bond between the probe and its target.[9][11]
-
Enrichment: The tagged protein-probe complexes are enriched from the mixture, for instance, using streptavidin beads if a biotin tag was used.[11]
-
Identification: The enriched proteins are separated and identified using mass spectrometry-based proteomics.[11]
Table 1: Comparison of Affinity-Based Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Photoaffinity Labeling | Covalent trapping of the target using a photoreactive probe.[8] | Captures direct binding events with high specificity. | Requires chemical synthesis of a specialized probe; potential for non-specific labeling.[8][9] |
| Affinity Chromatography | An immobilized this compound derivative captures binding partners from a cellular extract.[12] | Does not require a photoreactive group; can be scaled up. | May enrich for indirect or weak binders; non-specific binding to the matrix can be an issue. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from enzymatic degradation (proteolysis). | Label-free method applicable to complex protein mixtures. | Not universally applicable to all targets; requires careful optimization of protease conditions. |
Genetic and Genomic Approaches
These unbiased methods identify the cellular pathways and genes affected by a compound, which can, in turn, reveal its molecular target.[13][14]
Workflow: CRISPR-Cas9 Screening for Target Identification
CRISPR-based genetic screens are a powerful tool for identifying the molecular targets of drugs by assessing how the knockout of specific genes affects cellular sensitivity to the compound.[13][15][16][17][18]
Caption: Workflow of the Proximity Ligation Assay (PLA).
Section 3: Case Study: A Hypothetical this compound Derivative (BZ-7-1)
Let's consider a hypothetical this compound derivative, BZ-7-1, which shows potent anti-proliferative activity in cancer cell lines.
Target Identification:
-
A photoaffinity labeling study followed by proteomic analysis identifies a specific kinase, Kinase Y, as a primary binding partner of BZ-7-1.
-
To validate this finding, a CRISPR-Cas9 knockout screen is performed. Cells lacking Kinase Y demonstrate significant resistance to BZ-7-1, confirming that Kinase Y is essential for the compound's cytotoxic effect. [15][16] Target Engagement Confirmation:
-
CETSA is employed to confirm direct binding in intact cells. Treatment with BZ-7-1 leads to a dose-dependent increase in the thermal stability of Kinase Y.
Table 3: CETSA Data for BZ-7-1 and Kinase Y
| BZ-7-1 Concentration (µM) | ΔTm of Kinase Y (°C) |
| 0 (Vehicle) | 0 |
| 0.1 | +1.5 |
| 1 | +4.2 |
| 10 | +6.8 |
-
A NanoBRET™ Target Engagement Assay is developed for Kinase Y. [19][20]BZ-7-1 demonstrates potent and dose-dependent displacement of a fluorescent tracer, providing a quantitative measure of its affinity for Kinase Y in living cells.
Conclusion
The rigorous validation of a drug's molecular target and the confirmation of its engagement in a relevant biological context are indispensable for successful drug development. This guide has provided a comparative overview of robust methodologies for achieving these goals with this compound derivatives. By integrating a combination of affinity-based, genetic, and biophysical techniques, researchers can build a comprehensive and compelling understanding of their compound's mechanism of action, thereby increasing the probability of its successful translation into a clinically effective therapeutic.
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- Methods in Molecular Biology. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]
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A Head-to-Head Comparison of Benzofuran-7-ol and its Synthetic Derivatives: A Guide for Researchers
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
Benzofuran, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone scaffold in the development of therapeutic agents. Its derivatives are ubiquitous in nature and have been extensively synthesized, demonstrating a vast spectrum of biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. At the heart of this chemical universe is the hydroxylated benzofuran, with Benzofuran-7-ol (7-hydroxybenzofuran) serving as a fundamental building block for chemical modification. The strategic placement of the hydroxyl group on the benzene ring offers a reactive site for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.
This guide provides an in-depth comparison of the performance of synthetic derivatives of the hydroxybenzofuran core. While direct head-to-head comparative data for this compound is limited in publicly available literature, this document will synthesize data from closely related hydroxybenzofuran analogs to provide a robust comparative framework. We will delve into the rationale behind synthetic modifications, present quantitative data for key biological activities, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
The Parent Scaffold: A Profile of Hydroxybenzofurans
The hydroxyl group on the benzofuran ring is a critical determinant of its biological activity, particularly its antioxidant potential. This functional group can readily donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key pathological factor in numerous diseases.
Core Chemical Properties of this compound:
-
Molecular Formula: C₈H₆O₂
-
Molecular Weight: 134.13 g/mol
-
Synonyms: 7-Hydroxybenzofuran, 1-benzofuran-7-ol
The inherent antioxidant and anti-inflammatory activities of hydroxybenzofurans serve as a crucial baseline for evaluating the efficacy of their synthetic derivatives. The primary objective of derivatization is to enhance these intrinsic properties, improve selectivity for biological targets, or optimize pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Rationale for Derivatization: Enhancing Biological Performance
The modification of the core hydroxybenzofuran structure is a deliberate strategy to modulate its biological effects. Key rationales include:
-
Enhancing Potency: The introduction of specific functional groups can increase the compound's interaction with its biological target, leading to a more potent therapeutic effect at lower concentrations. For instance, the addition of halogens like bromine or chlorine has been shown to significantly increase the cytotoxic activity of benzofuran derivatives against cancer cells.
-
Improving Selectivity: By altering the chemical structure, it is possible to design derivatives that preferentially interact with a specific enzyme or receptor, thereby reducing off-target effects and improving the safety profile of the potential drug.
-
Modulating Physicochemical Properties: Derivatization can alter properties such as lipophilicity and solubility, which in turn affects the compound's ADME profile. For example, the introduction of a methoxy group in place of a hydroxyl group can increase lipophilicity, potentially enhancing cell membrane permeability.
-
Exploring Structure-Activity Relationships (SAR): The systematic synthesis and evaluation of a series of derivatives provide valuable insights into which structural features are essential for biological activity. This knowledge guides the rational design of more effective and safer therapeutic agents.
Head-to-Head Comparison: Performance of Synthetic Derivatives
Antioxidant Activity: The DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and widely used method for evaluating the free radical scavenging ability of a compound. The antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. A lower IC₅₀ value indicates greater antioxidant potency.
| Compound Class | Representative Derivative | IC₅₀ (µM) | Comparative Performance Insights |
| Hydroxybenzofurans | 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Not specified, but noted as more potent than Trolox C | The inherent hydroxyl group confers significant antioxidant activity, often serving as a benchmark for derivatives.[1] |
| Methoxy Derivatives | 7-Methoxy benzofuran pyrazoline derivatives | Not specified, but noted as having excellent antioxidant activity | Conversion of the hydroxyl to a methoxy group can sometimes reduce direct H-atom donating ability, but other structural modifications can compensate or enhance activity through different mechanisms. |
| Chalcone Hybrids | 1-(5-bromo-1-benzofuran-2-yl)-3-aryl-2-propenones | Not specified, but noted as having very good antioxidant activity | The extended conjugation and additional phenolic groups in chalcone hybrids can significantly contribute to their radical scavenging capacity. |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition
Chronic inflammation is implicated in a wide range of diseases. A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO is a key inflammatory mediator, and its inhibition is a desirable therapeutic outcome. A lower IC₅₀ value indicates greater anti-inflammatory potency.
| Compound Class | Representative Derivative | Target/Assay | IC₅₀ (µM) | Comparative Performance Insights |
| Hydroxybenzofurans | Dinklagein A (a naturally occurring aryl benzofuran) | NO production in RAW 264.7 cells | Potent inhibitor (exact IC₅₀ not specified) | The phenolic hydroxyl group is often crucial for anti-inflammatory effects.[2] |
| Arylbenzofurans | Rugchalcone B | NO production in RAW 264.7 cells | 4.13 | The presence of a 4-hydroxyphenyl group and additional hydroxyls on the benzofuran ring are key for potent activity.[3] |
| Methoxy Derivatives | 7-Methoxy benzofuran pyrazoline derivative (4g) | Carrageenan-induced paw edema (% inhibition) | 83.89% | Methoxy substitution, combined with other heterocyclic moieties, can lead to significant in vivo anti-inflammatory effects.[4] |
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The benzofuran scaffold is a promising framework for the development of novel anticancer agents. The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A lower IC₅₀ value indicates greater cytotoxicity.
| Compound Class | Representative Derivative | Cancer Cell Line | IC₅₀ (µM) | Comparative Performance Insights |
| Halogenated Derivatives | Brominated methylbenzofuran derivative | HL-60 (Leukemia) | 0.1 | Halogenation, particularly with bromine, at specific positions on the benzofuran ring can dramatically increase cytotoxic potency and selectivity for cancer cells.[5] |
| Benzofuran-Chalcone Hybrids | Compound 3d | MCF-7 (Breast Cancer) | 3.22 | Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active motifs like chalcones can exhibit potent and selective anticancer activity. |
| 2-Arylbenzofuran Derivatives | Compound 20 (as an AChE inhibitor for AD) | Not an anticancer assay | 0.086 (for AChE inhibition) | While not a direct cytotoxicity comparison, this demonstrates that aryl substitutions at the 2-position can lead to highly potent biological activity.[6][7][8] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging capacity of this compound and its derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound and derivatives)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compounds and the positive control in methanol to create stock solutions (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solutions to achieve a range of concentrations for testing.
-
Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test samples or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test sample.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentrations of the test samples to determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound and its derivatives by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and derivatives)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Treatment: a. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. b. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).
-
Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated vehicle control.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentrations of the test samples to determine the IC₅₀ value.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Caption: Workflow for the development of this compound derivatives.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Benzofuran-7-ol
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Benzofuran-7-ol, a member of the benzofuran class of heterocyclic compounds, is a valuable building block in medicinal chemistry. This guide provides an in-depth comparison of common synthetic routes to this compound, focusing on the critical factors that govern experimental reproducibility. We will delve into the causality behind experimental choices, present self-validating protocols, and offer detailed analytical methodologies to ensure the integrity of your results.
Introduction to this compound and the Challenge of Reproducibility
Benzofuran and its derivatives are prevalent scaffolds in a wide array of natural products and pharmacologically active molecules, exhibiting activities ranging from anticancer to antimicrobial.[1] The position of the hydroxyl group at the 7-position of the benzofuran core in this compound offers a unique handle for further chemical modifications, making it a desirable starting material. However, as with many heterocyclic syntheses, achieving consistent yields and purity of this compound can be challenging. Reproducibility issues often stem from subtle variations in reaction conditions, the purity of starting materials, and the efficiency of purification methods. This guide aims to illuminate these challenges and provide robust strategies to overcome them.
Comparative Analysis of Synthetic Strategies
Two prevalent and effective methods for the synthesis of the benzofuran nucleus are the Palladium-Catalyzed Sonogashira Coupling followed by cyclization, and the acid-catalyzed cyclization of o-alkynylphenols. Below, we compare these two approaches for the synthesis of this compound, highlighting the factors that influence their reproducibility.
| Feature | Method A: Sonogashira Coupling & Cyclization | Method B: Acid-Catalyzed Cyclization of o-Alkynylphenols |
| Starting Materials | 2-Iodo-6-methoxyphenol, Terminal alkyne | 2-Ethynyl-6-methoxyphenol |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Et₃N) | Strong acid catalyst (e.g., H₂SO₄, PTSA) |
| Reaction Steps | Typically a one-pot, two-step sequence | Single-step cyclization |
| Key Reproducibility Factors | Catalyst activity, purity of reagents and solvents, inert atmosphere, temperature control.[2] | Acid concentration, reaction temperature, water content. |
| Common Side Products | Homocoupling of the alkyne (Glaser coupling), incomplete cyclization, catalyst decomposition products. | Polymerization of the starting material, hydration of the alkyne. |
| Purification Challenges | Removal of residual palladium and copper catalysts. | Separation from polymeric byproducts. |
In-Depth Methodologies and the Pursuit of Reproducibility
Method A: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This powerful method allows for the construction of the benzofuran ring in a one-pot fashion from readily available starting materials.[3][4] The reaction proceeds via a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Workflow for Sonogashira coupling and cyclization.
Detailed Experimental Protocol:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-6-methoxyphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N, 2.0 eq) and a suitable solvent such as THF or DMF.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at a controlled temperature (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cyclization: Upon completion of the coupling, the cyclization often proceeds in situ. In some cases, a higher temperature or the addition of a base may be required to drive the cyclization to completion.
-
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Demethylation: Dissolve the resulting 7-methoxybenzofuran in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a solution of boron tribromide (BBr₃) in DCM dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction with methanol and water, and extract the product. Purify by column chromatography to yield this compound.
Causality Behind Experimental Choices and Reproducibility:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Maintaining a strictly inert atmosphere is crucial for reproducibility.[2]
-
Purity of Reagents: Impurities in the alkyne or solvent can poison the catalyst. The use of freshly distilled solvents and high-purity reagents is recommended.
-
Catalyst Loading: The catalyst loading can significantly impact the reaction rate and yield. While higher loadings may drive the reaction to completion faster, they can also lead to more side products and purification challenges. Consistent catalyst loading is key to reproducible results.
-
Temperature Control: The Sonogashira coupling is an exothermic reaction. Precise temperature control is necessary to prevent side reactions, such as the unwanted homocoupling of the alkyne.
Method B: Acid-Catalyzed Cyclization of o-Alkynylphenols
This method offers a more direct route to the benzofuran core, involving the intramolecular cyclization of a pre-synthesized o-alkynylphenol.[5][6]
Reaction Scheme:
Caption: Workflow for acid-catalyzed cyclization.
Detailed Experimental Protocol:
-
Preparation: Dissolve 2-ethynyl-6-methoxyphenol (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
-
Demethylation: Follow the same demethylation procedure as described in Method A to obtain this compound.
Causality Behind Experimental Choices and Reproducibility:
-
Acid Concentration: The concentration of the acid catalyst is a critical parameter. Too little acid will result in a sluggish or incomplete reaction, while too much can lead to the formation of polymeric byproducts and charring, significantly impacting yield and purity.
-
Water Content: The presence of water can interfere with the reaction by hydrating the alkyne. Using anhydrous solvents and reagents is essential for reproducible outcomes.
-
Reaction Temperature: While reflux is often necessary to drive the cyclization, excessive temperatures can promote side reactions. Consistent and controlled heating is important.
Verifying Reproducibility: Analytical Characterization of this compound
A successful and reproducible synthesis is ultimately validated by the consistent analytical characterization of the final product. The following techniques are essential for confirming the identity, purity, and consistency of your this compound samples.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. For this compound, the spectrum should show characteristic signals for the aromatic protons and the furan ring protons. The integration of these signals should be consistent with the expected structure.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment and can be used to confirm the benzofuran skeleton.
Representative NMR Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.6 (d, 1H), ~7.2 (d, 1H), ~6.8-7.0 (m, 3H), ~5.5 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~145.5, ~144.0, ~128.0, ~124.5, ~122.0, ~115.0, ~112.0, ~107.0.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of a sample.[7] A reproducible synthesis should consistently yield a product with a high purity, typically >98%, as determined by HPLC.
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
A successful synthesis will show a single major peak corresponding to this compound with minimal impurity peaks. The retention time of the main peak should be consistent across different batches.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₆O₂), the expected molecular ion peak [M]⁺ would be at m/z 134.0368.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive catalyst (Method A); Insufficient acid (Method B); Impure reagents; Air leak in the system. | Use fresh, high-quality catalyst; Optimize catalyst/acid loading; Use purified reagents and solvents; Ensure a properly sealed, inert atmosphere. |
| Incomplete Reaction | Insufficient reaction time or temperature; Inefficient stirring. | Increase reaction time and/or temperature incrementally; Ensure vigorous stirring. |
| Formation of Side Products | Incorrect temperature; Presence of oxygen or water; Incorrect stoichiometry. | Maintain precise temperature control; Use degassed, anhydrous solvents; Carefully control the stoichiometry of reagents. |
| Difficult Purification | Co-elution of impurities; Product instability on silica gel. | Optimize the mobile phase for column chromatography; Consider using a different stationary phase (e.g., alumina); Minimize the time the product is on the column. |
Conclusion
The reproducible synthesis of this compound is an achievable goal for the diligent researcher. By understanding the underlying principles of the chosen synthetic method, carefully controlling critical experimental parameters, and employing rigorous analytical techniques for characterization, scientists can ensure the consistent production of this valuable chemical intermediate. This guide provides a framework for approaching the synthesis of this compound with a focus on scientific integrity and experimental robustness, empowering researchers to generate reliable and reproducible results in their drug discovery and development endeavors.
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Validating the Therapeutic Potential of Benzofuran-7-ol Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel chemical scaffolds with significant therapeutic promise is perpetual. Among these, benzofuran derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides an in-depth, objective comparison of benzofuran-7-ol derivatives against alternative therapeutic strategies, supported by experimental data and detailed protocols to empower researchers in validating their potential. Our focus will be on the neuroprotective effects of these compounds, a key area of investigation where they show considerable promise, particularly in the context of neurodegenerative diseases like Alzheimer's.[5][6][7][8]
The Therapeutic Rationale: Why this compound Derivatives?
The benzofuran core, a fusion of a benzene and a furan ring, is a structural motif present in numerous natural products and synthetically developed therapeutic agents.[1][9][10] The addition of a hydroxyl group at the 7th position, creating this compound, significantly influences the molecule's electronic properties and hydrogen bonding capabilities, often enhancing its interaction with biological targets.
The primary therapeutic interest in this compound derivatives stems from their multi-target potential, particularly in neurodegenerative disorders. The leading hypotheses behind Alzheimer's disease, for instance, involve cholinergic deficit, oxidative stress, and amyloid-beta (Aβ) aggregation. This compound derivatives have demonstrated the potential to address several of these pathological features.[5][11]
Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
The neuroprotective effects of this compound derivatives are not attributed to a single mechanism but rather a synergistic combination of activities. The principal pathways involved include acetylcholinesterase inhibition and antioxidant activity.
Acetylcholinesterase Inhibition
A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[12][13] Several benzofuran derivatives have been identified as potent AChE inhibitors.[6][14][15]
Experimental Workflow: In Vitro Acetylcholinesterase Inhibition Assay
Caption: Workflow for determining acetylcholinesterase inhibitory activity.
Antioxidant and Radical Scavenging Activity
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound derivatives, owing to their phenolic hydroxyl group, are excellent radical scavengers and can mitigate oxidative damage.[11][16][17] This antioxidant property is crucial for protecting neurons from reactive oxygen species (ROS) generated during pathological processes.[18][19]
Signaling Pathway: Neuroprotection via Antioxidant Activity
Caption: this compound derivatives mitigate neuronal apoptosis by scavenging ROS.
Comparative Performance Analysis
To truly validate the therapeutic potential of this compound derivatives, a direct comparison with existing treatments and alternative compounds is essential. The primary competitors in the Alzheimer's disease space are other cholinesterase inhibitors and NMDA receptor antagonists.[13][20][21]
| Compound/Class | Mechanism of Action | IC50 (AChE) | Additional Benefits | Key Limitations |
| Benzofuran Derivative (Example 7c) | AChE Inhibition, Antioxidant | 0.058 µM[6] | Antioxidant properties[6], potential to reduce Aβ aggregation[5] | Limited clinical data, requires further optimization |
| Donepezil | Reversible AChE Inhibition | 0.049 µM[6] | Well-established clinical profile[20][21] | Primarily symptomatic relief, gastrointestinal side effects[21] |
| Rivastigmine | AChE and BuChE Inhibition | Varies | Dual inhibition may offer broader efficacy[20] | Twice-daily dosing, significant side effects[20] |
| Galantamine | AChE Inhibition, Allosteric Modulation of Nicotinic Receptors | Varies | Dual mechanism of action[20] | Modest clinical benefit[20] |
| Memantine | NMDA Receptor Antagonist | N/A | Different mechanism, can be used in combination[13] | For moderate to severe AD, potential for confusion and dizziness[13] |
Experimental Protocols for Validation
Accurate and reproducible experimental data are the cornerstones of drug discovery. The following are detailed protocols for key assays to validate the therapeutic potential of this compound derivatives.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)[22][23][24]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against acetylcholinesterase.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Donepezil)
Procedure:
-
Prepare fresh solutions of ATCI (15 mM), DTNB (10 mM), and AChE (0.1 U/mL) in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations. For the control and blank wells, add 25 µL of buffer (with and without enzyme, respectively).
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 2: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity[11][18]
Objective: To evaluate the ability of this compound derivatives to protect primary neurons from excitotoxic cell death induced by N-methyl-D-aspartate (NMDA).
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of the test compounds for 2 hours.
-
Induce excitotoxicity by exposing the neurons to 100 µM NMDA for 30 minutes in the presence of the test compounds.
-
Remove the NMDA-containing medium and replace it with fresh culture medium containing the test compounds.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Future Directions and Concluding Remarks
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Their multi-target approach, combining acetylcholinesterase inhibition and potent antioxidant activity, offers a distinct advantage over single-target agents. The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of their novel derivatives.
While the preclinical data are encouraging, the journey from a promising lead compound to a clinically approved drug is long and arduous. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties.[22][23][24] The continued exploration of this versatile scaffold holds the potential to deliver next-generation therapeutics for complex multifactorial diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzofuran-7-ol
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Benzofuran-7-ol, grounded in scientific principles and regulatory compliance. As researchers and drug development professionals, adopting a rigorous, self-validating system for waste handling is not merely a procedural formality but a core component of responsible scientific practice.
Hazard Assessment: Understanding the Risks of this compound
Benzofuran is classified as a flammable liquid and vapor, a suspected carcinogen, and is known to be harmful to aquatic life with long-lasting effects[1][2][3]. Animal studies on the parent compound have indicated potential damage to the liver and kidneys upon repeated exposure[4][5]. Structurally similar compounds, such as 1-Benzofuran-6-ol and 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, are recognized as harmful if swallowed and are known to cause serious skin and eye irritation[6][7].
Therefore, this compound must be handled as a hazardous substance with the following potential characteristics:
-
Irritant: Potential for skin and eye irritation.
-
Toxicity: Harmful if ingested or inhaled.
-
Carcinogenicity: Suspected carcinogen based on the classification of Benzofuran.
-
Environmental Hazard: Potentially harmful to aquatic organisms.
This assessment mandates that all waste containing this compound be managed as regulated hazardous waste. Disposal via sink drains or as common trash is strictly prohibited[8][9].
Step-by-Step Disposal Protocol
The following protocol is designed to ensure a safe, compliant, and systematic approach to the disposal of this compound waste.
Step 1: Waste Identification and Segregation
The principle of causality here is to prevent unintended chemical reactions and to facilitate proper end-disposal. Mixing incompatible waste streams can lead to gas generation, heat, or even explosions, while also complicating and increasing the cost of disposal.
-
Isolate this compound Waste: At the point of generation, immediately segregate all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Rinsate from cleaning contaminated glassware.
-
-
Avoid Co-mingling: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Specifically, keep it separate from:
-
Strong Oxidizing Agents: Benzofuran and its derivatives can react with strong oxidizers[1].
-
Acids and Bases: While phenols are weak acids, unexpected reactions can occur. Segregation is the safest practice.
-
Halogenated vs. Non-Halogenated Solvents: Keep these streams separate, as disposal methods and costs differ significantly[10].
-
Step 2: Container Selection and Management
The choice of a container is a critical control point. An incompatible container can degrade, leading to leaks and hazardous exposure.
-
Material Compatibility: Use chemically resistant containers. High-Density Polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers if there is any possibility of acidic conditions. Never use food-grade containers like mayonnaise or pickle jars for hazardous waste[8].
-
Container Integrity: Ensure the container is in good condition, free of cracks, and has a secure, screw-top cap[8].
-
Headspace: Fill containers to no more than 90% capacity (at least one inch of headroom) to allow for vapor expansion and to prevent spills during transport[8].
-
Closure: Keep the waste container closed at all times except when adding waste[8][10][11]. This minimizes the release of vapors and prevents spills.
Table 1: this compound Waste Containment Summary
| Parameter | Specification | Rationale |
| Primary Container | Borosilicate Glass or HDPE | High chemical resistance to aromatic and hydroxyl compounds. |
| Secondary Containment | Polyethylene Tray or Bin | Contains potential leaks from the primary container. |
| Incompatible Materials | Strong Oxidizing Agents | Prevents potentially violent reactions[1]. |
| Container Lid | Screw Cap with Liner | Ensures a tight seal to prevent vapor release and spills. |
Step 3: Proper Labeling
Accurate labeling is a non-negotiable safety and regulatory requirement. It communicates the hazard to everyone in the laboratory and is essential for the waste disposal vendor.
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste" [8].
-
Full Chemical Names of all constituents (e.g., "this compound," "Methanol"). Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date when waste was first added to the container.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number)[10].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the storage of hazardous waste. An SAA is a designated location at or near the point of waste generation[11].
-
Designate an SAA: Choose a specific, low-traffic area within the lab, such as a secondary containment tray inside a ventilated cabinet.
-
Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste in your SAA. For certain acutely toxic wastes (P-listed), the limit is one quart[9][11].
-
Time Limits: Once a container is full, it must be removed from the laboratory within three days[8]. Partially filled containers may remain in the SAA for up to one year, provided the volume limits are not exceeded[8][11].
Step 5: Arranging for Disposal
Laboratory personnel should never transport hazardous waste themselves. Disposal must be handled by trained professionals.
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or equivalent office[9][11].
-
Empty Containers: A container that held this compound is also considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste[9][10]. After rinsing, deface all labels on the empty container before disposing of it as regular trash or according to institutional policy[9][10].
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 2,3-Benzofuran | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. echemi.com [echemi.com]
- 7. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to Personal Protective Equipment for Handling Benzofuran-7-ol
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling Benzofuran-7-ol and structurally similar compounds. Moving beyond a simple checklist, this document explains the rationale behind each protective measure, ensuring a deep understanding of laboratory safety that fosters a self-validating culture of security and procedural excellence.
Immediate Safety Briefing: Understanding the Primary Hazards
Before handling this compound or its derivatives, it is critical to recognize its primary hazards as identified in Safety Data Sheets (SDS) for structurally related compounds. While specific data for this compound is limited, analogous chemicals like 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran are known to cause significant skin and serious eye irritation.[1][2] Some benzofuran compounds are also classified as harmful if swallowed and may cause respiratory irritation.[2][3][4] Therefore, all handling procedures must be predicated on preventing skin, eye, and respiratory exposure.
Minimum PPE Requirement: At all times, personnel must wear a fastened lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
Hazard Assessment and Engineering Controls
The cornerstone of laboratory safety is a multi-layered approach, starting with engineering controls to minimize exposure risk at the source.
-
Ventilation: All work with this compound, especially when handled as a powder or heated, must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to prevent inhalation of dust or vapors. The atmosphere should be regularly monitored to ensure it remains below established exposure limits for analogous compounds.[5]
-
Designated Area: Establish a clearly marked, designated area for handling toxic or irritant powders.[6] This area should be lined with absorbent, leak-proof bench pads to contain any potential spills.[6]
-
Weighing Procedures: When weighing this compound powder, place the balance inside the fume hood.[6] An alternative "tare-and-add" method can be used: pre-weigh (tare) a sealed container, add the powder inside the fume hood, close the container, and then move it to the balance for the final weight measurement.[6]
Core PPE Requirements: A Detailed Selection Guide
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Selection must be deliberate and based on the specific tasks being performed.
Eye and Face Protection
Standard safety glasses are insufficient. Due to the risk of serious eye irritation, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] If there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a full-face shield should be worn in addition to goggles.
Hand Protection: The Critical Barrier
Glove selection is paramount. This compound is an aromatic alcohol. While disposable nitrile gloves are common in laboratories, they offer poor resistance to many aromatic hydrocarbons and alcohols, with potential breakthrough times of less than a minute for thin gloves.[8][9]
For handling this compound:
-
For short-term splash protection only: Use thicker (≥5 mil) nitrile gloves, and they must be changed immediately upon any contact with the chemical.[9]
-
For extended handling or immersion: Butyl rubber gloves are a superior choice, offering better protection against alcohols, esters, and ketones. Neoprene may also be considered as it provides moderate protection against alcohols and organic acids.[10]
Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly.[7]
| Glove Material | Recommended Use Case for this compound | Rationale & Limitations |
| Nitrile (≥5 mil) | Incidental contact, splash protection. | Poor resistance to aromatic compounds and alcohols; must be replaced immediately after contact.[8][9][11] |
| Neoprene | Moderate-duration tasks, good dexterity. | Offers good resistance to alcohols and organic acids.[10] |
| Butyl Rubber | High-risk tasks, extended handling. | Provides excellent resistance against a wide range of alcohols, acids, ketones, and esters.[10] |
Body Protection
A clean, fastened lab coat is the minimum requirement. For tasks with a higher risk of spills or when handling larger quantities, consider a chemical-resistant apron or impervious clothing.[7] Contaminated work clothes should be laundered separately from personal items.[5]
Respiratory Protection
When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, in situations where dust or aerosols may be generated outside of a fume hood (e.g., cleaning up a large spill), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[7][12]
Procedural Guidance: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow diagram illustrates the mandatory sequence for donning and doffing PPE.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. safety.duke.edu [safety.duke.edu]
- 7. echemi.com [echemi.com]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. soscleanroom.com [soscleanroom.com]
- 12. cloudfront.zoro.com [cloudfront.zoro.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
